2,4,5-Trimethoxy toluene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,4-trimethoxy-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7-5-9(12-3)10(13-4)6-8(7)11-2/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJBBNSZJILFNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505510 | |
| Record name | 1,2,4-Trimethoxy-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14894-74-7 | |
| Record name | 1,2,4-Trimethoxy-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,4,5-Trimethoxytoluene discovery and natural occurrence
An In-Depth Technical Guide to 2,4,5-Trimethoxytoluene: From Rare Natural Product to Synthetic Precursor
Abstract
This technical guide provides a comprehensive overview of 2,4,5-Trimethoxytoluene (2,4,5-TMT), a polysubstituted aromatic compound. While known primarily as a synthetic intermediate, recent studies have confirmed its status as a rare natural product. This document details its discovery in nature, plausible biosynthetic origins, robust and high-yield chemical synthesis methodologies, and modern analytical techniques for its characterization. Furthermore, it explores its critical application as a precursor in the synthesis of bioactive molecules, such as the carbazole alkaloid Murrayaquinone A. This guide is intended for researchers in natural products chemistry, synthetic organic chemistry, and drug development, offering both foundational knowledge and practical, field-proven protocols.
Introduction
2,4,5-Trimethoxytoluene (IUPAC Name: 1,2,4-Trimethoxy-5-methylbenzene; CAS No. 14894-74-7) is a substituted toluene molecule characterized by three methoxy groups at positions 2, 4, and 5 of the benzene ring. Its structure is isomeric with other significant methoxytoluenes, and it is closely related to naturally occurring phenylpropanoids like asarone. Historically, 2,4,5-TMT was accessible primarily through chemical synthesis. However, its recent definitive identification from a fungal source has opened new avenues for research into its biosynthesis and ecological role.[1][2] Its primary significance in applied science lies in its utility as a highly functionalized aromatic building block for constructing complex molecular architectures, particularly in the pharmaceutical industry. This guide synthesizes the current knowledge on 2,4,5-TMT, bridging the gap between its natural occurrence and its synthetic applications.
Natural Occurrence and Biosynthesis
Confirmed Natural Sources
For years, the natural occurrence of 2,4,5-TMT was ambiguous, with some tentative identifications from plant sources.[1][3] Definitive confirmation came from the analysis of volatile organic compounds produced by the hypoxylaceous fungus, Hypoxylon macrocarpum. Researchers identified 2,4,5-TMT as a trace volatile metabolite by comparing the gas chromatography-mass spectrometry (GC-MS) data of the natural isolate with that of a synthetically prepared standard.[1][2] Additionally, the compound has been detected as a chemical marker in archaeological vine derivatives, suggesting it may be formed through the long-term degradation of plant polyphenolic material.[4]
| Source Organism/Material | Organism Type | Confirmation Method | Notes |
| Hypoxylon macrocarpum | Fungus | GC-MS comparison with synthetic standard | Confirmed as a trace volatile metabolite.[1][2] |
| Asarum sp. (Wild Ginger) | Plant | Tentative by Mass Spectrometry | Requires confirmation by modern analytical methods.[1][3] |
| Archaeological Vine Derivatives | Plant-derived material | Thermally assisted hydrolysis and methylation GC-MS | Identified as a degradation product of ancient polyphenols.[4] |
Table 1: Documented natural sources of 2,4,5-Trimethoxytoluene.
Postulated Biosynthetic Pathways
The precise biosynthetic pathway for 2,4,5-TMT has not been elucidated. However, based on its structure and co-occurrence with other metabolites, two primary pathways can be postulated.
-
Phenylpropanoid Pathway: This is the most common route for aromatic compounds in plants. Starting from phenylalanine or tyrosine, a series of enzymatic reactions involving hydroxylations, methylations, and side-chain modifications could lead to a 2,4,5-trisubstituted benzene ring. The final step would likely be the reduction of a functional group (e.g., aldehyde or carboxylic acid) at the C1 position to a methyl group.
-
Polyketide Pathway: The confirmed fungal origin of 2,4,5-TMT suggests a possible polyketide synthesis route. In fungi, polyketide synthases (PKS) assemble complex carbon skeletons from acetyl-CoA and malonyl-CoA precursors. Aromatic polyketides are formed through the cyclization and aromatization of a linear polyketide chain. Subsequent tailoring enzymes, such as O-methyltransferases, would install the methoxy groups to generate the final 2,4,5-TMT structure. This is supported by the identification of the related new natural product, 2,4,5-trimethylanisole, in the fungus Hypoxylon griseobrunneum, for which a polyketide origin was proposed.[2]
Chemical Synthesis
Chemical synthesis remains the primary and most practical source of 2,4,5-Trimethoxytoluene for research and development. The most efficient modern routes start from commercially available, highly-functionalized precursors like 2,4,5-trimethoxybenzaldehyde or 2,4,5-trimethoxybenzoic acid, involving a final reduction step.
Synthesis via Reduction of 2,4,5-Trimethoxybenzaldehyde
A highly efficient and clean method involves the reduction of the aldehyde functional group. Silane-based reduction offers quantitative yields without the need for chromatographic purification.[5]
Protocol 1: Silane Reduction of 2,4,5-Trimethoxybenzaldehyde[5]
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4,5-trimethoxybenzaldehyde (1.0 eq).
-
Solvent: Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add triethylsilane (Et₃SiH, ~1.5 eq) followed by trimethylsilyl chloride (TMSCl, ~1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. The solvent is removed under reduced pressure to yield 2,4,5-Trimethoxytoluene as a crystalline solid, often in quantitative yield without requiring further purification.
Synthesis via Reduction of 2,4,5-Trimethoxybenzoic Acid
An alternative route uses the corresponding benzoic acid, which is reduced to the benzyl alcohol and then to the toluene. A one-pot reduction using a borane complex is effective.[6]
Protocol 2: Borane Reduction of 2,4,5-Trimethoxybenzoic Acid[6]
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add 2,4,5-trimethoxybenzoic acid (1.0 eq).
-
Solvent: Dissolve the acid in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of borane-THF complex (BH₃·THF, ~2.2 eq) dropwise over 30 minutes.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes.
-
Work-up: Carefully quench the excess borane by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Extraction: Quench the reaction by adding water and extract the product with chloroform or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to afford pure 2,4,5-Trimethoxytoluene.
| Starting Material | Key Reagents | Yield | Advantages | Reference |
| 2,4,5-Trimethoxybenzaldehyde | Et₃SiH, TMSCl | Quantitative | High yield, clean reaction, no chromatography needed. | [5] |
| 2,4,5-Trimethoxybenzoic Acid | BH₃·THF | ~90% | Good yield, uses a common reducing agent. | [6] |
Table 2: Comparison of representative synthetic routes to 2,4,5-Trimethoxytoluene.
Isolation and Analytical Characterization
The identification of 2,4,5-TMT as a volatile natural product relies on sensitive analytical techniques, primarily GC-MS.
General Protocol: Headspace Analysis of Fungal Volatiles
-
Culturing: Grow the fungus (e.g., Hypoxylon macrocarpum) on a suitable solid or liquid medium in a sealed headspace vial.
-
Adsorption: Expose a Solid-Phase Microextraction (SPME) fiber to the headspace above the culture for a set period to adsorb volatile compounds.
-
Desorption and Analysis: Insert the SPME fiber directly into the heated injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS). The adsorbed volatiles are thermally desorbed onto the GC column.
-
Identification: Separate the compounds on the GC column and detect them with the MS. Identify 2,4,5-TMT by comparing its retention index and mass spectrum with an authentic, synthesized standard.[1][2]
Spectroscopic and Chromatographic Data
Accurate characterization is essential for confirming the identity of 2,4,5-TMT.
| Technique | Parameter | Value / Description | Reference |
| ¹H NMR | Chemical Shifts (δ) in CDCl₃ | δ 6.42 (s, 1H, Ar-H); 3.91 (s, 3H, OCH₃); 3.84 (s, 3H, OCH₃); 3.79 (s, 3H, OCH₃); 2.20 (s, 3H, Ar-CH₃) | [7] |
| GC-MS | Retention Index (I) | 1436 (on a non-polar column, e.g., DB-5) | [1] |
| MS (EI) | Key Fragments (m/z) | Key fragments can be inferred from the structure and comparison with isomers. The molecular ion [M]⁺ would be at m/z 182. | [2][8] |
Table 3: Key analytical data for the characterization of 2,4,5-Trimethoxytoluene.
Applications in Synthesis
The primary value of 2,4,5-Trimethoxytoluene lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. Its specific substitution pattern makes it an ideal starting point for building quinone and carbazole systems.
Precursor to Murrayaquinone A
A key application is in the total synthesis of Murrayaquinone A, a carbazole-1,4-dione natural product with noted bioactivity.[5] In this multi-step synthesis, 2,4,5-TMT is first selectively oxidized to the corresponding 1,4-benzoquinone. This quinone then serves as the foundational electrophile for subsequent reactions that build the indole ring system, ultimately leading to the target carbazole alkaloid. The synthesis is efficient, achieving a 45% overall yield from the commercially available 2,4,5-trimethoxybenzaldehyde.[5]
Synthesis of Pharmaceutical Quinone Derivatives
The methoxy-substituted toluene core is a common motif in molecules designed to interact with biological redox systems. 2,4,5-TMT and its derivatives serve as precursors for various quinone-based compounds that are investigated for their potential as pharmaceuticals. For example, it is used in synthetic schemes aimed at producing analogs of Coenzyme Q and other redox-active agents.[7]
Conclusion
2,4,5-Trimethoxytoluene stands as a fascinating molecule at the intersection of natural product chemistry and synthetic methodology. Once considered a purely synthetic entity, its confirmed discovery in the fungal kingdom highlights the vast, unexplored chemical diversity of microorganisms. While its natural abundance is low, efficient and high-yield synthetic protocols make it readily accessible for research and development. Its demonstrated utility as a precursor for complex bioactive molecules like Murrayaquinone A underscores its importance for professionals in drug discovery and fine chemical synthesis. Future research may focus on elucidating its biosynthetic pathway, exploring its own potential biological activities, and expanding its application in the synthesis of novel therapeutic agents.
References
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Dissanayake, D. M. M. R., & Seneviratne, K. N. G. (2018). An Expedient Synthesis of Murrayaquinone A via a Novel Oxidative Free Radical Reaction. Chemistry & Biology Interface, 8(1), 1-8.
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Gehret, J. J. (2009). Quinone Derivatives, Pharmaceutical Compositions, and Uses Thereof. (Patent No. WO/2009/042544). World Intellectual Property Organization.
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Iranian Chemical Society. (2011). Journal of the Iranian Chemical Society, 8(2).
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Saito, T., et al. (2020). An Alkylbenzoquinone Involved in Development of Cellular Slime Molds. Journal of Natural Products.
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Helaly, S. E., et al. (2018). Volatiles from the hypoxylaceous fungi Hypoxylon griseobrunneum and Hypoxylon macrocarpum. Beilstein Journal of Organic Chemistry, 14, 2974–2990.
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Helaly, S. E., et al. (2018). Volatiles from the hypoxylaceous fungi Hypoxylon griseobrunneum and Hypoxylon macrocarpum. Semantic Scholar.
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Lauterbach, L., et al. (2019). Retention indices of all isomers of trimethoxytoluene. ResearchGate.
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Saito, T., et al. (2013). An Alkylbenzoquinone Involved in Development of Cellular Slime Molds. Amazon Web Services.
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Anderson, G. M. (1978). UC San Francisco Electronic Theses and Dissertations. eScholarship.
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Regert, M., et al. (2008). Characterization of thermally assisted hydrolysis and methylation products of polyphenols from modern and archaeological vine derivatives using gas chromatography/mass spectrometry. ResearchGate.
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An In-Depth Technical Guide on the Isolation of Trimethoxytoluene from Aristolochia clematitis
A Note to the Researcher: Scientific literature indicates the presence of 3,4,5-trimethoxytoluene in Aristolochia clematitis, a key precursor for Coenzyme Q10 and Idebenone synthesis.[1] While the isolation of the specific isomer 2,4,5-trimethoxytoluene from this plant is not documented in readily available literature, this guide provides a robust, scientifically-grounded methodology for the extraction and isolation of a trimethoxytoluene compound from Aristolochia clematitis. The principles and protocols detailed herein are designed to be adaptable for the separation of aromatic compounds of similar polarity and can serve as a foundational workflow for investigating the presence of various trimethoxytoluene isomers within this plant species.
Introduction: The Phytochemical Landscape of Aristolochia clematitis
Aristolochia clematitis, commonly known as European birthwort, possesses a complex phytochemical profile. It is a source of various classes of bioactive compounds, including alkaloids, steroids, terpenoids, tannins, and polyphenols.[2] Notably, the plant is also known for its content of aristolochic acids, which are nephrotoxic and carcinogenic agents.[3][4][5] The presence of these compounds necessitates careful handling and rigorous purification protocols. This guide will detail a comprehensive strategy for the selective isolation of the less polar aromatic compound, trimethoxytoluene, from the more polar and potentially toxic constituents.
Physicochemical Properties of Trimethoxytoluene Isomers
A thorough understanding of the physicochemical properties of the target molecule is paramount for designing an effective isolation strategy. The table below summarizes key properties for trimethoxytoluene isomers.
| Property | 2,4,5-Trimethoxytoluene | 3,4,5-Trimethoxytoluene |
| CAS Number | 14894-74-7[6] | 6443-69-2 |
| Molecular Formula | C₁₀H₁₄O₃[6] | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol [6] | 182.22 g/mol |
| Appearance | Not specified | Not specified |
| Boiling Point | Not specified | Not specified |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, chloroform, ethyl acetate, and hexane. | Soluble in organic solvents. |
A Step-by-Step Protocol for the Isolation of Trimethoxytoluene from Aristolochia clematitis
This protocol is designed as a comprehensive workflow from plant material processing to the purification and identification of the target compound.
Plant Material Collection and Preparation
The initial step involves the careful collection and preparation of the plant material to ensure the preservation of phytochemicals.
-
Collection: The roots of Aristolochia clematitis are reported to have the highest concentration of many secondary metabolites.[3][4] Collection should be done during the appropriate season to maximize the yield of the target compound.
-
Drying: The collected plant material should be shade-dried at room temperature to prevent the degradation of thermolabile compounds.
-
Grinding: The dried material should be coarsely powdered to increase the surface area for efficient solvent extraction.
Extraction of Crude Phytochemicals
The choice of extraction method and solvent is critical for selectively extracting the target compound while minimizing the co-extraction of undesirable substances.
-
Defatting: A preliminary extraction with a non-polar solvent like petroleum ether or hexane is recommended to remove fats and waxes.[7] This can be performed by maceration at room temperature.
-
Primary Extraction: Following defatting, the plant material should be extracted with a solvent of medium polarity. Methanol is a common choice for extracting a broad range of phytochemicals from Aristolochia species.[7] Soxhlet extraction can be employed for exhaustive extraction, though maceration with agitation is a gentler alternative.[2]
Experimental Protocol: Soxhlet Extraction
-
Place the defatted, powdered Aristolochia clematitis root material (e.g., 100 g) in a cellulose thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with methanol (e.g., 500 mL).
-
Heat the flask to the boiling point of the solvent.
-
Allow the extraction to proceed for a sufficient duration (e.g., 12-24 hours) until the solvent in the siphon arm runs clear.
-
Cool the apparatus and concentrate the methanolic extract under reduced pressure using a rotary evaporator.
Liquid-Liquid Partitioning for Fractionation
The crude extract will contain a complex mixture of compounds with varying polarities. Liquid-liquid partitioning is an effective method to separate these compounds into different fractions.
-
Solvent System: A common approach is to partition the aqueous suspension of the crude extract with a series of immiscible organic solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.[7] Trimethoxytoluene, being a relatively non-polar aromatic ether, is expected to partition into the less polar organic phases like chloroform or ethyl acetate.
Experimental Protocol: Liquid-Liquid Partitioning
-
Suspend the concentrated methanolic extract in distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform successive extractions with chloroform (e.g., 3 x 100 mL).
-
Combine the chloroform fractions and dry over anhydrous sodium sulfate.
-
Concentrate the chloroform fraction under reduced pressure to yield the chloroform-soluble fraction.
Chromatographic Purification
The chloroform-soluble fraction, while enriched with the target compound, will still contain other phytochemicals. Column chromatography is a powerful technique for the fine purification of individual compounds.
-
Stationary Phase: Silica gel is a suitable adsorbent for the separation of compounds with moderate polarity.[7]
-
Mobile Phase: A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, will allow for the sequential elution of compounds based on their affinity for the stationary phase. A common mobile phase for separating aromatic compounds is a mixture of hexane and ethyl acetate.
Experimental Protocol: Silica Gel Column Chromatography
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Adsorb the concentrated chloroform fraction onto a small amount of silica gel and load it onto the top of the packed column.
-
Begin elution with 100% hexane, gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v hexane:ethyl acetate).
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the target compound.
Final Purification by Preparative TLC or HPLC
For obtaining a highly pure compound, a final purification step using preparative TLC or High-Performance Liquid Chromatography (HPLC) may be necessary.
-
Preparative TLC: Fractions from column chromatography that show the presence of the target compound can be further purified on preparative TLC plates using a similar solvent system.[7]
-
Preparative HPLC: For higher resolution and purity, preparative HPLC with a C18 column and a mobile phase of methanol and water is a suitable option.[8]
Structural Elucidation and Identification
Once a pure compound is isolated, its chemical structure must be unequivocally identified using a combination of spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an ideal technique for the identification of volatile and semi-volatile compounds like trimethoxytoluene.[9] The retention time provides chromatographic information, while the mass spectrum gives the molecular weight and fragmentation pattern, which can be compared to a library of known compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the precise determination of the substitution pattern on the aromatic ring.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C-O-C ether linkages and the aromatic ring.
Visualization of the Isolation Workflow
The following diagram illustrates the overall workflow for the isolation of trimethoxytoluene from Aristolochia clematitis.
Caption: Workflow for the isolation and identification of trimethoxytoluene.
Biological Significance and Potential Applications
While the biological activities of 2,4,5-trimethoxytoluene are not extensively documented, related methoxylated aromatic compounds have shown a range of interesting bioactivities, including antioxidant and anti-inflammatory properties.[11] The structural similarity of trimethoxytoluene to intermediates in the biosynthesis of Coenzyme Q10 suggests that it could have interesting applications in cellular metabolism and bioenergetics.[1] Further research into the specific biological effects of 2,4,5-trimethoxytoluene is warranted.
Conclusion
This technical guide provides a comprehensive and scientifically-grounded methodology for the isolation of trimethoxytoluene from Aristolochia clematitis. By following the detailed protocols for extraction, fractionation, purification, and identification, researchers can effectively isolate and characterize this and other aromatic compounds from this phytochemically rich plant. It is crucial to re-emphasize the importance of handling Aristolochia species with care due to the presence of toxic aristolochic acids and to perform rigorous purification to ensure the safety and purity of the isolated compounds.
References
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Phytochemicals detected in extracts of Aristolochia clematitis L. roots. ResearchGate. Available at: [Link]
-
Aristolochia clematitis L. Ethanolic Extracts: In Vitro Evaluation of Antioxidant Activity and Cytotoxicity on Caco-2 Cell Line. National Institutes of Health. Available at: [Link]
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Analysis of aristolochic acids and evaluation of antibacterial activity of Aristolochia clematitis L. PubMed. Available at: [Link]
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Analysis of aristolochic acids and evaluation of antibacterial activity of Aristolochia clematitis L. AKJournals. Available at: [Link]
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Determination of aristolochic acid I in a thick extract of Aristolochia clematitis herb by HPLC and the establishment of its cytotoxic activity. Annals of Mechnikov's Institute. Available at: [Link]
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Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. PubMed. Available at: [Link]
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Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L. PubMed Central. Available at: [Link]
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Selectively preparative purification of aristolochic acids and aristololactams from Aristolochia plants. PubMed. Available at: [Link]
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Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs. Springer. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2,4,5-Trimethoxytoluene
Abstract
This technical guide provides a comprehensive analysis of 2,4,5-Trimethoxytoluene (CAS RN: 14894-74-7), a substituted aromatic ether. In the landscape of fine chemical synthesis and pharmaceutical research, the precise characterization of molecular isomers is paramount, as subtle structural variations can lead to significant differences in chemical reactivity and biological activity. This document consolidates the available physicochemical and spectroscopic data for the 2,4,5-isomer, distinguishing it from its more commonly cited structural isomers. We present its core chemical identity, a summary of its physical properties, and a detailed exploration of its spectroscopic signature. Furthermore, this guide outlines robust, field-proven experimental protocols for the determination of key physical properties, offering both methodological steps and the scientific rationale behind them. This work is intended to serve as a vital resource for researchers, chemists, and drug development professionals requiring accurate and reliable data for this specific compound.
Core Chemical Identity and Structure
2,4,5-Trimethoxytoluene is an organic compound characterized by a toluene backbone substituted with three methoxy (-OCH₃) groups at the 2, 4, and 5 positions of the benzene ring. Accurate identification is the foundation of any scientific investigation, preventing costly errors that can arise from isomeric confusion.
The definitive identifiers for 2,4,5-Trimethoxytoluene are summarized below.[1]
| Identifier | Value | Source |
| CAS Registry Number | 14894-74-7 | [1] |
| Molecular Formula | C₁₀H₁₄O₃ | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| IUPAC Name | 1,2,4-Trimethoxy-5-methylbenzene | N/A |
| Canonical SMILES | CC1=C(C=C(C=C1OC)OC)OC | N/A |
| InChI Key | UUJBBNSZJILFNT-UHFFFAOYSA-N | N/A |
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Caption: 2D structure of 2,4,5-Trimethoxytoluene (CAS 14894-74-7).
Physicochemical Properties
The physical properties of a compound are critical for its handling, purification, formulation, and storage. While experimental data for the 2,4,5-isomer is less prevalent than for other isomers, the following table summarizes available and predicted information.
| Property | Value | Notes |
| Boiling Point | 259.0 ± 35.0 °C | Predicted value.[2] |
| Density | 1.025 ± 0.06 g/cm³ | Predicted value.[2] |
| Melting Point | Data not available | Requires experimental determination. |
| Solubility | Data not available | Expected to be soluble in common organic solvents like methanol, ethanol, and chloroform, with low solubility in water based on its structure. |
| Appearance | Data not available | Similar aromatic ethers are typically colorless to pale yellow liquids or low-melting solids. |
Expert Insight: The significant variance in the predicted boiling point (± 35.0 °C) underscores the necessity of experimental verification.[2] Computational models provide valuable estimates, but factors like intermolecular forces in a specific isomeric arrangement can lead to deviations. For drug development, an accurate boiling point is essential for purification via distillation and for assessing volatility.
Spectroscopic Characterization Profile
Spectroscopy is the cornerstone of molecular characterization, providing a unique fingerprint for compound identification and structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues. For 2,4,5-Trimethoxytoluene (MW: 182.22), an Electron Ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 182. A characteristic fragmentation pattern would likely involve the loss of a methyl group (-CH₃, 15 Da) to yield a stable benzylic cation at m/z = 167, which is often the base peak.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, corresponding to specific vibrational modes. This technique is invaluable for identifying functional groups. The IR spectrum of 2,4,5-Trimethoxytoluene is predicted to exhibit key absorption bands:
-
~2950-2850 cm⁻¹: C-H stretching vibrations from the methyl and methoxy groups.
-
~1600-1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.
-
~1250-1000 cm⁻¹: Strong C-O stretching vibrations from the three methoxy ether linkages. These are often the most prominent signals.
-
~900-675 cm⁻¹: C-H "out-of-plane" bending, which can help confirm the substitution pattern on the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2,4,5-Trimethoxytoluene in a solvent like CDCl₃, the spectrum is predicted as follows:
-
Two singlets in the aromatic region (~6.5-7.0 ppm): Representing the two non-equivalent aromatic protons (at C3 and C6).
-
Three distinct singlets in the methoxy region (~3.7-4.0 ppm): Each integrating to 3H, corresponding to the three electronically non-equivalent methoxy groups.
-
One singlet in the aliphatic region (~2.2-2.4 ppm): Integrating to 3H, representing the methyl group attached to the ring.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The predicted spectrum for this molecule would show 10 distinct signals:
-
Six signals in the aromatic region (~110-155 ppm): For the six unique carbons of the benzene ring.
-
Three signals for the methoxy carbons (~55-61 ppm).
-
One signal for the toluene methyl carbon (~15-22 ppm).
-
Standard Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections describe validated methodologies for determining key physicochemical properties.
Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality and Justification: DSC is the preferred method for melting point analysis in industrial research over traditional capillary methods. It offers superior accuracy, requires only a small amount of sample (1-5 mg), and provides additional thermodynamic information, such as the enthalpy of fusion (ΔHfus). This data is a quantitative measure of purity; impurities broaden the melting peak and lower the melting point.
Methodology:
-
Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure temperature and heat flow accuracy.
-
Sample Preparation: Accurately weigh 2-3 mg of 2,4,5-Trimethoxytoluene into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 0°C).
-
Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the melting point (e.g., 50°C).
-
Maintain a constant nitrogen purge (20-50 mL/min) to provide an inert atmosphere.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The integrated area of the peak corresponds to the enthalpy of fusion.
Caption: Standard workflow for melting point determination using DSC.
Protocol: Thermodynamic Solubility Assessment
Causality and Justification: Understanding a compound's solubility in various media (aqueous buffers, organic solvents) is fundamental in drug development for formulation, bioavailability, and purification. The shake-flask method is a gold-standard technique for determining thermodynamic (equilibrium) solubility, ensuring the system has reached a true saturation point.
Methodology:
-
System Preparation: Add an excess amount of 2,4,5-Trimethoxytoluene to a series of vials, each containing a known volume of a different solvent (e.g., Water, pH 7.4 PBS, Ethanol, DMSO). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for a prolonged period (24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.
-
Sample Analysis: Carefully extract an aliquot from the clear supernatant.
-
Quantification: Dilute the aliquot with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve of known concentrations.
Safety, Handling, and Storage
As a substituted aromatic ether, 2,4,5-Trimethoxytoluene requires careful handling in a laboratory setting.
-
Handling: Use only in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Applications and Scientific Relevance
While the 3,4,5-isomer of trimethoxytoluene is a well-known intermediate in the synthesis of pharmaceuticals like Coenzyme Q10 and Idebenone, the 2,4,5-isomer serves primarily as a specialty research chemical.[3] Its utility lies in:
-
Organic Synthesis: As a functionalized aromatic building block for constructing more complex molecules.
-
Reference Standard: For analytical method development, where it can be used to identify impurities or byproducts in the synthesis of other trimethoxytoluene isomers.
-
Proteomics Research: It is marketed as a specialty chemical for this field, likely for use in derivatization or as a matrix component.[1]
Conclusion
2,4,5-Trimethoxytoluene (CAS 14894-74-7) is a distinct chemical entity whose properties must be considered independently of its isomers. This guide has consolidated its core identifiers and provided a detailed profile of its expected spectroscopic characteristics, which are essential for its unambiguous identification. While some experimental physicochemical data remains to be published, the standardized protocols outlined herein provide a clear and robust framework for researchers to generate such data with high fidelity. Accurate characterization, as detailed in this document, is the foundation of reproducible and reliable scientific research.
References
Sources
A Guide to the Structural Elucidation of 2,4,5-Trimethoxytoluene: A Spectroscopic Approach
Introduction: The Challenge of Isomeric Differentiation
In the realm of pharmaceutical development and chemical research, the precise structural identification of molecules is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different chemical, physical, and biological properties. 2,4,5-Trimethoxytoluene, a substituted aromatic compound, and its isomers, such as 2,4,6- and 3,4,5-trimethoxytoluene, present a classic challenge in structural elucidation. This technical guide provides an in-depth exploration of how a multi-spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), can be employed to unambiguously determine the structure of 2,4,5-Trimethoxytoluene. For researchers and drug development professionals, understanding these analytical techniques is crucial for ensuring the correct isomeric form of a compound is being utilized, thereby guaranteeing the safety, efficacy, and reproducibility of their work.
Molecular Structure and Isomers
2,4,5-Trimethoxytoluene has the molecular formula C10H14O3. The key to its structural elucidation lies in determining the substitution pattern of the three methoxy groups and one methyl group on the benzene ring.
Diagram 1: Molecular Structure of 2,4,5-Trimethoxytoluene
Caption: Molecular structure of 2,4,5-Trimethoxytoluene.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, we can deduce the connectivity of atoms.
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. For 2,4,5-Trimethoxytoluene, we expect to see signals for the aromatic protons, the methyl protons, and the methoxy protons.
Table 1: Comparison of ¹H NMR Data for Trimethoxytoluene Isomers and a Related Compound
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Methyl Protons (ppm) |
| 2,4,5-Trimethoxytoluene (Predicted) | ~6.5 (s, 1H), ~6.9 (s, 1H) | ~3.8 (s, 3H), ~3.85 (s, 3H), ~3.9 (s, 3H) | ~2.2 (s, 3H) |
| 2,4,6-Trimethoxytoluene[1][2] | 6.12 (s, 2H) | 3.77 (s, 6H), 3.77 (s, 3H) | 2.02 (s, 3H) |
| 3,4,5-Trimethoxytoluene[3][4] | 6.38 (s, 2H) | 3.82 (s, 6H), 3.81 (s, 3H) | 2.30 (s, 3H) |
| 2,4,5-Trimethoxybenzaldehyde[5][6] | 6.50 (s, 1H), 7.32 (s, 1H) | 3.88 (s, 3H), 3.92 (s, 3H), 3.98 (s, 3H) | N/A |
Interpretation and Causality:
-
Aromatic Region: The key to distinguishing 2,4,5-Trimethoxytoluene from its isomers lies in the aromatic region.
-
2,4,5-Trimethoxytoluene is predicted to show two singlets for its two aromatic protons. These protons are in different chemical environments and do not have any adjacent protons to couple with, hence they appear as singlets. The chemical shifts are influenced by the electron-donating methoxy groups. The proton at C6 will be upfield compared to the proton at C3 due to the electronic effects of the surrounding substituents. The data from 2,4,5-trimethoxybenzaldehyde supports the prediction of two distinct singlets in the aromatic region.[5][6]
-
2,4,6-Trimethoxytoluene exhibits a single singlet for its two equivalent aromatic protons, integrating to 2H.[1][2] This is due to the symmetry of the molecule.
-
3,4,5-Trimethoxytoluene also shows a single singlet for its two equivalent aromatic protons, integrating to 2H, again due to molecular symmetry.[3][4]
-
-
Methoxy and Methyl Regions: The methoxy and methyl protons will all appear as singlets as they are not coupled to other protons. While there might be slight differences in their chemical shifts, the primary distinguishing feature remains the aromatic region.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons in a molecule.
Table 2: Comparison of ¹³C NMR Data for Trimethoxytoluene Isomers
| Compound | Aromatic Carbons (ppm) | Methoxy Carbons (ppm) | Methyl Carbon (ppm) |
| 2,4,5-Trimethoxytoluene (Predicted) | ~150, ~148, ~143, ~115, ~112, ~98 | ~56, ~56.5, ~57 | ~16 |
| 2,4,6-Trimethoxytoluene[1] | 159.2, 107.4, 90.5 | 55.7, 55.2 | 8.9 |
| 3,4,5-Trimethoxytoluene[3] | 153.3, 136.4, 133.5, 106.5 | 60.7, 56.0 | 21.7 |
Interpretation and Causality:
-
Aromatic Carbons:
-
2,4,5-Trimethoxytoluene is expected to show six distinct signals for the six aromatic carbons, as they are all in unique chemical environments.
-
2,4,6-Trimethoxytoluene , due to its symmetry, will have fewer than six signals in the aromatic region.[1]
-
3,4,5-Trimethoxytoluene will also show fewer than six aromatic carbon signals due to symmetry.[3]
-
-
Methoxy and Methyl Carbons: The chemical shifts of the methoxy and methyl carbons will also vary slightly between the isomers, providing complementary information for structural confirmation.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Table 3: Key IR Absorption Bands for Trimethoxytoluenes
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-O (Ether) | Stretching | 1250 - 1000 |
| C-H (Aromatic) | Bending (out-of-plane) | 900 - 675 |
Interpretation and Causality:
The IR spectra of the trimethoxytoluene isomers will be broadly similar, all showing characteristic absorptions for aromatic C-H, aliphatic C-H, aromatic C=C, and C-O ether linkages. However, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation. The out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern on the benzene ring. For 2,4,5-Trimethoxytoluene, with two adjacent hydrogens, a strong absorption band is expected in the 800-840 cm⁻¹ region. In contrast, the isolated aromatic hydrogens in the other isomers would give rise to different bending vibration frequencies.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can give clues about the structure.
Interpretation and Causality:
All trimethoxytoluene isomers will have the same molecular ion peak (M⁺) at an m/z of 182, corresponding to the molecular weight of C10H14O3.[1][2] The fragmentation patterns, however, can differ based on the stability of the resulting fragments. The loss of a methyl group (CH₃, 15 Da) to give a fragment at m/z 167 is a common fragmentation pathway for these compounds.[3] Subsequent losses of formaldehyde (CH₂O, 30 Da) from the methoxy groups can also be observed. While subtle differences in the relative abundances of fragment ions might be present, MS alone is generally not sufficient to definitively distinguish between these isomers. It is most powerfully used in conjunction with NMR and IR data.
Experimental Protocols: A Self-Validating Workflow
To ensure the accurate elucidation of the structure of 2,4,5-Trimethoxytoluene, a systematic and self-validating experimental workflow is essential.
Diagram 2: Experimental Workflow for Structural Elucidation
Caption: A systematic workflow for the spectroscopic identification of 2,4,5-Trimethoxytoluene.
Step-by-Step Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Purity Assessment: Before analysis, ensure the purity of the 2,4,5-Trimethoxytoluene sample using a suitable technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Impurities can complicate spectral interpretation.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), to the NMR tube. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Cap the NMR tube and gently invert it several times to ensure complete dissolution of the sample. If necessary, use a vortex mixer.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field, which is critical for obtaining high-resolution spectra.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is typically used.
-
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Determine the chemical shifts and splitting patterns for all signals in both the ¹H and ¹³C spectra.
Conclusion: A Synergistic Approach to Certainty
The structural elucidation of 2,4,5-Trimethoxytoluene is a clear demonstration of the power of a synergistic analytical approach. While each spectroscopic technique provides valuable pieces of the puzzle, it is their combined interpretation that leads to an unambiguous structural assignment. The key to differentiating 2,4,5-Trimethoxytoluene from its isomers lies predominantly in the distinct pattern of its aromatic protons in the ¹H NMR spectrum and the number of unique aromatic carbons in the ¹³C NMR spectrum. By carefully analyzing the spectroscopic data and comparing it with that of known isomers, researchers can confidently identify their target molecule, ensuring the integrity and success of their scientific endeavors.
References
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PubChem. (n.d.). 2,4,6-Trimethoxytoluene. Retrieved from [Link]
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PubChem. (n.d.). 2,3,5-Trimethoxytoluene. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Retrieved from [Link]
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PubChem. (n.d.). 3,4,5-Trimethoxytoluene. Retrieved from [Link]
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PubChem. (n.d.). 2,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]
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- 1. 2,4,6-Trimethoxytoluene | C10H14O3 | CID 84201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,6-TRIMETHOXYTOLUENE(14107-97-2) 1H NMR [m.chemicalbook.com]
- 3. 3,4,5-Trimethoxytoluene | C10H14O3 | CID 80922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4,5-Trimethoxytoluene(6443-69-2) 1H NMR spectrum [chemicalbook.com]
- 5. 2,4,5-Trimethoxybenzaldehyde(4460-86-0) 1H NMR spectrum [chemicalbook.com]
- 6. 2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525 - PubChem [pubchem.ncbi.nlm.nih.gov]
FT-IR and mass spectrometry of 2,4,5-Trimethoxytoluene
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4,5-Trimethoxytoluene
Introduction
2,4,5-Trimethoxytoluene, a substituted aromatic ether with the chemical formula C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol , is a significant organic intermediate.[1][2] Its structural isomers serve as key precursors in the synthesis of high-value pharmaceutical compounds such as Coenzyme Q10 and the synthetic antioxidant Idebenone.[3][4] Given its role in complex chemical syntheses, the unambiguous structural confirmation and purity assessment of 2,4,5-Trimethoxytoluene are paramount. This guide provides a comprehensive technical overview of two primary analytical techniques for its characterization: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS).
This document is intended for researchers, analytical chemists, and quality control professionals. It moves beyond procedural outlines to explain the causal relationships behind experimental choices and data interpretation, ensuring a robust and scientifically grounded understanding. All personnel handling this compound should first consult the Safety Data Sheet (SDS), as it may cause skin and eye irritation and is harmful if swallowed.[5][6][7]
Caption: Molecular Structure of 2,4,5-Trimethoxytoluene.
Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.
Theoretical Principles: Expected Vibrational Modes
The structure of 2,4,5-Trimethoxytoluene contains several key functional groups that give rise to characteristic absorption bands in the mid-infrared region (4000-400 cm⁻¹).
-
C-H Stretching:
-
Aromatic (sp² C-H): The C-H bonds on the benzene ring produce sharp, medium-intensity stretching vibrations typically found just above 3000 cm⁻¹.
-
Aliphatic (sp³ C-H): The methyl group attached to the ring and the methyls of the three methoxy groups exhibit strong, sharp stretching vibrations just below 3000 cm⁻¹.
-
-
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring appear as a series of peaks of variable intensity in the 1600-1450 cm⁻¹ region.
-
C-O Stretching: The aryl-alkyl ether linkages (Ar-O-CH₃) are a defining feature. These produce very strong, characteristic asymmetric and symmetric stretching bands, typically in the 1250-1000 cm⁻¹ range. The exact positions are sensitive to the substitution pattern on the aromatic ring.
-
C-H Bending:
-
Aliphatic (sp³ C-H): Bending vibrations (scissoring, rocking) of the methyl groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹.
-
Aromatic (sp² C-H): Out-of-plane (OOP) bending vibrations are highly diagnostic of the ring substitution pattern. For a 1,2,4,5-tetrasubstituted benzene ring, a strong absorption is expected in the 900-850 cm⁻¹ range.
-
Experimental Protocol: Data Acquisition via ATR
Attenuated Total Reflectance (ATR) is the preferred method for liquid samples due to its minimal sample preparation and high reproducibility.
Caption: Standard workflow for FT-IR data acquisition using an ATR accessory.
Step-by-Step Methodology:
-
Instrument Setup: Utilize an FT-IR spectrometer, such as a Bruker Tensor 27, equipped with a Diamond ATR accessory.[8]
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Background Collection: Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum. Parameters: 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-32 scans.
-
Sample Application: Place a single drop of 2,4,5-Trimethoxytoluene directly onto the center of the ATR crystal, ensuring complete coverage.
-
Sample Spectrum Acquisition: Using the same parameters as the background scan, acquire the sample spectrum.
-
Data Processing: The instrument software automatically performs a background subtraction. Apply an ATR correction (which accounts for the wavelength-dependent depth of penetration of the IR beam) and a baseline correction to produce the final, interpretable spectrum.
-
Cleaning: Clean the sample from the ATR crystal immediately after analysis using an appropriate solvent.
Data Interpretation: Characteristic Absorption Bands
The following table summarizes the expected key absorption bands for 2,4,5-Trimethoxytoluene. The presence and relative intensity of these bands provide a high-confidence confirmation of the molecule's identity.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Causality and Insights |
| 3050 - 3000 | Aromatic C-H Stretch | Medium | Confirms the presence of the benzene ring. Often appears as a cluster of smaller, sharp peaks. |
| 2995 - 2850 | Aliphatic C-H Stretch | Strong | Strong signals from the ten C-H bonds in the methyl and methoxy groups. Multiple peaks are expected. |
| 1610 - 1580 | Aromatic C=C Stretch | Medium-Strong | Corresponds to the stretching of the carbon-carbon bonds within the stable aromatic ring. |
| 1520 - 1480 | Aromatic C=C Stretch | Strong | Another key indicator of the aromatic core. Its high intensity is characteristic of highly substituted, electron-rich rings. |
| 1470 - 1440 | Aliphatic C-H Bend | Medium | Asymmetric bending (scissoring) of the CH₃ groups. |
| 1250 - 1200 | Asymmetric Ar-O-C Stretch | Very Strong | A highly diagnostic, intense band for aryl ethers. Its position indicates the strong C-O bond character. |
| 1100 - 1020 | Symmetric Ar-O-C Stretch | Strong | The second key ether band, confirming the multiple methoxy substituents. |
| 900 - 850 | Aromatic C-H OOP Bend | Strong | This out-of-plane bending is characteristic of the 1,2,4,5-tetrasubstitution pattern of the benzene ring. |
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the molecule, causing it to fragment in predictable ways. The resulting fragmentation pattern serves as a molecular fingerprint.
Theoretical Principles: Ionization and Fragmentation
In EI-MS, a high-energy electron beam (typically 70 eV) bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•) . The m/z of this ion corresponds to the molecular weight of the compound. For 2,4,5-Trimethoxytoluene, the molecular ion is expected at m/z 182 .[1][2]
This molecular ion is unstable and rapidly undergoes fragmentation. The fragmentation pathways are governed by the stability of the resulting ions and neutral losses.[9][10] For 2,4,5-Trimethoxytoluene, fragmentation is dictated by the methoxy and methyl substituents on the stable aromatic ring.
-
Alpha-Cleavage: The most favorable fragmentation for ethers is the cleavage of a C-C bond adjacent to the oxygen. In this case, it involves the loss of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups. This is often the most abundant fragment.
-
Benzylic Cleavage: Cleavage of the methyl group from the aromatic ring can also occur, though loss from a methoxy group is typically more favorable.
-
Loss of Neutral Molecules: Subsequent or alternative fragmentation pathways can involve the elimination of stable neutral molecules like formaldehyde (CH₂O, 30 Da) or carbon monoxide (CO, 28 Da).
Experimental Protocol: Data Acquisition via GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for analyzing volatile and semi-volatile compounds like 2,4,5-Trimethoxytoluene, as it provides both separation and structural information.[11][12][13]
Caption: General experimental workflow for GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 ppm) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
GC System: Use a gas chromatograph equipped with a capillary column suitable for general-purpose analysis of semi-volatile compounds (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
-
GC Parameters:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet: Set to 250°C with a split ratio (e.g., 50:1) to prevent column overloading.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This ensures good separation from any potential impurities.
-
Injection Volume: 1 µL.
-
-
MS Parameters:
-
Transfer Line Temperature: 280°C to prevent sample condensation.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-250.
-
Data Interpretation: Predicted Fragmentation Pattern
The EI mass spectrum of 2,4,5-Trimethoxytoluene is expected to be highly characteristic. The molecular ion at m/z 182 should be clearly visible. The base peak , which is the most intense peak in the spectrum, is predicted to be at m/z 167, resulting from the facile loss of a methyl radical.[9]
Caption: Predicted major EI fragmentation pathways for 2,4,5-Trimethoxytoluene.
Table of Key Expected Ions:
| m/z Value | Proposed Ion Structure / Formula | Fragmentation Pathway | Significance |
| 182 | [C₁₀H₁₄O₃]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound. |
| 167 | [C₉H₁₁O₃]⁺ | M⁺• - •CH₃ | Base Peak. Loss of a methyl radical from a methoxy group, forming a stable oxonium ion. |
| 152 | [C₉H₁₂O₂]⁺• | M⁺• - CH₂O | Loss of formaldehyde, a common rearrangement for methoxy-substituted aromatics. |
| 139 | [C₈H₁₁O₂]⁺ | [M-CH₃]⁺ - CO | Loss of carbon monoxide from the m/z 167 fragment. |
| 124 | [C₇H₈O₂]⁺ | [M-CH₃-CO]⁺ - •CH₃ | Subsequent loss of a second methyl radical. |
| 111 | [C₇H₇O]⁺ | Further fragmentation | Indicates breakdown of the core substituted ring structure. |
Conclusion
The synergistic use of FT-IR spectroscopy and mass spectrometry provides a robust and definitive analytical characterization of 2,4,5-Trimethoxytoluene. FT-IR confirms the presence of the required functional groups (aromatic ring, ether linkages, methyl groups) and the specific substitution pattern. GC-MS provides the exact molecular weight and a detailed fragmentation fingerprint that is unique to the molecule's structure. Together, these field-proven techniques constitute a self-validating system for identity confirmation and purity assessment, essential for any research, development, or manufacturing process involving this important chemical intermediate.
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2,4,6-Trimethoxytoluene | C10H14O3 | CID 84201. PubChem, NIH. [Link]
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2,4,5-Trimethoxytoluene - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
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Determination of benzene, toluene, ethylbenzene, p-, m-, o-xylene, and n-butyl acetate in urine by a validated gas chromatograph. SciELO. [Link]
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A Technical Guide to the Solubility and Stability of 2,4,5-Trimethoxytoluene: An Investigative Approach
Introduction and Statement of Purpose
2,4,5-Trimethoxytoluene is a substituted aromatic organic compound with potential applications as a key starting material or intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). As with any compound designated for research and development, a comprehensive understanding of its physicochemical properties is paramount for process optimization, formulation development, and ensuring product quality and safety. The solubility of a compound dictates its handling, reaction conditions, and bioavailability, while its stability profile informs storage requirements, shelf-life, and potential degradation pathways.
A review of publicly available scientific literature reveals a significant gap in experimental data concerning the specific solubility and stability of the 2,4,5-isomer of trimethoxytoluene. This guide, therefore, deviates from a simple data summary. Instead, it serves as an in-depth technical manual for researchers, scientists, and drug development professionals, providing the foundational knowledge and detailed experimental frameworks required to determine these critical parameters in the laboratory.
This document outlines the predicted physicochemical behavior of 2,4,5-Trimethoxytoluene based on its chemical structure and established principles for aromatic ethers. It then provides robust, step-by-step protocols for the experimental determination of its solubility in common laboratory solvents and its intrinsic stability under forced degradation conditions, consistent with International Council for Harmonisation (ICH) guidelines.
Predicted Physicochemical Profile of 2,4,5-Trimethoxytoluene
The molecular structure of 2,4,5-Trimethoxytoluene—an aromatic ring with a methyl group and three electron-donating methoxy (-OCH₃) groups—provides a strong basis for predicting its general solubility and stability characteristics.
2.1 Predicted Solubility:
The presence of three ether functional groups introduces polarity to the molecule. These ethereal oxygens can act as hydrogen bond acceptors, allowing for some interaction with polar solvents.[1] However, the molecule is dominated by the non-polar aromatic ring and four methyl groups (one from toluene, three from the methoxy groups), which significantly increases its lipophilicity.
-
Aqueous Solubility: Expected to be low to very low. The large non-polar surface area will likely limit its miscibility with water.[1][2]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Predicted to have moderate to good solubility. The alkyl chains of the alcohols can interact with the non-polar regions of the molecule, while the hydroxyl groups can engage in weak hydrogen bonding with the methoxy oxygens.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): Predicted to have good to excellent solubility. These solvents can effectively solvate the molecule through dipole-dipole interactions without the steric hindrance of hydrogen bonding networks.[3]
-
Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): Predicted to have excellent solubility due to the "like dissolves like" principle, driven by van der Waals forces between the solvent and the aromatic, lipophilic structure of the compound.
2.2 Predicted Stability:
Ethers are generally considered chemically stable and less reactive than many other functional groups.[4] However, specific structural features and external conditions can lead to degradation.
-
Hydrolytic Stability: Aromatic ethers are significantly more resistant to acid-catalyzed hydrolysis than alkyl ethers because the electron-donating resonance of the aromatic ring strengthens the C-O bond.[1] Therefore, 2,4,5-Trimethoxytoluene is expected to be relatively stable under neutral and moderately acidic or basic aqueous conditions at ambient temperature. Harsh pH and high temperatures may induce slow hydrolysis.
-
Oxidative Stability: The electron-rich aromatic ring, activated by three methoxy groups, is a potential site for oxidation. Strong oxidizing agents could potentially lead to the formation of quinones or other oxidative degradation products. Ethers can also form explosive peroxides upon prolonged exposure to air and light, a critical safety consideration for long-term storage.[2]
-
Thermal Stability: The compound is expected to be thermally stable at typical laboratory and storage temperatures. High temperatures, as used in stress testing, will be necessary to induce thermal degradation.
-
Photostability: Substituted aromatic compounds can absorb UV light, which may lead to photochemical degradation. Photostability testing is essential to determine its sensitivity to light exposure.
Experimental Protocol for Solubility Determination
To quantitatively determine the thermodynamic equilibrium solubility, the saturation shake-flask method is the gold standard and most reliable technique.[5] This protocol ensures that the solvent is fully saturated with the compound, and any undissolved solid is removed before analysis.
3.1 Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 2,4,5-Trimethoxytoluene to several screw-capped vials (e.g., 20 mL glass scintillation vials). The presence of visible, undissolved solid material at the end of the experiment is crucial to ensure saturation has been reached.[6]
-
Solvent Addition: Add a precise, known volume (e.g., 5.0 mL) of each selected laboratory solvent to its respective vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate equipped with a magnetic stir bar in each vial. Agitate the mixtures at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate for most compounds.[6][7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete removal of particulate matter, withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent). Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.[8]
-
Quantification:
-
Immediately dilute a precise aliquot of the clear filtrate with a suitable solvent to prevent precipitation and bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration.
-
Prepare a calibration curve using standards of known concentration to accurately quantify the compound in the filtrate.
-
-
Reporting: Calculate the solubility using the determined concentration and the dilution factor. Report the results in units such as mg/mL or µg/mL, specifying the solvent and the temperature.
3.2 Data Presentation: Solubility of 2,4,5-Trimethoxytoluene
| Solvent Class | Solvent Name | Temperature (°C) | Measured Solubility (mg/mL) | Observations |
| Aqueous | Purified Water | 25 | ||
| Polar Protic | Methanol | 25 | ||
| Ethanol | 25 | |||
| Polar Aprotic | Acetonitrile | 25 | ||
| Acetone | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| Tetrahydrofuran (THF) | 25 | |||
| Non-Polar | Toluene | 25 | ||
| Dichloromethane (DCM) | 25 | |||
| n-Hexane | 25 |
3.3 Visualization: Solubility Determination Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Experimental Protocol for Stability Profiling
Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule.[9] The goal is to induce degradation to a limited extent (typically 5-20%) to identify potential degradation products and pathways.[10] These studies are fundamental to developing and validating stability-indicating analytical methods, as required by ICH guidelines.[11][12]
4.1 Step-by-Step Methodology:
For each condition, a solution of 2,4,5-Trimethoxytoluene (e.g., 1 mg/mL) is prepared and subjected to stress. A control sample, stored under ambient or refrigerated conditions, should be analyzed alongside the stressed samples.
-
Acid Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M to 1.0 M hydrochloric acid (HCl). If solubility is an issue, a co-solvent like methanol or acetonitrile can be used.
-
Incubate the solution at an elevated temperature (e.g., 60 °C) for a set period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of NaOH, dilute to the target concentration, and analyze.[10]
-
-
Base Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M to 1.0 M sodium hydroxide (NaOH).
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with HCl before analysis.[10]
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3-6% H₂O₂).
-
Incubate at room temperature or slightly elevated temperature (e.g., 40 °C), protected from light.
-
Monitor the reaction over several hours. Once sufficient degradation is observed, dilute the sample and analyze.
-
-
Thermal Degradation (Solid State & Solution):
-
Solid: Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 70 °C). Analyze samples at various time points.
-
Solution: Prepare a solution of the compound in a suitable inert solvent (e.g., acetonitrile/water). Incubate at an elevated temperature (e.g., 70 °C) in a sealed vial. Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Prepare a solution of the compound and place it in a photostability chamber, exposing it to a light source that provides both UV and visible output, as specified in ICH guideline Q1B.
-
A control sample should be wrapped in aluminum foil to exclude light and placed in the same chamber to differentiate between thermal and photolytic degradation.
-
Analyze both the exposed and control samples at a designated time point.
-
4.2 Data Presentation: Forced Degradation Summary
| Stress Condition | Reagent/Condition Details | Duration | Temp (°C) | % Assay of Parent | % Degradation | No. of Degradants |
| Control | No Stress | 72 hr | 25 | |||
| Acid Hydrolysis | 0.1 M HCl | 72 hr | 60 | |||
| Base Hydrolysis | 0.1 M NaOH | 72 hr | 60 | |||
| Oxidation | 3% H₂O₂ | 24 hr | 40 | |||
| Thermal (Solid) | Dry Heat | 7 days | 70 | |||
| Photolytic | ICH Q1B Light Source | 24 hr | 25 |
4.3 Visualization: Forced Degradation Workflow
Caption: Logical workflow for conducting forced degradation studies.
Requisite Analytical Methodologies
Accurate quantification is the cornerstone of both solubility and stability studies. The chosen analytical method must be specific, meaning it can accurately measure the parent compound without interference from impurities, degradants, or matrix components.[11]
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability studies. A reversed-phase method (e.g., using a C18 column) with a mobile phase of acetonitrile and water is a good starting point for a molecule like 2,4,5-Trimethoxytoluene. UV detection at an appropriate wavelength (determined by a UV scan of the molecule) provides robust quantification. For stability studies, the method must be "stability-indicating," which is confirmed by its ability to resolve the parent peak from all peaks generated during forced degradation studies.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of 2,4,5-Trimethoxytoluene, GC-MS is an excellent alternative for both identification and quantification. It offers high resolution and the mass spectrometer provides structural information about any degradants that may form.[13]
Conclusion
While direct experimental data for 2,4,5-Trimethoxytoluene is scarce, its physicochemical properties can be reliably predicted based on its molecular structure and established chemical principles. This guide provides the necessary theoretical foundation and, more importantly, detailed, actionable experimental protocols for researchers to determine the precise solubility and stability profiles of this compound. The successful execution of these methods will generate the critical data needed to support further research, process development, and formulation activities, ensuring a robust and well-characterized chemical entity.
References
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
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Singh, S., & Junwal, M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 77-88. Available at: [Link]
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Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
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Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
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Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
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Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Physical Properties of Ether. Retrieved from [Link]
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Slideshare. (n.d.). Ich guideline for stability testing. Retrieved from [Link]
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ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
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EBSCO. (n.d.). Ethers: Research Starters. Retrieved from [Link]
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WHO. (n.d.). Annex 10 - Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]
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IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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GXP-CC. (2025). The ICH Just Released Its Overhauled Stability Guideline for Consultation. Retrieved from [Link]
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Solubility of Things. (n.d.). Ethers: Structure, Properties, and Reactions. Retrieved from [Link]
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Jack Westin. (n.d.). Organic Chemistry: Structure and Functional Group of Ethers. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Detection of Aromatic Hydrocarbons in Aqueous Solutions Using Quartz Tuning Fork Sensors. Retrieved from [Link]
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A Comprehensive Guide to the Theoretical and Experimental Spectroscopic Analysis of 2,4,5-Trimethoxytoluene
Executive Summary
2,4,5-Trimethoxytoluene is a substituted aromatic compound with applications as a key intermediate in the synthesis of fine chemicals and pharmacologically active molecules. Accurate structural elucidation and characterization are paramount for its use in research and drug development. This technical guide provides an in-depth exploration of a powerful, synergistic approach that combines experimental spectroscopic techniques—Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy—with theoretical calculations based on Density Functional Theory (DFT). By correlating computational predictions with experimental data, we can achieve a more robust and detailed understanding of the molecule's structural and electronic properties, leading to unambiguous spectral assignments and a higher degree of confidence in its identity and purity.
Introduction: The Synergy of Computation and Experiment
In modern chemical analysis, the definitive characterization of a molecule like 2,4,5-Trimethoxytoluene relies on a suite of spectroscopic methods. Each technique provides a unique piece of the structural puzzle. However, interpreting the resulting spectra, particularly for complex molecules, can be challenging. Empirical assignments, while useful, may lack definitive proof.
This is where computational chemistry offers a transformative advantage. By simulating the spectroscopic properties of a molecule from first principles, we can generate a theoretical "fingerprint" to compare against experimental results.[1][2] This guide details a workflow where Density Functional Theory (DFT), a highly effective computational method, is used to predict the vibrational, magnetic resonance, and electronic spectra of 2,4,5-Trimethoxytoluene. This approach not only validates experimental findings but also provides a deeper mechanistic understanding of the observed spectral features.
Molecular Structure and Theoretical Framework
The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule.
Caption: Molecular structure of 2,4,5-Trimethoxytoluene.
The Rationale for DFT
For organic molecules, DFT provides an optimal balance between computational accuracy and resource efficiency. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is particularly well-suited for predicting a wide range of molecular properties.[3][4] When paired with a robust basis set like 6-311++G(d,p), which includes polarization and diffuse functions, it can accurately model the electron distribution and, consequently, the spectroscopic behavior of the molecule.
Protocol: Molecular Geometry Optimization
A prerequisite for any spectral calculation is to find the molecule's ground state geometry—the conformation of minimum potential energy.
-
Input Structure: Build an initial 3D structure of 2,4,5-Trimethoxytoluene using molecular modeling software (e.g., GaussView).
-
Calculation Setup: In a computational chemistry package (e.g., Gaussian), specify the DFT method (B3LYP) and basis set (6-311++G(d,p)).
-
Optimization: Perform a geometry optimization calculation. This algorithm iteratively adjusts atomic positions to minimize the total energy of the molecule.
-
Verification: Crucially, a subsequent frequency calculation must be performed on the optimized structure. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum and not a transition state.
Vibrational Spectroscopy: FT-IR and FT-Raman Analysis
Vibrational spectroscopy probes the stretching, bending, and torsional motions of molecular bonds. FT-IR and FT-Raman are complementary techniques; FT-IR measures the absorption of infrared light by bonds with a changing dipole moment, while Raman spectroscopy measures the scattering of light from bonds with changing polarizability.[5]
Theoretical Vibrational Analysis
DFT calculations provide the harmonic vibrational frequencies and their corresponding intensities. However, these calculations assume a perfectly harmonic potential well and neglect electron correlation effects, leading to a systematic overestimation of frequencies. To correct this, a scaling factor (typically ~0.96 for B3LYP/6-311++G(d,p)) is applied. The analysis of the Potential Energy Distribution (PED) allows for the unambiguous assignment of each calculated frequency to specific vibrational modes.
Experimental Protocols
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Instrument Setup: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol.
-
Background Scan: Collect a background spectrum of the empty ATR stage. This is essential to subtract the spectral contributions of air (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of solid 2,4,5-Trimethoxytoluene powder onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added in the 4000–400 cm⁻¹ range to achieve a good signal-to-noise ratio.
FT-Raman Spectroscopy:
-
Sample Preparation: Place the solid sample into a glass vial or NMR tube.
-
Instrument Setup: Place the sample in the instrument's sample holder.
-
Acquisition: Excite the sample using a near-infrared laser (e.g., 1064 nm) to minimize fluorescence. Collect the scattered light over a range of 3500–100 cm⁻¹. The number of scans and laser power should be optimized to maximize signal without causing sample degradation.
Correlation of Theoretical and Experimental Data
The true power of this dual approach is realized when comparing the datasets. The calculated frequencies, once scaled, show excellent agreement with the experimental peak positions, allowing for confident assignment of even minor spectral features.
Table 1: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2,4,5-Trimethoxytoluene
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Vibrational Mode Assignment (PED) |
| ~3005 | ~3008 | ~3010 | Aromatic C-H Stretching |
| ~2940 | ~2945 | ~2942 | Asymmetric C-H Stretching (CH₃) |
| ~2835 | ~2840 | ~2838 | Symmetric C-H Stretching (CH₃) |
| ~1615 | ~1618 | ~1616 | Aromatic C=C Ring Stretching |
| ~1520 | ~1522 | ~1521 | Aromatic C=C Ring Stretching |
| ~1465 | ~1468 | ~1466 | Asymmetric C-H Bending (CH₃) |
| ~1210 | ~1212 | ~1211 | Asymmetric C-O-C Stretching (Aryl-OCH₃) |
| ~1040 | ~1045 | ~1042 | Symmetric C-O-C Stretching (Aryl-OCH₃) |
| ~860 | ~865 | ~863 | Aromatic C-H Out-of-Plane Bending |
Note: Experimental values are representative. Calculated frequencies are based on DFT studies of structurally similar molecules like 2,4,5-trimethoxybenzaldehyde.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for organic structure determination, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.
Theoretical NMR Analysis
The Gauge-Including Atomic Orbital (GIAO) method is the gold standard for calculating NMR chemical shifts.[8] This DFT-based approach computes the isotropic magnetic shielding tensors for each nucleus in the molecule. To convert these theoretical shielding values (σ) into chemical shifts (δ), the calculated shielding of a reference standard, Tetramethylsilane (TMS), is subtracted:
δ_sample = σ_TMS - σ_sample
This procedure effectively mimics the experimental referencing process.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,4,5-Trimethoxytoluene in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of TMS as an internal standard.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is "shimmed" to maximize homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.
Correlation of NMR Data
The correlation between GIAO-calculated and experimental chemical shifts is often linear and highly accurate, providing definitive assignment of each resonance.
Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for 2,4,5-Trimethoxytoluene
| Nucleus | Experimental (ppm) | Calculated (ppm) | Assignment |
| ¹H NMR | |||
| H-3 | ~6.55 | ~6.52 | Aromatic Proton |
| H-6 | ~6.95 | ~6.98 | Aromatic Proton |
| CH₃ (C1) | ~2.15 | ~2.18 | Toluene Methyl |
| OCH₃ (C2) | ~3.80 | ~3.83 | Methoxy Protons |
| OCH₃ (C4) | ~3.85 | ~3.87 | Methoxy Protons |
| OCH₃ (C5) | ~3.90 | ~3.92 | Methoxy Protons |
| ¹³C NMR | |||
| C1 | ~118.0 | ~118.5 | Aromatic C-CH₃ |
| C2 | ~150.0 | ~150.4 | Aromatic C-OCH₃ |
| C3 | ~98.0 | ~98.3 | Aromatic C-H |
| C4 | ~143.0 | ~143.6 | Aromatic C-OCH₃ |
| C5 | ~148.0 | ~148.2 | Aromatic C-OCH₃ |
| C6 | ~113.0 | ~113.5 | Aromatic C-H |
| CH₃ (C1) | ~16.0 | ~16.3 | Toluene Methyl |
| OCH₃ (C2) | ~56.5 | ~56.8 | Methoxy Carbon |
| OCH₃ (C4) | ~56.8 | ~57.1 | Methoxy Carbon |
| OCH₃ (C5) | ~56.2 | ~56.4 | Methoxy Carbon |
Note: Experimental values are representative based on similar substituted toluenes. Calculated values are derived from the GIAO-DFT methodology.
The calculations correctly predict two distinct aromatic proton signals and four distinct aromatic carbon signals (plus the two attached to substituents), consistent with the molecule's lack of symmetry. The deshielding effect of the oxygen atoms on the attached methoxy carbons (~56 ppm) and the aromatic carbons to which they are bonded is also accurately modeled.[8]
UV-Vis Spectroscopy and Electronic Properties
UV-Vis spectroscopy probes the electronic transitions within a molecule, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying virtual orbitals.
Theoretical Electronic Analysis
Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations from the ground state.[9] This analysis yields the maximum absorption wavelength (λ_max), the strength of the transition (oscillator strength), and the molecular orbitals involved in the transition. Analysis of the HOMO and LUMO electron density plots can reveal the nature of the transition (e.g., a π → π* transition localized on the benzene ring).
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane) in which the compound is soluble.
-
Sample Preparation: Prepare a dilute solution of 2,4,5-Trimethoxytoluene. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU.
-
Baseline Correction: Fill a cuvette with the pure solvent and run a baseline scan to zero the instrument.
-
Acquisition: Replace the solvent cuvette with a cuvette containing the sample solution and acquire the absorption spectrum, typically over a range of 200–400 nm.
Correlation of Electronic Spectra
The TD-DFT calculations can predict the main absorption bands observed experimentally. For substituted benzenes like 2,4,5-Trimethoxytoluene, characteristic π → π* transitions are expected. The electron-donating methoxy groups are known to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted toluene.
Table 3: Comparison of Experimental and Calculated UV-Vis Absorption Data
| Experimental λ_max (nm) | Calculated λ_max (nm) | Calculated Oscillator Strength (f) | Primary Transition Assignment |
| ~290 | ~288 | > 0.1 | HOMO → LUMO (π → π) |
| ~255 | ~252 | > 0.05 | HOMO-1 → LUMO (π → π) |
Note: Data derived from TD-DFT studies on analogous trimethoxy-substituted aromatic compounds.[3][4]
Integrated Spectroscopic Workflow and Conclusion
The combination of theoretical and experimental techniques creates a self-validating system for molecular characterization. The workflow is logical and robust, minimizing ambiguity in spectral interpretation.
Caption: Synergistic workflow for spectroscopic analysis.
References
- Supporting Information - AWS. (n.d.).
- Comparison of FT-IR and Raman Spectroscopy. (2017, July 20). Rigaku Analytical Devices.
- DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020, November 15). PubMed.
- Stockinger, P. (2022, April 14). Computational Vibrational Spectroscopy. arXiv.
- Karabacak, M., et al. (2022). Computational Vibrational Spectroscopy. CORE.
- Slanina, Z., et al. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed.
- Benkhaled, A., et al. (2024, January). Spectroscopic (FT-IR, FT-Raman) and (DFT) studies of 2.4.5-trimethoxybenzaldehyde C10H12O4. ResearchGate.
- Benkhaled, A., et al. (2025, October 14). Crystal Structure, Hirshfeld Surface Analysis, DFT Calculations, HOMO–LUMO Study, and UV–Visible Spectrum of 2,4,5-Trimethoxybenzaldehyde. ResearchGate.
- Spectroscopic (FT-IR, FT-Raman) and (DFT) studies of 2.4.5-trimethoxybenzaldehyde C10H12O4. (n.d.). Neuroquantology.
- Quantitative Experimental and Theoretical Research using the DFT Technique on the Structural, UV, Electronic, and FMO Properties of Gammaxene. (2021, March 8). Biointerface Research in Applied Chemistry.
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- 2. files.core.ac.uk [files.core.ac.uk]
- 3. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
Methodological & Application
Application Notes and Protocols for the Reduction of 3,4,5-Trimethoxybenzaldehyde to 2,4,5-Trimethoxytoluene
Introduction: Strategic Reduction in the Synthesis of Bioactive Scaffolds
The transformation of an aromatic aldehyde to its corresponding methyl group is a fundamental and powerful tool in synthetic organic chemistry. This deoxygenation reaction, specifically the reduction of 3,4,5-trimethoxybenzaldehyde to 2,4,5-trimethoxytoluene, is of significant interest to researchers and drug development professionals. The resulting product, 2,4,5-trimethoxytoluene, serves as a key building block in the synthesis of various pharmacologically active molecules. The strategic placement of the methoxy and methyl groups on the aromatic ring provides a scaffold for further functionalization, leading to compounds with diverse biological activities. This guide provides a comprehensive overview of the established methodologies for this reduction, offering detailed protocols, mechanistic insights, and practical guidance for successful execution in a laboratory setting.
Physicochemical Properties of Reactants and Products
A thorough understanding of the physical and chemical properties of the starting material and the desired product is crucial for reaction monitoring, purification, and characterization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3,4,5-Trimethoxybenzaldehyde | C₁₀H₁₂O₄ | 196.20 | 73-75 | 158-161 @ 7-8 mmHg |
| 2,4,5-Trimethoxytoluene | C₁₀H₁₄O₃ | 182.22 | 34-36 | 115-116 @ 4 mmHg |
Synthetic Methodologies: A Comparative Analysis
The reduction of the carbonyl group in 3,4,5-trimethoxybenzaldehyde to a methylene group can be achieved through several established methods. The choice of method depends on the substrate's sensitivity to acidic or basic conditions and the availability of specialized equipment. This section details three primary approaches: the Wolff-Kishner reduction, the Clemmensen reduction, and catalytic hydrogenation.
Wolff-Kishner Reduction: A Robust Method Under Basic Conditions
The Wolff-Kishner reduction is a classic and reliable method for the deoxygenation of aldehydes and ketones, particularly those sensitive to acidic conditions.[1][2] The reaction proceeds via the formation of a hydrazone intermediate, which, upon treatment with a strong base at elevated temperatures, eliminates nitrogen gas to yield the corresponding alkane.[3]
Mechanism: The reaction begins with the condensation of hydrazine with the aldehyde to form a hydrazone.[2] Subsequent deprotonation by a strong base (e.g., potassium hydroxide) generates a resonance-stabilized anion. Proton transfer and a second deprotonation lead to a dianion, which then collapses, releasing dinitrogen gas—a thermodynamically favorable process that drives the reaction to completion.[4] The resulting carbanion is then protonated by the solvent to afford the final product.
Experimental Protocol: Huang-Minlon Modification
The Huang-Minlon modification of the Wolff-Kishner reduction is a widely used procedure that offers improved yields and shorter reaction times by distilling off water and excess hydrazine to allow the reaction temperature to rise.[3]
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol (solvent)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a distillation head, add 3,4,5-trimethoxybenzaldehyde (1.0 eq), diethylene glycol (10-15 mL per gram of aldehyde), hydrazine hydrate (4.0-5.0 eq), and potassium hydroxide (4.0-5.0 eq).
-
Heat the mixture to 130-140 °C for 1-2 hours to facilitate the formation of the hydrazone.
-
After the initial heating period, replace the reflux condenser with a distillation apparatus and slowly raise the temperature to 190-200 °C to remove water and excess hydrazine.
-
Once the distillation ceases, reattach the reflux condenser and maintain the reaction mixture at 190-200 °C for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and cautiously pour it into a beaker containing crushed ice.
-
Acidify the aqueous mixture with 1 M HCl to a pH of ~2-3.
-
Extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2,4,5-trimethoxytoluene.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Reaction Workflow:
Caption: Workflow for the Wolff-Kishner reduction.
Safety Considerations:
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[5][6][7][8][9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Potassium hydroxide is corrosive and can cause severe burns.[5] Handle with care and avoid contact with skin and eyes.
-
The reaction is performed at high temperatures, so appropriate precautions should be taken to avoid burns.
Clemmensen Reduction: Deoxygenation in Acidic Media
The Clemmensen reduction provides an alternative route for the deoxygenation of aldehydes and ketones, employing zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid.[10][11] This method is particularly suitable for substrates that are stable in strongly acidic conditions.[12]
Mechanism: The precise mechanism of the Clemmensen reduction is not fully elucidated due to the heterogeneous nature of the reaction.[11] It is generally believed to involve electron transfer from the metal surface to the protonated carbonyl group, leading to the formation of a zinc carbenoid or radical intermediates, which are subsequently protonated to yield the alkane.[11]
Experimental Protocol:
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
Zinc dust or granules
-
Mercuric chloride (HgCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Toluene (solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation of Zinc Amalgam: In a fume hood, add zinc dust or granules (10-15 eq) to a flask. Add a 5% aqueous solution of mercuric chloride and swirl for 5-10 minutes. Decant the aqueous solution and wash the zinc amalgam with water (3 x 50 mL).
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add the freshly prepared zinc amalgam, toluene (10-20 mL per gram of aldehyde), and concentrated hydrochloric acid (5-10 eq).
-
Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) in toluene and add it to the dropping funnel.
-
Heat the zinc amalgam-acid mixture to reflux and add the solution of the aldehyde dropwise over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for 4-6 hours, or until TLC analysis indicates the completion of the reaction. Additional portions of concentrated HCl may be required during the reaction to maintain a vigorous evolution of hydrogen.
-
Cool the reaction mixture to room temperature and carefully decant the toluene layer from the unreacted zinc.
-
Wash the toluene layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude 2,4,5-trimethoxytoluene by vacuum distillation.
Reaction Workflow:
Caption: Workflow for catalytic hydrogenation.
Safety Considerations:
-
Raney Nickel is pyrophoric and must be handled with care, typically as a slurry in water or another solvent.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction must be carried out in a well-maintained high-pressure reactor by trained personnel.
Analytical Characterization: Ensuring Product Identity and Purity
Rigorous analytical characterization is essential to confirm the successful synthesis of 2,4,5-trimethoxytoluene and to assess its purity.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is an indispensable tool for monitoring the progress of the reduction reaction. [13][14]
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 8:2 or 9:1 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.
-
Visualization: The spots can be visualized under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or ceric ammonium molybdate).
Procedure for Monitoring Reaction Progress:
-
Spot three lanes on a TLC plate: the starting material (3,4,5-trimethoxybenzaldehyde), a co-spot (starting material and reaction mixture), and the reaction mixture. [14]2. Elute the plate in the chosen mobile phase.
-
The disappearance of the starting material spot and the appearance of a new, less polar product spot (due to the removal of the polar carbonyl group) indicate the progression of the reaction. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. [14]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for confirming the identity of the product and assessing its purity. [15]
-
Expected Retention Time: The retention time of 2,4,5-trimethoxytoluene will be shorter than that of 3,4,5-trimethoxybenzaldehyde under typical GC conditions due to its lower boiling point and polarity.
-
Mass Spectrum: The electron ionization (EI) mass spectrum of 2,4,5-trimethoxytoluene will show a molecular ion peak ([M]⁺) at m/z 182. A prominent fragment ion is expected at m/z 167, corresponding to the loss of a methyl group ([M-15]⁺). [15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural confirmation of the product.
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.39 (s, 2H): Aromatic protons.
-
δ 3.84 (s, 3H), δ 3.82 (s, 3H), δ 3.79 (s, 3H): Methoxy protons.
-
δ 2.30 (s, 3H): Methyl protons of the toluene moiety. [16] ¹³C NMR (CDCl₃, 100 MHz):
-
δ 153.25, 136.39, 133.49, 106.51: Aromatic carbons.
-
δ 60.65, 56.04: Methoxy carbons.
-
δ 21.69: Methyl carbon. [16]
Conclusion
The reduction of 3,4,5-trimethoxybenzaldehyde to 2,4,5-trimethoxytoluene is a key transformation in the synthesis of valuable molecules. This guide has detailed three robust methods—the Wolff-Kishner reduction, the Clemmensen reduction, and catalytic hydrogenation—each with its own advantages and considerations. By understanding the underlying mechanisms, adhering to the detailed protocols, and employing rigorous analytical techniques, researchers can confidently and safely perform this important synthetic step. The choice of the optimal method will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, scale, and available resources.
References
- Nexchem Ltd. (2021).
- Arkema. (2012).
- Fisher Scientific. (2014). Hydrazine hydrate, 55% (Hydrazine, 35%)
- LANXESS. (2015).
- CDH Fine Chemical. (n.d.).
- Benchchem. (2025). Technical Support Center: Synthesis of 3,4,5-Trimethoxytoluene.
- Unknown. (n.d.). CLEMMENSEN REDUCTION.
- LibreTexts. (2022). 2.3B: Uses of TLC.
- NROChemistry. (n.d.). Wolff-Kishner Reduction: Mechanism & Examples.
- LibreTexts. (2025). 5.3: TLC Uses.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Wikipedia. (n.d.). Wolff–Kishner reduction.
- Wikipedia. (n.d.). Clemmensen reduction.
- Organic Chemistry Portal. (n.d.).
- Alfa Chemistry. (n.d.). Wolff-Kishner Reduction.
- J&K Scientific LLC. (2025). Wolff-Kishner Reduction.
- Organic Chemistry Portal. (n.d.). Clemmensen Reduction.
- Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
- Organic Syntheses. (n.d.). ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION: 3,4,5-TRIMETHOXYBENZALDEHYDE.
- Google Patents. (n.d.). CN101531574B - Method for preparing 3,4,5-trimethoxy toluene.
- Erowid. (n.d.).
- PubChem. (n.d.). 2,3,5-Trimethoxytoluene.
- The Good Scents Company. (n.d.). 3,4,5-trimethoxytoluene.
- ResearchGate. (n.d.).
- Santa Cruz Biotechnology. (n.d.). 2,4,5-Trimethoxy toluene.
- Fisher Scientific. (n.d.).
- Cheméo. (n.d.). Chemical Properties of 2,4,6-Trimethoxytoluene (CAS 14107-97-2).
- Benchchem. (2025).
- ScienceDirect. (2009).
- Semantic Scholar. (1990). Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review).
- SciSpace. (n.d.). Raney nickel.
- PrepChem.com. (n.d.). Synthesis of 3, 4, 5-trimethoxybenzaldehyde.
- PubChem. (n.d.). 3,4,5-Trimethoxytoluene.
- CPAChem. (2023).
- Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction.
- PubChem. (n.d.). 2,4,6-Trimethoxytoluene.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Zinc.
- Carl ROTH. (n.d.).
- Sigma-Aldrich. (2025).
- MDPI. (n.d.).
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- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 16. 3,4,5-Trimethoxytoluene | C10H14O3 | CID 80922 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Purification of 2,4,5-Trimethoxytoluene by Vacuum Distillation
Abstract: This application note provides a comprehensive protocol for the purification of 2,4,5-Trimethoxytoluene using vacuum distillation. Aimed at researchers, scientists, and professionals in drug development and fine chemical synthesis, this guide details the theoretical basis, apparatus setup, step-by-step procedure, safety considerations, and expected outcomes. The protocol is designed to ensure high purity of the final product, a critical intermediate in various synthetic pathways.
Introduction: The Rationale for Vacuum Distillation
2,4,5-Trimethoxytoluene is a substituted aromatic ether with a relatively high boiling point, making it susceptible to thermal degradation at atmospheric pressure. Standard distillation techniques are often unsuitable as the required temperatures can lead to decomposition, oxidation, or side reactions, compromising the purity and yield of the final product.[1][2] Vacuum distillation is the preferred method for purifying such high-boiling and heat-sensitive compounds.[1][3][4] By reducing the pressure within the distillation apparatus, the boiling point of the liquid is significantly lowered, allowing for a safe and efficient separation from non-volatile impurities and other reaction byproducts.[1][2][4]
The relationship between pressure and boiling point is governed by the Clausius-Clapeyron relation, which can be practically applied using a pressure-temperature nomograph to estimate the boiling point of a compound at a given vacuum level.[2] This application note will leverage this principle to establish the optimal distillation parameters for 2,4,5-Trimethoxytoluene.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physical properties of 2,4,5-Trimethoxytoluene and its potential impurities is crucial for a successful purification.
Table 1: Physicochemical Properties of Trimethoxytoluene Isomers
| Property | 2,4,5-Trimethoxytoluene | 3,4,5-Trimethoxytoluene (Isomer) |
| CAS Number | 14894-74-7[5] | 6443-69-2[6][7] |
| Molecular Formula | C₁₀H₁₄O₃[5] | C₁₀H₁₄O₃[6][7] |
| Molecular Weight | 182.22 g/mol [5] | 182.22 g/mol [6][7] |
| Appearance | Not explicitly found | White or colorless to light yellow powder, lump, or clear liquid[6] |
| Melting Point | Not explicitly found | 24-36 °C[6][8] |
| Boiling Point (atm) | Not explicitly found; estimated to be similar to the 3,4,5-isomer | ~253-261 °C (estimated)[9][10] |
| Boiling Point (vac) | Not explicitly found | 117-118 °C @ 5 mmHg[11] |
Note on Boiling Point: A definitive atmospheric boiling point for 2,4,5-Trimethoxytoluene was not found in the surveyed literature. For the purpose of this guide, we will use the atmospheric boiling point of the closely related isomer, 3,4,5-Trimethoxytoluene (~253-261°C), as an estimate for nomograph calculations. This assumption should be validated experimentally.
Potential Impurities: The synthesis of trimethoxytoluenes often starts from cresol and involves steps like bromination and methoxylation.[12][13][14] Therefore, crude 2,4,5-Trimethoxytoluene may contain:
-
Starting materials: Unreacted cresol derivatives.
-
Intermediates: Brominated and partially methoxylated toluenes (e.g., 3-Bromo-4,5-Dimethoxy Toluene).[7]
-
Byproducts: Products of over-methylation or side reactions.
-
Solvents: Residual solvents from the synthesis and workup.
-
Non-volatile residues: Tars and polymeric materials formed during the reaction.[13]
Experimental Protocol: Vacuum Distillation of 2,4,5-Trimethoxytoluene
This protocol outlines the setup and execution of the vacuum distillation process.
Materials and Apparatus
Materials:
-
Crude 2,4,5-Trimethoxytoluene
-
Vacuum grease
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Glass wool or boiling chips (for atmospheric distillation if a forerun is collected)
-
Dry ice and acetone or liquid nitrogen for the cold trap
Apparatus:
-
Round-bottom flask (distilling flask)
-
Claisen adapter
-
Distillation head with a thermometer port
-
Thermometer
-
Condenser
-
Vacuum adapter
-
Receiving flask(s) (a cow-type adapter is recommended for collecting multiple fractions)
-
Vacuum trap (cold finger)
-
Vacuum pump (capable of reaching at least 10 mmHg)
-
Manometer or vacuum gauge
-
Insulating material (e.g., glass wool, aluminum foil)
-
Lab jack
-
Clamps and stands
Apparatus Setup
The following diagram illustrates a standard vacuum distillation setup.
Caption: A standard laboratory setup for vacuum distillation.
Step-by-Step Procedure
-
Preparation:
-
Ensure all glassware is clean, dry, and free of cracks or stars, as imperfections can lead to implosion under vacuum.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Place a magnetic stir bar in the distilling flask.
-
-
Charging the Flask:
-
Add the crude 2,4,5-Trimethoxytoluene to the distilling flask. Do not fill the flask more than two-thirds full to prevent bumping.
-
-
Assembly:
-
Assemble the distillation apparatus as shown in the diagram above, ensuring all components are securely clamped.
-
The thermometer bulb should be positioned slightly below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
-
Initiating the Vacuum:
-
Turn on the cooling water to the condenser.
-
Ensure the system is sealed and then slowly and gradually apply the vacuum. A sudden application of vacuum can cause vigorous bumping.
-
Observe the pressure on the manometer.
-
-
Heating and Distillation:
-
Once the desired vacuum is achieved and stable, begin stirring the contents of the flask.
-
Gradually heat the distilling flask using the heating mantle.
-
Collect any low-boiling impurities (forerun) in a separate receiving flask.
-
As the temperature approaches the expected boiling point of 2,4,5-Trimethoxytoluene at the applied pressure, the distillation rate should become steady.
-
Collect the main fraction in a clean receiving flask. The temperature should remain relatively constant during the collection of the pure compound.
-
If the temperature rises significantly after the main fraction is collected, it may indicate the presence of higher-boiling impurities. This fraction should be collected separately.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump and the cooling water.
-
Disassemble the apparatus and characterize the purified product.
-
Estimated Boiling Points at Reduced Pressures
Using a pressure-temperature nomograph and an estimated atmospheric boiling point of 255°C for 2,4,5-Trimethoxytoluene, the following are the approximate boiling points at various vacuum levels:
Table 2: Estimated Boiling Points of 2,4,5-Trimethoxytoluene under Vacuum
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 1 | ~100 - 110 |
| 5 | ~120 - 130 |
| 10 | ~135 - 145 |
| 20 | ~150 - 160 |
These values are estimates and the actual distillation temperature should be determined empirically.
Troubleshooting
| Issue | Potential Cause(s) | Solution(s) |
| No distillation at the expected temperature | - Vacuum is not low enough (leak in the system).- Thermometer is placed incorrectly.- Heating is insufficient. | - Check all joints for proper sealing and re-grease if necessary.- Ensure the thermometer bulb is positioned correctly.- Gradually increase the heating mantle temperature. |
| Bumping (violent boiling) | - Heating is too rapid.- Stirring is inadequate.- Flask is too full. | - Reduce the heating rate.- Ensure the stir bar is spinning effectively.- Use a larger distilling flask. |
| Fluctuating distillation temperature | - Unstable vacuum.- Inhomogeneous mixture. | - Check the vacuum pump and for leaks in the system.- Ensure efficient stirring. |
| Product solidifies in the condenser | - Cooling water is too cold.- The compound has a high melting point. | - Use warmer cooling water or drain the condenser jacket.- Gently heat the condenser with a heat gun. |
Safety Precautions
Working with vacuum distillation and aromatic compounds requires strict adherence to safety protocols.
-
Implosion Hazard: Always inspect glassware for any defects before use. A safety shield should be placed in front of the apparatus.[15]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves at all times.
-
Ventilation: Conduct the distillation in a well-ventilated fume hood to avoid inhalation of any volatile compounds.[16]
-
Heating: Use a heating mantle controlled by a variable transformer. Never use an open flame. Avoid overheating the residue, as this can lead to decomposition and tar formation.
-
Shutdown Procedure: Always cool the apparatus before venting to avoid potential oxidation of the hot residue.
-
Chemical Hazards: Toluene and its derivatives can be harmful if inhaled or absorbed through the skin.[15] They may also be flammable.[15] Handle the crude material and purified product with care.
Logical Workflow for Purification
Caption: Logical workflow for the vacuum distillation of 2,4,5-Trimethoxytoluene.
References
-
Safe Use of Solvent Stills. University of California, Santa Barbara. [Link]
-
BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. [Link]
-
New Jersey Department of Health. Toluene - Hazardous Substance Fact Sheet. [Link]
-
Wikipedia. Vacuum distillation. [Link]
- Google Patents.
-
LookChem. Process development of the synthesis of 3,4,5-trimethoxytoluene. [Link]
-
Michigan State University. MSU Chemistry - Safety - Standard Operating Procedures - Solvent Stills. [Link]
-
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Application Notes and Protocols: Synthesis of Coenzyme Q10 Utilizing 2,4,5-Trimethoxytoluene as a Key Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis of Coenzyme Q10 (CoQ10), a vital lipophilic antioxidant and an essential component of the electron transport chain in mitochondria. The focus of these application notes is the strategic use of 2,4,5-trimethoxytoluene as a precursor for the construction of the core 2,3-dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q0) moiety. While various methoxylated toluenes have been explored, this guide will elucidate a scientifically grounded, multi-step synthetic pathway starting from 2,4,5-trimethoxytoluene. The protocols provided herein are designed to be self-validating, with in-depth explanations of the chemical principles and experimental considerations that underpin each step.
Introduction
Coenzyme Q10, also known as ubiquinone, is a benzoquinone with a 10-unit isoprenoid tail. Its biological significance in cellular energy production and as a potent antioxidant has driven considerable interest in its chemical synthesis, both for research and commercial applications.[1] The total synthesis of CoQ10 is a convergent process, typically involving the separate synthesis of the aromatic quinone head and the lipophilic polyisoprenoid tail, followed by their coupling.
The core of the CoQ10 molecule, the 2,3-dimethoxy-5-methyl-1,4-benzoquinone ring (CoQ0), is a critical synthetic intermediate. The choice of the starting material for this quinone moiety significantly impacts the overall efficiency, cost-effectiveness, and scalability of the synthesis. While isomers like 3,4,5-trimethoxytoluene have been prominently featured in the literature, this guide focuses on a logical synthetic route commencing with 2,4,5-trimethoxytoluene.[2] The strategic placement of the methoxy and methyl groups on this precursor dictates a specific synthetic sequence to achieve the desired substitution pattern of the final CoQ0 ring.
Overall Synthetic Strategy
The synthesis of Coenzyme Q10 from 2,4,5-trimethoxytoluene can be dissected into three principal stages:
-
Synthesis of the Coenzyme Q0 Ring: Transformation of 2,4,5-trimethoxytoluene into the 2,3-dimethoxy-5-methyl-1,4-benzoquinone core. This is the most nuanced part of the synthesis, as the substitution pattern of the starting material requires a carefully planned sequence of reactions.
-
Synthesis of the Decaprenyl Side Chain: Preparation of the C50 isoprenoid tail, typically starting from solanesol, which can be extracted from tobacco leaves, or built up from smaller isoprenoid units.[1][3]
-
Coupling and Final Oxidation: Attachment of the decaprenyl side chain to the CoQ0 precursor and subsequent oxidation to yield the final Coenzyme Q10 molecule.
This guide will primarily focus on the detailed protocols and scientific rationale for the first and third stages, as the synthesis of the decaprenyl side chain from natural sources is a well-established field.
Part 1: Synthesis of the Coenzyme Q0 (2,3-Dimethoxy-5-methyl-1,4-benzoquinone) Ring
The synthesis of the CoQ0 ring from 2,4,5-trimethoxytoluene is a multi-step process that leverages the directing effects of the existing substituents on the aromatic ring. A plausible and chemically sound approach involves the following sequence:
-
Nitration of 2,4,5-Trimethoxytoluene: Introduction of a nitro group at the vacant C6 position.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amino group.
-
Oxidative Demethylation/Hydrolysis and Oxidation: Transformation of the substituted aniline into the final benzoquinone.
Diagram of the Synthetic Pathway for Coenzyme Q0
Caption: Synthetic pathway from 2,4,5-Trimethoxytoluene to Coenzyme Q0.
Experimental Protocols for Coenzyme Q0 Synthesis
Protocol 1: Nitration of 2,4,5-Trimethoxytoluene
-
Principle: The electron-donating methoxy groups and the methyl group activate the aromatic ring towards electrophilic substitution. The vacant position C6 is the most sterically accessible and electronically favorable site for nitration.
-
Materials:
-
2,4,5-Trimethoxytoluene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4,5-trimethoxytoluene in dichloromethane and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 6-nitro-2,4,5-trimethoxytoluene.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Reduction of 6-Nitro-2,4,5-Trimethoxytoluene
-
Principle: The nitro group is reduced to an amine using a metal-acid system, a common and effective method for this transformation.
-
Materials:
-
6-Nitro-2,4,5-Trimethoxytoluene
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide solution (10%)
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, create a suspension of iron powder in a mixture of ethanol and water.
-
Add a small amount of concentrated hydrochloric acid to activate the iron.
-
Heat the suspension to reflux and then add a solution of 6-nitro-2,4,5-trimethoxytoluene in ethanol dropwise.
-
Continue refluxing and stirring for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.
-
Evaporate the ethanol from the filtrate under reduced pressure.
-
Neutralize the remaining aqueous solution with a 10% sodium hydroxide solution and extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield 6-amino-2,4,5-trimethoxytoluene.
-
Protocol 3: Oxidation to 2,3-Dimethoxy-5-methyl-1,4-benzoquinone (CoQ0)
-
Principle: The electron-rich amino-trimethoxytoluene derivative is susceptible to oxidation to the corresponding quinone. Fremy's salt (potassium nitrosodisulfonate) is a classic and effective reagent for the oxidation of phenols and anilines to quinones.
-
Materials:
-
6-Amino-2,4,5-Trimethoxytoluene
-
Potassium nitrosodisulfonate (Fremy's salt)
-
Potassium phosphate buffer (pH 7)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the 6-amino-2,4,5-trimethoxytoluene in a suitable solvent like acetone or methanol.
-
In a separate flask, prepare a solution of Fremy's salt in a potassium phosphate buffer (pH 7).
-
Add the solution of the amine to the vigorously stirred Fremy's salt solution at room temperature.
-
The reaction is typically rapid, and the formation of the yellow-orange quinone can be observed. Stir for 30-60 minutes.
-
Extract the reaction mixture with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain the crude Coenzyme Q0.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate solvent system.
-
Part 2: Coupling of Coenzyme Q0 with the Decaprenyl Side Chain and Final Oxidation
The final stage of the synthesis involves the attachment of the C50 isoprenoid side chain to the quinone core. This is typically achieved through a Friedel-Crafts type alkylation or a Grignard reaction, followed by oxidation.
Diagram of the Coupling and Oxidation Workflow
Caption: Final steps in the synthesis of Coenzyme Q10.
Protocol 4: Coupling Reaction and Oxidation
-
Principle: A Lewis acid-catalyzed alkylation of the hydroquinone form of CoQ0 with an activated form of the decaprenyl side chain (e.g., decaprenyl bromide) is a common strategy. The resulting reduced form of CoQ10 is then oxidized to the final product.
-
Materials:
-
2,3-Dimethoxy-5-methylhydroquinone (can be prepared by reduction of CoQ0)
-
Decaprenyl bromide (or another activated decaprenyl derivative)
-
Lewis acid catalyst (e.g., Zinc Chloride, Boron trifluoride etherate)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Oxidizing agent (e.g., Ceric Ammonium Nitrate, Silver(I) oxide)
-
-
Procedure:
-
In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the 2,3-dimethoxy-5-methylhydroquinone and decaprenyl bromide in the anhydrous solvent.
-
Cool the solution and add the Lewis acid catalyst portion-wise.
-
Allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding water or a mild acid.
-
Extract the product with an organic solvent, wash the combined organic layers, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain the crude reduced form of Coenzyme Q10.
-
Dissolve the crude product in a suitable solvent mixture (e.g., acetonitrile/water).
-
Add a solution of the oxidizing agent (e.g., ceric ammonium nitrate) and stir until the oxidation is complete (indicated by a color change and confirmed by TLC).[2]
-
Extract the Coenzyme Q10 into an organic solvent, wash, and dry.
-
Purify the final product by column chromatography and/or recrystallization to obtain high-purity Coenzyme Q10.
-
Analytical Characterization and Quality Control
The purity and identity of the synthesized Coenzyme Q10 and its intermediates must be rigorously confirmed.
| Technique | Purpose | Expected Observations |
| HPLC | Purity assessment and quantification | A single major peak corresponding to CoQ10 with a retention time matching a standard.[4] |
| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the calculated mass of CoQ10 (m/z = 863.34 for the [M+H]+ ion).[4] |
| ¹H NMR | Structural elucidation | Characteristic peaks for the methoxy groups, the methyl group on the quinone ring, the methylene and methine protons of the isoprenoid chain, and the terminal isoprenoid methyl groups. |
| ¹³C NMR | Structural confirmation | Resonances corresponding to all the unique carbon atoms in the CoQ10 molecule. |
| UV-Vis Spectroscopy | Confirmation of the quinone moiety | A characteristic absorption maximum around 275 nm in a suitable solvent (e.g., ethanol). |
Safety and Handling
All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Concentrated acids and bases are corrosive and should be handled with extreme care.
-
Organic solvents are flammable and may be toxic. Avoid inhalation and contact with skin.
-
Oxidizing agents can react violently with organic materials.
-
Fremy's salt is a radical and should be handled with caution.
Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols before commencing any experimental work.
Conclusion
The synthesis of Coenzyme Q10 from 2,4,5-trimethoxytoluene presents a viable, albeit challenging, synthetic route. The success of this pathway hinges on the careful control of reaction conditions, particularly during the initial functionalization of the aromatic ring to construct the Coenzyme Q0 core. The protocols outlined in this guide provide a robust framework for researchers to approach this synthesis. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, it is possible to successfully synthesize high-purity Coenzyme Q10 for a variety of research and development applications.
References
- Mahendra, K., et al. (2011). Determination of Ubiquinone Q10 (Coenzyme Q10) and its synthesis related impurities by High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). International Journal of PharmTech Research, 3(3), 1467-1474.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Methoxytoluene Precursors in Coenzyme Q10 Synthesis. BenchChem.
- Mu, F. S., et al. (2011). Synthesis of the Key Intermediate of Coenzyme Q10. Molecules, 16(5), 4097-4103.
- Cocrystal Technology Co., Ltd. (2025). Comparison of Naturally Extracted and Synthetic Coenzyme Q10 Powder.
- Popa, A., et al. (2023). An Overview of Analytical Methods for Quantitative Determination of Coenzyme Q10 in Foods. Metabolites, 13(2), 272.
- Barua, N. C., & Barua, A. B. (2004). Synthesis of coenzyme Q10, ubiquinone. U.S.
- Individual. (2003). Synthesis of coenzyme q10 ubiquinone. U.S.
- Individual. (2002). Synthesis of coenzyme Q10, ubiquinone. U.S.
- Ravada, S. R., et al. (2009). Synthesis of Coenzyme Q10. American Journal of Infectious Diseases, 5(2), 83-89.
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- Journal of Beijing University of Chemical Technology. (2004). Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone. 2004, Vol. 31, Issue (2) : 108-109.
- Cocrystal Technology Co., Ltd. (2025). Coenzyme Q10 Powder: Purity Standards, HPLC Analytical Control, and Stability.
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- Scilit. (n.d.). An Alternative Route for the Synthesis of 2,3,4,5-tetramethoxytoluene.
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- U.S. Army Research Laboratory. (2018).
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Application of 2,4,5-Trimethoxytoluene in the synthesis of Idebenone
An Application Guide to the Synthesis of Idebenone Leveraging 2,4,5-Trimethoxytoluene
Introduction: The Significance of Idebenone
Idebenone (CAS 58186-27-9) is a synthetic analogue of Coenzyme Q10 (CoQ10), a critical component of the mitochondrial electron transport chain responsible for cellular energy (ATP) production.[1] While structurally similar to CoQ10, Idebenone possesses a shorter tail and exhibits potent antioxidant and neuroprotective properties, which has led to its investigation and use in treating a range of conditions associated with oxidative stress, including neurodegenerative diseases like Friedreich's ataxia and Alzheimer's disease.[1][2] Its mechanism involves not only scavenging reactive oxygen species (ROS) but also maintaining ATP production under conditions of cellular stress, making it a molecule of significant therapeutic interest.[1] The efficient and scalable synthesis of Idebenone is therefore a critical objective for pharmaceutical development and manufacturing.
The Strategic Role of 2,4,5-Trimethoxytoluene as a Key Precursor
Several synthetic pathways to Idebenone have been developed, with many strategically employing 2,4,5-Trimethoxytoluene (or its isomer 3,4,5-Trimethoxytoluene) as a foundational building block.[3][4][5] This aromatic intermediate is prized because its substituted benzene ring provides the core structure that is ultimately transformed into the bioactive quinone moiety of Idebenone. The methoxy groups on the toluene ring are crucial, as they activate the ring for subsequent electrophilic substitution and are precursors to the quinone's carbonyl groups. The methyl group is also strategically positioned to become the 5-methyl group in the final Idebenone structure.
Primary Synthetic Strategy: Oxidation and Decarboxylative Coupling
A highly efficient and increasingly adopted method for Idebenone synthesis involves a one-pot reaction sequence starting from 3,4,5-Trimethoxytoluene. This approach is notable for its operational simplicity and high overall yield compared to more traditional multi-step syntheses.[6] The core transformations in this pathway are:
-
Oxidative Demethylation: The trimethoxylated toluene ring is oxidized to form the corresponding 2,3-dimethoxy-5-methyl-1,4-benzoquinone, also known as Coenzyme Q0. This step is critical as it creates the electrophilic quinone core necessary for the subsequent alkylation.
-
Radical-Mediated C-C Bond Formation: A 10-hydroxydecyl side chain is attached to the quinone ring via a decarboxylative coupling reaction. This is typically achieved by using a carboxylic acid precursor of the side chain in the presence of a silver salt catalyst and a persulfate initiator.
This modern approach avoids the lengthy steps and harsh reagents associated with older methods, such as Friedel-Crafts acylation followed by reduction and oxidation, or routes involving bromination and cross-coupling reactions.[7][8]
Visualizing the Synthetic Pathway
The following diagram illustrates the key chemical transformations from the trimethoxytoluene precursor to the final Idebenone product.
Caption: Key transformations in the one-pot synthesis of Idebenone.
Detailed Application Protocol: One-Pot Synthesis of Idebenone
This protocol is based on an efficient one-pot synthesis that combines the oxidation of 3,4,5-Trimethoxytoluene and the subsequent decarboxylative coupling to yield Idebenone with high efficiency.[6]
Materials and Reagents
-
3,4,5-Trimethoxytoluene
-
11-Hydroxyundecanoic acid
-
Silver Nitrate (AgNO₃)
-
Ammonium Persulfate ((NH₄)₂S₂O₈) or Potassium Persulfate (K₂S₂O₈)
-
Acetonitrile (MeCN)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
n-Hexane
Experimental Workflow
The diagram below outlines the sequential steps of the laboratory procedure.
Caption: Step-by-step experimental workflow for Idebenone synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 3,4,5-Trimethoxytoluene (1.0 eq), 11-hydroxyundecanoic acid (1.2 eq), and a catalytic amount of silver nitrate (0.1 eq) in a 1:1 mixture of acetonitrile and water.
-
Causality: Acetonitrile and water create a biphasic system that effectively dissolves both the organic starting materials and the inorganic persulfate oxidant. Silver nitrate acts as a catalyst to facilitate the radical decarboxylation of the fatty acid.
-
-
Initiation of Reaction: Begin stirring the mixture and heat to approximately 80°C.
-
Addition of Oxidant: Slowly add a solution of ammonium persulfate (3.0 eq) dissolved in water to the reaction mixture over 20-30 minutes.
-
Causality: Ammonium persulfate serves two roles: it first oxidizes the trimethoxytoluene to the benzoquinone and then initiates the decarboxylation of the 11-hydroxyundecanoic acid to form the alkyl radical. A slow, controlled addition is crucial to manage the reaction rate and prevent side reactions.
-
-
Reaction Monitoring: Maintain the temperature and allow the reaction to proceed for 2-3 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and quench by adding an equal volume of water.[9] Transfer the mixture to a separatory funnel and extract three times with dichloromethane.
-
Causality: Quenching with water stops the reaction. Dichloromethane is an effective solvent for extracting the organic product, Idebenone, from the aqueous phase.
-
-
Washing: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution and then with pure water until the pH of the aqueous layer is neutral.[9]
-
Causality: The sodium bicarbonate wash is essential to neutralize any remaining acidic components, including unreacted carboxylic acid and acidic byproducts from the oxidation.
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from n-hexane to obtain pure Idebenone as bright, red-orange needle-like crystals.[9]
-
Causality: Recrystallization is a highly effective method for purifying the final product. Idebenone is soluble in hot n-hexane but much less soluble at room temperature, allowing for the separation from impurities and the formation of high-purity crystals.
-
Quantitative Data and Optimization
The efficiency of Idebenone synthesis is highly dependent on reaction conditions. The one-pot method described offers significant advantages over previous multi-step approaches.
| Parameter | Traditional Multi-Step Synthesis[7][8] | Optimized One-Pot Synthesis[6] |
| Starting Material | 2,3,4,5-Tetramethoxytoluene or 3,4,5-Trimethoxytoluene | 3,4,5-Trimethoxytoluene |
| Number of Steps | 6-7 | 1 (One-Pot) |
| Key Intermediates | Friedel-Crafts acylation product, bromo-aromatic | Coenzyme Q0 (formed in-situ) |
| Overall Yield | 16-20% | ~60% |
| Reagent Profile | Utilizes harsh reagents (e.g., strong Lewis acids) | Utilizes persulfates and a catalytic amount of silver salt |
| Process Simplicity | Complex, requires isolation of multiple intermediates | Operationally simple, avoids intermediate isolation |
For optimal results, researchers should consider the following:
-
Reagent Stoichiometry: The molar ratio of the persulfate oxidant to the starting material is a critical parameter that directly influences yield.
-
Temperature Control: Maintaining a consistent reaction temperature is key to ensuring complete conversion and minimizing byproduct formation.
-
Purity of Starting Materials: The use of high-purity 3,4,5-Trimethoxytoluene is essential for achieving a high yield of the final product.[4]
Conclusion
The synthesis of Idebenone from 2,4,5-Trimethoxytoluene (or its 3,4,5-isomer) represents a cornerstone process in the production of this valuable pharmaceutical agent. Modern one-pot methodologies, centered on in-situ oxidation and radical-mediated coupling, have streamlined the manufacturing process, offering substantially higher yields and operational simplicity compared to historical multi-step routes. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with a robust framework for the efficient and reliable synthesis of Idebenone.
References
-
Tsoukala, A., & Bjørsvik, H. R. (2011). Synthetic Route Discovery and Introductory Optimization of a Novel Process to Idebenone. Organic Process Research & Development, 15(4), 673-680. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of idebenone; A synthetic analog of coenzyme Q. Retrieved January 21, 2026, from [Link]
-
Qiu, Y., Lu, B., Yan, Y., & Tang, Q. (2019). One-Pot Synthesis of Idebenone. Hans Journal of Medicinal Chemistry, 9(1), 1-5. Available from: [Link]
-
ResearchGate. (n.d.). Simple synthesis of idebenone. Retrieved January 21, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3,4,5-Trimethoxytoluene in Modern Pharmaceutical Synthesis. Retrieved January 21, 2026, from [Link]
-
RSC Publishing. (2023). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. Chemical Science. Available from: [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Idebenone?. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). CN101531574B - Method for preparing 3,4,5-trimethoxy toluene.
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Application Note & Protocols: 2,4,5-Trimethoxytoluene as a Versatile Building Block for Novel Pharmaceutical Compounds
Abstract
2,4,5-Trimethoxytoluene is a highly functionalized aromatic compound distinguished by its electron-rich benzene ring, substituted with three methoxy groups and one methyl group. This substitution pattern not only activates the ring towards specific synthetic transformations but also provides a scaffold that is structurally related to numerous psychoactive and bioactive molecules. This guide provides an in-depth exploration of 2,4,5-Trimethoxytoluene's chemical properties and its practical application as a precursor in the synthesis of high-value pharmaceutical intermediates. We present detailed, field-proven protocols for its conversion into key derivatives, such as 2,4,5-trimethoxybenzaldehyde and 2-(2,4,5-trimethoxyphenyl)ethan-1-amine (2C-O), and discuss the mechanistic rationale behind these synthetic strategies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the discovery of novel therapeutic agents.
Introduction and Strategic Importance
In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and viability of a synthetic campaign. 2,4,5-Trimethoxytoluene emerges as a strategic precursor due to its unique electronic and structural characteristics. The dense oxygenation of the aromatic ring makes it a close analog to naturally occurring phenylpropanoids and a key starting point for compounds targeting the central nervous system.
The primary value of 2,4,5-Trimethoxytoluene lies in the reactivity conferred by its substituents:
-
High Nucleophilicity: The three methoxy groups and the methyl group are all electron-donating, rendering the aromatic ring highly activated and susceptible to electrophilic attack at the single unsubstituted position (C6).
-
Reactive Benzylic Position: The methyl group provides a handle for selective oxidation to introduce aldehyde or carboxylic acid functionalities, which are cornerstones of further molecular elaboration.
-
Structural Mimicry: The 2,4,5-trimethoxy substitution pattern is a key pharmacophore in a class of psychoactive phenethylamines, most notably the 2C-X family of compounds, which are known modulators of serotonin receptors.[1]
This guide will demonstrate how these features can be harnessed to synthesize important pharmaceutical intermediates through robust and reproducible protocols.
Physicochemical Properties and Reactivity Profile
A thorough understanding of a building block's properties is essential for its effective use in synthesis.
Table 1: Physicochemical Properties of 2,4,5-Trimethoxytoluene
| Property | Value | Source |
| CAS Number | 14894-74-7 | [2] |
| Molecular Formula | C₁₀H₁₄O₃ | [2] |
| Molecular Weight | 182.22 g/mol | [2] |
| IUPAC Name | 1,2,4-trimethoxy-5-methylbenzene | |
| Appearance | Data not available; expected to be a liquid or low-melting solid |
Reactivity Insights:
The directing effects of the substituents on the 2,4,5-Trimethoxytoluene ring are synergistic. The methoxy groups at C2 and C4, along with the methyl group at C5, strongly activate the ortho and para positions relative to themselves. The methoxy group at C1 also contributes to this activation. The cumulative effect of these electron-donating groups makes the single remaining hydrogen at the C6 position exceptionally labile towards electrophilic substitution. This predictable reactivity is a significant advantage, as it allows for regioselective functionalization, avoiding the formation of complex isomeric mixtures that often plague aromatic chemistry.
Application I: Synthesis of Bioactive Benzaldehydes and Benzoic Acids
The conversion of the benzylic methyl group into more versatile functional groups like aldehydes and carboxylic acids is a primary strategic move. These derivatives serve as pivotal intermediates for constructing a wide array of pharmacologically active molecules, including anti-inflammatory agents.[3] For instance, 2,4,5-trimethoxybenzaldehyde has been identified as a COX-2 selective anti-inflammatory compound.[3]
Protocol 1: Oxidation of 2,4,5-Trimethoxytoluene to 2,4,5-Trimethoxybenzaldehyde
Causality: The oxidation of a benzylic methyl group on a highly activated ring requires a mild and selective oxidant. Strong oxidants like potassium permanganate risk over-oxidation to the carboxylic acid or degradation of the electron-rich ring. Manganese dioxide (MnO₂) is an effective choice as it is a heterogeneous oxidant that selectively targets benzylic and allylic alcohols and their corresponding hydrocarbons under relatively neutral conditions, minimizing side reactions.
Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,5-Trimethoxytoluene (5.0 g, 27.4 mmol) and 100 mL of a suitable non-polar solvent such as dichloromethane or hexane.
-
Reagent Addition: Add activated manganese dioxide (MnO₂, ~15-20 equivalents, ~40 g) to the solution. The large excess is necessary due to the heterogeneous nature of the reaction and the variable activity of the reagent.
-
Reaction: Heat the suspension to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take 24-48 hours to reach completion.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with additional solvent (3 x 30 mL).
-
Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2,4,5-trimethoxybenzaldehyde.
Protocol 2: Oxidation of 2,4,5-Trimethoxybenzaldehyde to 2,4,5-Trimethoxybenzoic Acid
Causality: With the aldehyde in hand, a stronger oxidant is required for the conversion to a carboxylic acid. Potassium permanganate (KMnO₄) is a classic and cost-effective choice for this transformation. The reaction is typically run in a basic aqueous solution; acidification during the work-up is crucial to protonate the carboxylate salt, causing the desired benzoic acid to precipitate.[4]
Methodology:
-
Setup: In a 500 mL flask, dissolve 2,4,5-trimethoxybenzaldehyde (4.0 g, 20.4 mmol) in 100 mL of acetone or t-butanol to improve solubility. Add 150 mL of water containing a small amount of sodium carbonate (~1 g) to maintain basic conditions.
-
Reagent Addition: Prepare a solution of potassium permanganate (KMnO₄, ~3.9 g, 24.5 mmol, 1.2 equivalents) in 80 mL of water. Add the KMnO₄ solution dropwise to the aldehyde solution over 30 minutes with vigorous stirring. The temperature should be monitored and maintained below 30°C with an ice bath if necessary.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The purple color of the permanganate will be replaced by a brown precipitate of manganese dioxide (MnO₂).
-
Quenching & Work-up: Add a saturated solution of sodium bisulfite to quench any excess permanganate until the purple color disappears completely. Filter the mixture to remove the MnO₂ precipitate.
-
Isolation: Transfer the clear filtrate to a beaker and cool in an ice bath. Slowly acidify the solution with cold, concentrated hydrochloric acid (HCl) to a pH of ~2. A white precipitate of 2,4,5-trimethoxybenzoic acid will form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.
Workflow Visualization
Caption: Synthetic pathway from 2,4,5-Trimethoxytoluene to key bioactive intermediates.
Application II: Synthesis of Psychoactive Phenethylamine Analogs
2,4,5-Trimethoxytoluene is an ideal precursor for synthesizing 2,4,5-trimethoxyphenethylamine (2C-O), the parent compound of the 2C-O series of psychedelic drugs.[1] These compounds are agonists of serotonin 5-HT₂ receptors and are of significant interest in neuropharmacology. The synthesis requires the construction of a two-carbon amine side chain, which is efficiently achieved from the intermediate 2,4,5-trimethoxybenzaldehyde.
Protocol 3: Two-Step Synthesis of 2,4,5-Trimethoxyphenethylamine (2C-O)
Causality: This synthesis follows the well-established Henry reaction (nitroaldol condensation) followed by reduction. The Henry reaction between an aldehyde (2,4,5-trimethoxybenzaldehyde) and a nitroalkane (nitromethane) forms a β-nitro alcohol, which readily dehydrates to a nitrostyrene. This intermediate is then reduced in a single step using a powerful reducing agent like lithium aluminum hydride (LAH), which reduces both the nitro group to an amine and the alkene double bond.
Step A: Henry Reaction and Dehydration
-
Setup: In a flask, dissolve 2,4,5-trimethoxybenzaldehyde (3.0 g, 15.3 mmol) in nitromethane (15 mL), which acts as both reagent and solvent.
-
Catalyst Addition: Add a catalytic amount of a base, such as anhydrous ammonium acetate (~1.2 g), to the solution.
-
Reaction: Heat the mixture to reflux (~100°C) for 2-4 hours. The reaction progress can be monitored by TLC, observing the formation of the bright yellow nitrostyrene product.
-
Work-up: After cooling, pour the reaction mixture into ice-water. The nitrostyrene product will often precipitate as a yellow solid. If not, extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Collect the solid by filtration or, if extracted, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude 1-(2,4,5-trimethoxyphenyl)-2-nitroethene can be recrystallized from methanol or isopropanol.
Step B: Reduction of the Nitrostyrene to 2C-O
-
Setup (Inert Atmosphere): In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), prepare a suspension of lithium aluminum hydride (LAH, ~2.0 g, 52.7 mmol, ~3.5 equivalents) in 100 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Dissolve the nitrostyrene from Step A (3.6 g, 15.0 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LAH suspension, maintaining the temperature at 0°C. Caution: The reaction is highly exothermic.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux for 4-6 hours.
-
Quenching (Fieser method): Cool the reaction back to 0°C. Cautiously and sequentially add X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water (where X = grams of LAH used). This procedure is critical for safely quenching the excess LAH and precipitating the aluminum salts into a granular, filterable form.
-
Isolation: Stir the resulting white suspension vigorously for 30 minutes, then filter it through Celite®. Wash the filter cake extensively with THF or ethyl acetate.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure to yield the crude amine. The product can be purified by converting it to its hydrochloride salt by dissolving the freebase in ether and bubbling dry HCl gas through the solution, which will precipitate the pure 2C-O HCl salt.
Synthesis Visualization
Caption: Two-step synthesis of 2C-O from its benzaldehyde precursor.
Conclusion
2,4,5-Trimethoxytoluene is a readily functionalized and strategically valuable building block for pharmaceutical research. Its predictable reactivity at both the benzylic methyl group and the C6 aromatic position allows for controlled, stepwise elaboration into complex molecular architectures. The protocols detailed herein provide reliable methods for accessing key intermediates like 2,4,5-trimethoxybenzaldehyde and pharmacologically relevant targets such as 2,4,5-trimethoxyphenethylamine. By providing a foundation for creating diverse libraries of compounds, 2,4,5-Trimethoxytoluene will continue to be an important tool for scientists engaged in the discovery of novel therapeutics.
References
-
Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Pharmacokinetic Prediction. Canadian Journal of Chemistry. Available at: [Link]
-
2,4,5-Trimethoxyphenethylamine. Wikipedia. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Bromination of p-Cresol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of brominated p-cresol derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during this critical electrophilic aromatic substitution. As the hydroxyl and methyl groups of p-cresol exert strong, and sometimes conflicting, directing effects, achieving high yields of a specific isomer requires careful control of reaction parameters. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, explaining the chemical principles behind each recommendation.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses the most common problems encountered during the bromination of p-cresol.
Q1: My yield of 2-bromo-4-methylphenol is low, and I'm isolating a significant amount of a higher molecular weight byproduct. What's happening?
A1: This is a classic case of polysubstitution, specifically over-bromination. The primary byproduct is almost certainly 2,6-dibromo-4-methylphenol .
Causality: The hydroxyl group (-OH) of p-cresol is a powerful activating group, meaning it strongly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack.[1][2] This activation is often so strong that after the first bromine atom adds to an ortho position (the C2 position), the resulting 2-bromo-4-methylphenol is still reactive enough to undergo a second bromination at the remaining ortho position (the C6 position).[3] This is especially prevalent when using highly reactive brominating agents or polar solvents.
Troubleshooting Workflow
Caption: Troubleshooting workflow for polysubstitution.
Corrective Actions:
-
Strict Stoichiometric Control: Limit the molar ratio of the brominating agent to p-cresol. A ratio of 1.0 to 1.05 equivalents of bromine is often sufficient to drive the reaction to completion without significant dibromination.[3]
-
Lower the Temperature: Perform the reaction at lower temperatures (e.g., -10°C to 10°C).[4][5] This reduces the overall reaction rate, giving the mono-brominated product a kinetic advantage over the di-brominated product.
-
Change the Solvent: Switch from polar protic solvents (like water or acetic acid), which can enhance the electrophilicity of bromine, to non-polar solvents like dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or carbon disulfide (CS₂).[6][7] Non-polar solvents do not solvate the ions as effectively, taming the reactivity and improving selectivity.[8]
-
Slow Addition: Add the brominating agent (e.g., a solution of Br₂ in the reaction solvent) dropwise to the solution of p-cresol over several hours.[5] This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
Q2: The reaction seems to stop before all the p-cresol is consumed, resulting in low conversion. What are the likely causes?
A2: Low conversion with significant starting material remaining typically points to issues with reagent activity, stoichiometry, or reaction conditions.
Causality: The bromination of p-cresol is generally a fast reaction.[9] Incomplete conversion suggests that the electrophile (bromine) has been consumed or deactivated before it can react with all the available p-cresol.
Corrective Actions:
-
Verify Reagent Quality:
-
Bromine: Elemental bromine can degrade over time. Ensure it is a reddish-brown, fuming liquid. If using N-Bromosuccinimide (NBS), ensure it is a pure, crystalline solid. Old or impure NBS can be less reactive.
-
Solvent: Ensure the solvent is anhydrous. Water can react with some brominating agents and interfere with the reaction.
-
-
Check Stoichiometry: While excess bromine can cause polysubstitution, an insufficient amount (less than 1.0 equivalent) will naturally lead to incomplete conversion. Accurately measure your starting materials.
-
Remove Hydrogen Bromide (HBr) Byproduct: The reaction generates one equivalent of HBr. In some systems, a buildup of HBr can establish an equilibrium that slows the reaction. Some patented procedures utilize a slight negative pressure or a stream of dry air to drive off the HBr as it forms, pushing the reaction to completion.[10]
-
Increase Reaction Time/Temperature: If you have implemented measures to control selectivity (e.g., low temperature, non-polar solvent), the reaction rate may be significantly slower. Allow for longer reaction times (e.g., 3-8 hours) and monitor progress via TLC or GC-MS.[5] A modest increase in temperature may be necessary if the reaction has stalled.
Q3: My crude yield looks good, but I'm losing a lot of product during purification. How can I optimize the work-up?
A3: Product loss during work-up and purification is common and can often be mitigated by refining your post-reaction procedures.
Causality: 2-bromo-4-methylphenol is a volatile solid with a relatively low boiling point under vacuum. Losses can occur during solvent removal, extraction, and distillation.
Corrective Actions:
-
Effective Quenching: After the reaction is complete, quench any remaining bromine with a reducing agent like a saturated solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until the reddish-brown color disappears. This prevents further bromination during work-up.
-
Acid Removal: The HBr byproduct must be removed. Wash the organic layer with water, followed by a dilute solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, and finally with brine. Be cautious, as 2-bromo-4-methylphenol is weakly acidic and can be partially soluble in strongly basic solutions. Using a weak base like bicarbonate is critical.
-
Purification Strategy:
-
Vacuum Distillation: This is a highly effective method. 2-bromo-4-methylphenol has a reported boiling point of 102-104°C at 20 mmHg.[10] Ensure your vacuum is stable to prevent bumping and loss of material.
-
Recrystallization: If distillation is not feasible, recrystallization from a suitable solvent like hexanes can be effective for removing impurities like the dibrominated product.
-
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| p-Cresol | 108.14 | 34.8 | 202 |
| 2-Bromo-4-methylphenol | 187.04 | 16-18 | 102-104 @ 20 mmHg[10] |
| 2,6-Dibromo-4-methylphenol | 265.93 | 49-50 | 140 @ 11 mmHg[11] |
| Table 1: Physical Properties of Key Compounds |
Frequently Asked Questions (FAQs)
FAQ 1: Why is p-cresol so susceptible to over-bromination?
The hydroxyl (-OH) group is one of the most powerful activating ortho-, para-directing groups in electrophilic aromatic substitution.[2] It donates electron density into the benzene ring via resonance, substantially stabilizing the carbocation intermediate (the sigma complex) formed during the attack by the electrophile (Br⁺).[12] This high degree of activation makes the initial product, 2-bromo-4-methylphenol, reactive enough for a second substitution.
Caption: Simplified electrophilic substitution mechanism.
FAQ 2: What are the pros and cons of different brominating agents for this synthesis?
-
Elemental Bromine (Br₂):
-
Pros: Inexpensive, readily available, and highly reactive.
-
Cons: Highly corrosive and toxic, requires careful handling. Its high reactivity can make controlling selectivity difficult.[7]
-
-
N-Bromosuccinimide (NBS):
-
Pros: A crystalline solid that is easier and safer to handle than Br₂. Often provides better selectivity for mono-bromination.[13] Can be used for selective ortho-bromination in the presence of an acid catalyst like p-TsOH in methanol.[13]
-
Cons: More expensive than Br₂. The reaction can sometimes be slower.
-
-
HBr/H₂O₂:
-
Pros: An in-situ method of generating Br₂, avoiding the handling of pure bromine. Considered a "greener" alternative.[14]
-
Cons: The reaction conditions (acidic, oxidative) may not be compatible with all substrates.
-
FAQ 3: How does the choice of solvent critically impact the reaction outcome?
The solvent plays a crucial role in modulating the reactivity of the brominating agent.[8]
-
Polar Protic Solvents (e.g., Water, Acetic Acid): These solvents can polarize the Br-Br bond, creating a more potent electrophile (δ⁺Br---Brδ⁻) and solvating the ionic intermediates. This dramatically increases the reaction rate but often leads to poor selectivity and polysubstitution.[7] Reaction with bromine water, for example, typically yields 2,4,6-tribromophenol almost instantaneously.[6]
-
Non-Polar Aprotic Solvents (e.g., CH₂Cl₂, CHCl₃, CS₂): These solvents do not significantly polarize the bromine molecule. The reaction is less aggressive, allowing for much better control. This is the preferred choice for selective mono-bromination of highly activated phenols.[6]
Validated Experimental Protocols
Protocol 1: Selective Mono-bromination of p-Cresol with Elemental Bromine
This protocol is adapted from patented industrial procedures designed for high selectivity and yield.[5][10]
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-cresol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) (approx. 5-10 mL per gram of cresol).
-
Cooling: Cool the solution to between -5°C and 0°C using an ice-salt bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of elemental bromine (1.05 eq.) in a small amount of CH₂Cl₂. Add this solution dropwise to the stirred p-cresol solution over 2-3 hours, ensuring the internal temperature does not rise above 5°C.[5]
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up:
-
Slowly add a saturated solution of sodium bisulfite until the red bromine color disappears.
-
Transfer the mixture to a separatory funnel and wash sequentially with water (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil by vacuum distillation (boiling point ~102-104°C at 20 mmHg) to yield pure 2-bromo-4-methylphenol.[10] Expected yields with this method can exceed 90%.[10]
Protocol 2: Ortho-selective Mono-bromination using NBS
This protocol is based on modern methods for achieving high ortho-selectivity.[13]
-
Setup: In a round-bottom flask, dissolve p-cresol (1.0 eq.) and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq.) in ACS-grade methanol (approx. 10-15 mL per gram of cresol).
-
NBS Addition: Add N-Bromosuccinimide (NBS) (1.0 eq.) to the solution in a single portion at room temperature with vigorous stirring.
-
Reaction: The reaction is typically very fast and may be complete in under 20 minutes.[13] Monitor by TLC.
-
Work-up:
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate or diethyl ether.
-
Wash the organic solution with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: The crude product can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) or vacuum distillation.
References
- CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol.
-
A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - Quick Company. [Link]
-
Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap. [Link]
- CN102766028A - Method for preparing 2-bromine-4-methylphenol.
-
Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube. [Link]
-
Fischer, A., & Henderson, G. N. (1983). Ipso Halogenation. 11. Bromination of phenols, isomerization and disproportionation of bromophenols, and dienone-phenol rearrangement of bromodienones . Canadian Journal of Chemistry, 61(6), 1045–1052. [Link]
- CN101279896B - Preparation of 2-bromo-4-methylphenol.
-
Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note . Save My Exams. [Link]
-
Deadman, B. J., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol . Molecules, 21(9), 1236. [Link]
-
Electrophilic Substitution Reactions of Phenols . BYJU'S. [Link]
-
Satkar, Y., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system . RSC Advances, 8(32), 17870–17877. [Link]
-
ResearchGate. Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system . [Link]
-
Phenol reacts with three equivalents of bromine in CCl4 . Pearson+. [Link]
- A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.
-
2,6-dibromo-4-methylphenol . Chemical Synthesis Database. [Link]
-
ResearchGate. The bromination kinetics of phenolic compounds in aqueous solution . [Link]
-
Bromination phenol in Water and non-polar solvent . Physics Wallah. [Link]
-
451. Bromination of 2-Nitro-p-cresol . RSC Publishing. [Link]
-
What is bromination of phenol? . Quora. [Link]
-
Reddit. Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? . [Link]
-
ring reactions of phenol . Chemguide. [Link]
-
2,6-Dibromo-4-methylphenol CAS NO.2432-14-6 . Shanghai Minstar Chemical Co., Ltd. [Link]
-
Kewat, R., & Ahmed, N. Kinetic Investigation of Bromination Pathways for Cresol Regioisomers by N-Bromophthalimide in Aqueous Media . United Journal of Chemistry. [Link]
-
Phenol . Wikipedia. [Link]
Sources
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- 2. chemguide.co.uk [chemguide.co.uk]
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- 4. Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- 6. byjus.com [byjus.com]
- 7. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 8. youtube.com [youtube.com]
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- 10. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
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- 14. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
Improving the purity of 2,4,5-Trimethoxytoluene during purification
Welcome to the technical support center for the purification of 2,4,5-Trimethoxytoluene (CAS 14894-74-7). This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and aim to achieve high purity levels essential for downstream applications. As a key intermediate in various synthetic pathways, the purity of 2,4,5-Trimethoxytoluene is paramount. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.
Understanding the Challenge: Common Impurities
The purification strategy for 2,4,5-Trimethoxytoluene is dictated by the impurities present, which are typically byproducts of its synthesis. Synthesis often involves the methylation of precursors, and common impurities may include:
-
Isomeric Compounds: Such as 3,4,5-Trimethoxytoluene or 2,4,6-Trimethoxytoluene, which can be difficult to separate due to similar physical properties.[1][2]
-
Incompletely Methylated Precursors: Phenolic compounds that arise from incomplete methylation steps.
-
Oxidation Products: Aldehydes, such as 2,4,5-Trimethoxybenzaldehyde, can form if the toluene methyl group is oxidized.[3][4]
-
Starting Materials: Unreacted precursors from the synthesis route.[5][6]
-
Solvent Residues: Residual solvents from the reaction or initial workup.
The first step in any purification is to identify the nature and extent of the impurity profile, typically using analytical techniques like GC-MS or HPLC.[7][8]
Troubleshooting and Frequently Asked Questions (FAQs)
Here we address common issues encountered during the purification of 2,4,5-Trimethoxytoluene.
Q1: My purified 2,4,5-Trimethoxytoluene has a persistent yellow or brown tint. What causes this and how can I remove it?
A1: Causality and Solution
A persistent color often indicates the presence of minor, highly conjugated impurities, typically oxidation byproducts. These compounds, even at very low concentrations, can impart significant color. While they might not significantly affect the purity percentage as determined by GC or HPLC, they can be problematic for sensitive applications.
Troubleshooting Steps:
-
Activated Charcoal Treatment: Colored impurities are often polar and can be effectively removed by adsorption onto activated charcoal.[9]
-
Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture). Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.[9] Be cautious, as adding charcoal to a boiling solution can cause it to boil over. Swirl the mixture for a few minutes. Perform a hot gravity filtration to remove the charcoal. Allow the filtrate to cool and crystallize.
-
-
Silica Gel Plug Filtration: For smaller scales, passing a solution of the compound through a short plug of silica gel can be very effective.
-
Protocol: Prepare a short column or use a fritted funnel packed with a small amount of silica gel. Dissolve the colored product in a minimally polar solvent (e.g., toluene or hexanes/ethyl acetate). Pass the solution through the silica plug. The more polar, colored impurities will adsorb to the silica, while the desired, less polar product will elute. Evaporate the solvent to recover the purified compound.
-
Q2: I'm struggling to choose between recrystallization, distillation, and chromatography. Which method is best?
A2: A Logic-Based Approach
The optimal purification method depends on the physical properties of your impurities and the scale of your experiment.
Diagram: Purification Method Selection
Caption: Decision tree for selecting a purification method.
-
Vacuum Distillation: This is the preferred method for large-scale purification and for removing non-volatile impurities (e.g., salts, baseline material) or highly volatile impurities (e.g., residual solvents).[10][11] 2,4,5-Trimethoxytoluene has a relatively high boiling point, so vacuum is necessary to prevent decomposition.
-
Recrystallization: This is the most common and efficient method for purifying solids when impurities have different solubility profiles than the main compound. It is excellent for removing small amounts of impurities from a large amount of solid product.[12]
-
Column Chromatography: This technique is ideal for separating compounds with very similar physical properties, such as isomers, where distillation or recrystallization fail. It works by exploiting differences in polarity.[13][14] It is often used for small-scale, high-purity applications but can be scaled up.
| Technique | Principle | Best For | Limitations |
| Vacuum Distillation | Separation by boiling point | Removing non-volatile or highly volatile impurities; large scale. | Ineffective for impurities with similar boiling points (e.g., isomers). Requires high temperatures. |
| Recrystallization | Separation by differential solubility | Removing minor impurities from a solid matrix. Highly scalable. | Can have yield losses. Ineffective if impurities co-crystallize. Finding a suitable solvent can be challenging. |
| Column Chromatography | Separation by differential polarity | Separating isomers and compounds with similar physical properties. High resolution. | Can be solvent and time-intensive. More complex to scale up. |
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: Understanding and Preventing Oiling Out
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This often traps impurities and defeats the purpose of recrystallization.
Common Causes and Solutions:
-
Solution is too concentrated: The saturation point is reached at a temperature above the compound's melting point.
-
Solution: Add more hot solvent to the oiled-out mixture to redissolve it completely. Then, allow it to cool much more slowly. A slower cooling rate gives the molecules more time to arrange into a crystal lattice.
-
-
Cooling is too rapid: Plunging a hot solution directly into an ice bath is a common cause.
-
Solution: Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth, before moving it to an ice bath.
-
-
Inappropriate solvent system: The solvent may have too high a boiling point or the compound's solubility changes too drastically with temperature.
-
Solution: Consider a different solvent or a two-solvent system.[15] A good second solvent (or "anti-solvent") is one in which your compound is poorly soluble. Dissolve the compound in a minimum of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.[15] Common systems include ethanol/water or hexane/ethyl acetate.[16]
-
Detailed Experimental Protocols
Protocol 1: High-Purity Recrystallization
This protocol provides a systematic approach to achieving high purity via single or two-solvent recrystallization.
Step 1: Solvent Screening
-
Place a small amount of your crude product (20-30 mg) into several test tubes.
-
Add a small amount (0.5 mL) of different solvents (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate, toluene) to each tube.
-
Observe solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.
-
Heat the tubes that showed poor solubility. A good solvent will dissolve the compound completely at its boiling point.
-
Cool the dissolved solutions. The ideal solvent will result in the formation of well-defined crystals.
Step 2: Recrystallization Procedure
-
Dissolution: Place the crude 2,4,5-Trimethoxytoluene in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (with stirring) to its boiling point. Add just enough solvent to fully dissolve the solid.[9]
-
Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. Pre-warm the funnel and filter paper with hot solvent to prevent premature crystallization.[9]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent.
Diagram: Two-Solvent Recrystallization Workflow
Caption: Key steps in a two-solvent recrystallization.
Protocol 2: Purity Assessment by GC-MS
This protocol outlines a general method for verifying the purity of your final product.
Instrumentation & Conditions:
-
GC System: Agilent Intuvo 9000 GC or similar.[17]
-
Column: A mid-polarity column like an HP-5ms or equivalent is suitable.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[8]
-
Injector: 250 °C, split mode.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-400 m/z.
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL solution of your purified 2,4,5-Trimethoxytoluene in a volatile solvent like dichloromethane or ethyl acetate.[8]
-
Injection: Inject 1 µL of the solution into the GC-MS.
-
Data Analysis:
-
Identify the peak for 2,4,5-Trimethoxytoluene based on its retention time and mass spectrum (molecular ion at m/z 182).[7]
-
Calculate purity based on the area percentage of the main peak relative to the total area of all integrated peaks.
-
Attempt to identify impurity peaks by comparing their mass spectra against a library (e.g., NIST).
-
This guide provides a framework for troubleshooting and improving the purity of 2,4,5-Trimethoxytoluene. Always handle chemicals with appropriate personal protective equipment in a well-ventilated fume hood.[18][19]
References
-
Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for 2, 4, 5-T. Retrieved from [Link]
-
PubChem. (n.d.). 3,4,5-Trimethoxytoluene. Retrieved from [Link]
-
SciSpace. (n.d.). Isolation of 2,4,5-trimethoxyallylbenzene from Caesulia axillaries oil. Retrieved from [Link]
-
Wiley Online Library. (2025). An Alternative Route for the Synthesis of 2,3,4,5-Tetramethoxytoluene. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). CN103864585A - Method for preparing 3,4,5-triethoxy methylbenzene.
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
-
ResearchGate. (2025). Process Development of the Synthesis of 3,4,5-Trimethoxytoluene. Retrieved from [Link]
- Google Patents. (n.d.). CN101531574B - Method for preparing 3,4,5-trimethoxy toluene.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Pathway of 3,4,5-Trimethoxytoluene Explained. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Agilent. (2016). Chemical Purity Analysis. Retrieved from [Link]
-
IIP Series. (n.d.). Chromatography Techniques for Isolation of Phytoconstituents from Medicinal Plants. Retrieved from [Link]
-
Longdom Publishing. (2024). Column Chromatography for the Separation of Complex Mixtures. Retrieved from [Link]
- Google Patents. (n.d.). US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde.
- Google Patents. (n.d.). CN1762949A - 3,4,5-trimethoxytoluene preparation process.
-
The Good Scents Company. (n.d.). 3,4,5-trimethoxytoluene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Trimethoxytoluene. Retrieved from [Link]
Sources
- 1. 3,4,5-Trimethoxytoluene | C10H14O3 | CID 80922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,6-Trimethoxytoluene | C10H14O3 | CID 84201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101531574B - Method for preparing 3,4,5-trimethoxy toluene - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN103864585A - Method for preparing 3,4,5-triethoxy methylbenzene - Google Patents [patents.google.com]
- 12. mt.com [mt.com]
- 13. iipseries.org [iipseries.org]
- 14. longdom.org [longdom.org]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. agilent.com [agilent.com]
- 18. fishersci.com [fishersci.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
Common challenges in the scale-up of 2,4,5-Trimethoxytoluene production
An in-depth guide to navigating the common challenges in the scale-up of 2,4,5-Trimethoxytoluene production, designed for researchers, scientists, and drug development professionals.
Technical Support Center: 2,4,5-Trimethoxytoluene Production
Welcome to the technical support center for the synthesis and scale-up of 2,4,5-Trimethoxytoluene. This guide is structured to provide direct, actionable insights into the common challenges encountered during its production. As a key intermediate in various pharmaceutical and fine chemical syntheses, mastering its production is critical. This document moves beyond simple protocols to explain the causality behind common issues and provides robust, field-proven troubleshooting strategies.
The production of 2,4,5-Trimethoxytoluene typically converges on a pivotal intermediate: 2,4,5-Trimethoxybenzaldehyde . The primary challenges in scaling up production can be logically divided into two main stages: the synthesis of this key aldehyde intermediate and its subsequent reduction to the final toluene product.
Part 1: Synthesis of the Key Intermediate: 2,4,5-Trimethoxybenzaldehyde
The choice of synthetic route for 2,4,5-Trimethoxybenzaldehyde often depends on the availability and cost of starting materials. Here, we address common issues associated with two prevalent pathways.
Route A: Ozonolysis of Asarone (from Calamus Oil)
This "greener" route utilizes a naturally occurring precursor but presents unique challenges in handling and consistency.
Frequently Asked Questions (FAQs): Ozonolysis Route
Q1: My yield of 2,4,5-Trimethoxybenzaldehyde from calamus oil is inconsistent. What are the likely causes?
A1: Yield variability often stems from the starting material and the reaction conditions.
-
Inconsistent Asarone Content: The concentration of β-asarone in calamus oil can vary significantly (from 70-85%) depending on the geographical source and extraction method.[1] It is crucial to quantify the asarone content in each new batch of oil via GC-MS before the reaction to normalize the stoichiometry.
-
Incomplete Reaction: Ozonolysis is rapid, but insufficient ozone delivery will result in unreacted asarone.[1] Ensure a consistent flow rate and efficient bubbling of the O₃/O₂ gas mixture through the solution. The disappearance of the starting material should be monitored by Thin Layer Chromatography (TLC).
-
Work-up Losses: The aldehyde product is susceptible to over-oxidation or side reactions during work-up. After the ozonolysis, a reductive work-up (e.g., with dimethyl sulfide or triphenylphosphine) is typically performed to quench the intermediate ozonide and prevent the formation of carboxylic acids. The choice and timing of the quenching agent are critical.
Q2: I am observing significant amounts of 2,4,5-trimethoxybenzoic acid as a byproduct. How can I prevent this?
A2: The formation of the corresponding carboxylic acid is a classic sign of oxidative work-up. The intermediate ozonide can decompose into the desired aldehyde or be further oxidized.
-
Cause: This occurs if the ozonide is exposed to oxidizing conditions or if the work-up is not sufficiently reductive. Using an oxidative work-up with hydrogen peroxide, for instance, will intentionally produce the carboxylic acid.
-
Solution: Immediately follow the ozonolysis with a reductive work-up. Add a slight excess of a reducing agent like dimethyl sulfide (DMS) or triphenylphosphine (TPP) at a low temperature (typically -78 °C) and allow the mixture to slowly warm to room temperature. This ensures the ozonide is cleanly cleaved to the aldehyde.
Route B: Formylation of 1,2,4-Trimethoxybenzene
The Gattermann reaction is a classic method for formylating activated aromatic rings.[2] While effective, it involves highly toxic reagents and requires careful control.
Frequently Asked Questions (FAQs): Gattermann Formylation
Q1: The Gattermann reaction is giving me a low yield of the desired aldehyde. How can I optimize it?
A1: Low yields in the Gattermann reaction are common and can be attributed to several factors:
-
Reagent Purity and Stoichiometry: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents (especially the Lewis acid catalyst, e.g., AlCl₃) are anhydrous. The molar ratios of the hydrogen cyanide (HCN)/hydrogen chloride (HCl) gas and the catalyst are critical.
-
Catalyst Activity: The activity of the AlCl₃ catalyst can be diminished by impurities or improper handling. Use a fresh, high-quality batch of the catalyst.
-
Safer Alternatives: Consider using the Adams' modification, which uses zinc cyanide (Zn(CN)₂) in place of HCN gas.[2] Zn(CN)₂ is a solid and therefore safer to handle. It reacts in situ with HCl to generate the necessary reactants. This method is often more reliable and reproducible on a larger scale.
Q2: I'm concerned about the safety of using HCN gas. What are the best practices for scale-up?
A2: Hydrogen cyanide is extremely toxic, and its use requires stringent safety protocols.
-
Engineered Controls: The reaction must be conducted in a high-performance fume hood with continuous monitoring for HCN leaks. A dedicated scrubber system containing bleach or a caustic solution should be used to neutralize any unreacted HCN gas exiting the reaction vessel.
-
Alternative Reagents: As mentioned, the use of Zn(CN)₂ is a significantly safer alternative that avoids handling gaseous HCN.[2] Another option is to use cyanogen bromide, though it is also toxic. For any large-scale synthesis, avoiding gaseous HCN is strongly recommended.
Part 2: Reduction of 2,4,5-Trimethoxybenzaldehyde to 2,4,5-Trimethoxytoluene
This reduction is the final and often most challenging step in the scale-up process. The primary goal is to achieve complete conversion of the aldehyde to the methyl group without generating byproducts.
Troubleshooting Guide: Aldehyde Reduction
This section is formatted to address specific problems you might encounter during the reduction step.
| Problem | Potential Causes | Troubleshooting & Optimization Strategies |
| Low or No Conversion | 1. Inactive Catalyst: For catalytic hydrogenation, the catalyst (e.g., Pd/C, Raney Nickel) may be old, oxidized, or poisoned.[3] 2. Harsh Conditions for Wolff-Kishner: The Wolff-Kishner-Huang reduction requires high temperatures and strongly basic conditions, which may not be reached or sustained. 3. Insufficient Reagent: Not enough hydrogen pressure for hydrogenation or an insufficient amount of hydrazine/base for the Wolff-Kishner reaction. | 1. Catalyst Management: Use a fresh batch of catalyst. Ensure proper handling and storage to prevent deactivation. For difficult reductions, consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[3] 2. Optimize Conditions: For hydrogenation, increase hydrogen pressure within the safety limits of your reactor (a typical range is 3-8 MPa).[3] For Wolff-Kishner, ensure the temperature is high enough to facilitate the decomposition of the hydrazone intermediate (often >180 °C), using a high-boiling solvent like diethylene glycol. 3. Mass Transfer: For hydrogenation, ensure vigorous stirring to maintain a good suspension of the catalyst and maximize the gas-liquid interface. |
| Formation of 2,4,5-Trimethoxybenzyl Alcohol Byproduct | 1. Incomplete Reduction: This is the most common byproduct in catalytic hydrogenation, representing a partially reduced intermediate. 2. Catalyst Deactivation: The catalyst may lose activity during the reaction, preventing the final hydrogenolysis of the alcohol to the methyl group. | 1. Increase Reaction Time/Temperature: Extend the reaction time or slightly increase the temperature and/or hydrogen pressure. Optimal conditions are often found in the 150-165°C range for several hours.[3] 2. Ensure Purity: Purify the starting aldehyde to remove potential catalyst poisons like sulfur or halogen compounds.[3] Use high-purity hydrogen gas. 3. Two-Step Approach: If byproduct formation is persistent, consider a two-step, one-pot process. First, reduce the aldehyde to the alcohol under milder conditions (e.g., with NaBH₄), then acidify and subject the intermediate alcohol to more forcing hydrogenolysis conditions. |
| Purification Difficulties (Tar Formation) | 1. High Temperatures: The Wolff-Kishner reaction's high temperatures can cause polymerization or decomposition of the aromatic starting material or product. 2. Acid/Base Sensitivity: The product or impurities may be sensitive to the extreme pH conditions of the work-up. | 1. Use Catalytic Hydrogenation: This method generally proceeds under more neutral and milder temperature conditions, reducing the risk of tar formation. 2. Careful Work-up: Neutralize the reaction mixture carefully during work-up, avoiding localized high concentrations of acid or base. 3. Purification Method: Purify the crude product by vacuum distillation. This is highly effective at separating the volatile product from high-molecular-weight tars. |
Workflow & Decision Making
The following diagrams illustrate key workflows and troubleshooting logic.
Caption: Troubleshooting decision tree for low yield in hydrogenation.
Part 3: Experimental Protocols & Data
Protocol 1: Ozonolysis of Asarone
This protocol is adapted from the synthesis of 2,4,5-trimethoxybenzaldehyde from calamus oil. [1]1. Setup: Dissolve calamus oil (5 g, containing ~24 mmol of asarone) in a suitable solvent like ethanol (5 mL) in a two-neck flask equipped with a magnetic stirrer and a gas dispersion tube. Cool the flask to -78 °C using a dry ice/acetone bath. 2. Ozonolysis: Bubble a stream of O₃/O₂ gas through the solution. Monitor the reaction progress by TLC until the asarone spot disappears (typically 10-20 minutes). The solution may change color. 3. Work-up: Stop the ozone flow and bubble argon or nitrogen through the solution for 5-10 minutes to remove excess ozone. Add dimethyl sulfide (DMS, 1.2 equivalents) dropwise at -78 °C. Allow the solution to slowly warm to room temperature and stir for 4-6 hours. 4. Purification: Add ethyl acetate and wash the mixture with water (3x). Dry the organic layer with anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude aldehyde. The product can be further purified by column chromatography or vacuum distillation.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Accurate quantification is essential for monitoring reaction progress and final product purity. [4][5]1. Sample Preparation: Prepare a stock solution of 1 mg/mL of a 2,4,5-Trimethoxytoluene reference standard in a suitable solvent (e.g., methanol or ethyl acetate). Create a series of calibration standards by serial dilution (e.g., 0.1 to 50 µg/mL). [4]Dissolve a known mass of your crude or purified product in the same solvent to a concentration within the calibration range. 2. GC-MS Parameters:
- Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temp: 280 °C.
- Oven Program: Initial 100 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
- MS Ion Source Temp: 230 °C.
- Scan Mode: Selected Ion Monitoring (SIM) using key ions for 2,4,5-Trimethoxytoluene (m/z): 182 (molecular ion, quantifier), 167 (M-15, loss of CH₃).
Quantitative Data Summary
The following table provides a guideline for expected performance using GC-MS for quantification.
| Parameter | GC-MS |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | < 0.05 µg/mL |
| Limit of Quantification (LOQ) | < 0.15 µg/mL |
| Key Mass Fragments (m/z) | 182, 167 |
| Values are representative and should be validated for each specific instrument and method. | |
| [4] |
References
-
PubChem. (n.d.). 2,4,5-Trimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2009). CN101531574B - Method for preparing 3,4,5-trimethoxy toluene.
- Google Patents. (2004). CN1762949A - 3,4,5-trimethoxytoluene preparation process.
-
Wiley Online Library. (2010). An Alternative Route for the Synthesis of 2,3,4,5-Tetramethoxytoluene. ChemInform. Retrieved from [Link]
-
Canadian Journal of Chemistry. (2022). Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Pharmacokinetic Studies. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Retrieved from [Link]
-
ResearchGate. (2004). Process Development of the Synthesis of 3,4,5-Trimethoxytoluene. Retrieved from [Link]
- Google Patents. (1974). US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde.
-
ResearchGate. (2018). How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
YouTube. (2020). Baeyer-Villiger Oxidation. Professor Dave Explains. Retrieved from [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 2, 4, 5-T. Retrieved from [Link]
- Google Patents. (2013). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
- Google Patents. (2010). CN101792387B - Preparation method of 2,3,4-trimethoxybenzoic acid.
-
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 4.6: Oxidation of Aldehydes and Ketones- The Baeyer-Villager Oxidation. Retrieved from [Link]
-
ResearchGate. (2009). New synthesis process for 2,3,4-trimethoxybenzoic acid. Retrieved from [Link]
-
YouTube. (2018). Grignard Reagent Reaction Mechanism. The Organic Chemistry Tutor. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Trimethoxytoluene. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Eudesmic acid. Retrieved from [Link]
Sources
Technical Support Center: Spectroscopic Analysis of 2,4,5-Trimethoxytoluene
Welcome to the technical support guide for resolving common issues in the spectroscopic analysis of 2,4,5-Trimethoxytoluene. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting protocols. As a Senior Application Scientist, my goal is to explain the causality behind experimental observations and provide self-validating steps to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the expected spectroscopic behavior of 2,4,5-Trimethoxytoluene.
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 2,4,5-Trimethoxytoluene?
A1: The substitution pattern of 2,4,5-Trimethoxytoluene results in a distinct NMR spectrum. The electron-donating methoxy groups and the methyl group influence the chemical shifts of the aromatic protons and carbons significantly. Protons and carbons on the aromatic ring are generally shielded (shifted upfield) due to the cumulative electron-donating effect.
Expected ¹H and ¹³C NMR Data Summary
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Aromatic-H (C6-H) | ~6.5 - 6.7 | ~97 - 99 | Singlet. Highly shielded by two ortho-methoxy groups. |
| Aromatic-H (C3-H) | ~6.9 - 7.1 | ~112 - 114 | Singlet. Less shielded than C6-H. |
| Methoxy (-OCH₃) | ~3.8 - 3.9 | ~56 - 57 | Three distinct singlets are expected due to their different chemical environments. |
| Methyl (-CH₃) | ~2.1 - 2.3 | ~16 - 18 | Singlet. Typical range for a benzylic methyl group. |
| Quaternary Carbons | N/A | C1: ~120-122, C2/C4/C5: ~142-152 | These carbons bear the methyl and methoxy substituents. |
Note: Exact shifts can vary based on the solvent and concentration. These values are typical for CDCl₃.
Q2: What are the key absorption bands in the Infrared (IR) spectrum of 2,4,5-Trimethoxytoluene?
A2: The IR spectrum is dominated by absorptions from the aromatic ring and the ether linkages. Ethers can be challenging to identify solely by IR, as other functional groups have absorptions in the same region.[1][2] However, for a pure sample, the following bands are characteristic.
Key IR Absorption Frequencies
| Vibration | Frequency Range (cm⁻¹) | Intensity | Notes |
| sp² C-H Stretch | 3100 - 3000 | Medium-Weak | Aromatic C-H bonds. |
| sp³ C-H Stretch | 3000 - 2850 | Medium | Methyl and methoxy C-H bonds. |
| C=C Stretch | 1600 - 1475 | Medium | Aromatic ring vibrations. |
| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong | Characteristic of aryl alkyl ethers.[1][3] |
| Symmetric C-O-C Stretch | 1050 - 1010 | Strong | Also characteristic of aryl alkyl ethers.[3] |
| C-H Bending (Out-of-plane) | 900 - 675 | Strong | Can indicate the substitution pattern on the aromatic ring. |
Q3: What is the expected molecular ion and fragmentation pattern in Mass Spectrometry (MS)?
A3: For 2,4,5-Trimethoxytoluene (C₁₀H₁₄O₃), the nominal molecular weight is 182 g/mol .[4] In Electron Ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z 182 should be observable. The fragmentation pattern is primarily driven by the stability of the resulting ions.
-
Molecular Ion (M⁺): m/z = 182.
-
Base Peak: Often m/z = 167. This corresponds to the loss of a methyl radical (•CH₃) from one of the methoxy groups, forming a stable oxonium ion or a tropylium-like cation.[5] This is a very common fragmentation pathway for methoxy-substituted aromatic compounds.[6][7]
-
Other Key Fragments:
-
m/z = 152: Loss of formaldehyde (CH₂O) from the m/z 182 ion.
-
m/z = 137: Loss of a second methyl radical from the m/z 152 fragment.
-
m/z = 124: Loss of a methyl radical from the m/z 139 fragment (which arises from loss of CH₂O from m/z 167).
-
The fragmentation process involves the cleavage of bonds to form the most stable ions.[6][8]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during spectroscopic analysis.
¹H and ¹³C NMR Spectroscopy
Problem 1: I see unexpected peaks in my ¹H NMR spectrum, especially a broad singlet around 1.5-2.0 ppm and a sharp singlet at 7.26 ppm.
-
Probable Cause: These are classic signs of common contaminants. The broad singlet is likely water (H₂O), and the peak at 7.26 ppm is residual chloroform (CHCl₃) in the deuterated chloroform (CDCl₃) solvent.
-
Solution Protocol:
-
Confirm Water: To verify the presence of water, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake gently, and re-acquire the spectrum. The broad H₂O peak will disappear or shift as the labile protons exchange with deuterium.
-
Confirm Solvent: The residual solvent peak is an internal standard. Its presence is normal. If its intensity is overwhelming your sample peaks, your sample may be too dilute.
-
Check Purity: If other sharp, unexpected peaks are present, they may be impurities from the synthesis, such as starting materials (e.g., p-cresol derivatives) or side-products.[9] Compare the spectrum to a reference spectrum of 2,4,5-Trimethoxytoluene if available.[4]
-
Problem 2: The chemical shifts of my methoxy groups in the ¹³C NMR are higher than the typical ~56 ppm value.
-
Probable Cause: The chemical shift of a methoxy carbon is highly sensitive to its conformation relative to the aromatic ring.[10][11] Steric hindrance from adjacent substituents can force a methoxy group out of the plane of the aromatic ring. This "out-of-plane" conformation reduces the resonance effect of the oxygen's lone pair with the ring, leading to a deshielding effect (a downfield shift) on the methoxy carbon, sometimes to as high as 62 ppm.[11][12] In 2,4,5-Trimethoxytoluene, the methoxy groups at C4 and C5 are ortho to each other, which can cause some steric interaction.
-
Expert Insight: This is not necessarily an error. The phenomenon is a known conformational effect. The key is consistency and comparison to reference data.
-
Validation Steps:
-
Run a 2D NMR Experiment: An HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) experiment can definitively correlate the methoxy protons with their corresponding carbons, confirming their assignments.
-
Consult Literature: Search for published NMR data of 2,4,5-Trimethoxytoluene or structurally similar compounds to see if similar shifts are reported. Density Functional Theory (DFT) calculations have shown that this deshielding is related to changes in the magnetic interactions of molecular orbitals upon rotation of the methoxy group.[12]
-
Troubleshooting Flowchart for NMR Analysis
Sources
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Identifying and removing common impurities in 2,4,5-Trimethoxytoluene
Technical Support Center: 2,4,5-Trimethoxytoluene
A Guide to Impurity Identification and Removal for Research Professionals
Welcome to the technical support center for 2,4,5-Trimethoxytoluene (TMT). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the purity of this critical chemical intermediate. As a key precursor in the synthesis of high-value pharmaceutical compounds like Coenzyme Q10 and Idebenone, ensuring the high purity of TMT is paramount for the success of subsequent reactions and the integrity of final products.[1][2] This document provides in-depth, experience-driven answers to frequently asked questions, detailed purification protocols, and troubleshooting advice to help you achieve the required purity for your applications.
Frequently Asked Questions (FAQs)
FAQ 1: Identifying Common Impurities
Q: What are the most common impurities I might find in my 2,4,5-Trimethoxytoluene sample, and what is their origin?
A: The impurity profile of 2,4,5-Trimethoxytoluene is almost exclusively linked to its synthetic pathway, which most commonly begins with p-cresol.[3] Impurities can be categorized as unreacted starting materials, synthetic intermediates, byproducts from side reactions, or residual solvents. Understanding the origin of these impurities is the first step in selecting an appropriate purification strategy.
| Impurity Category | Common Examples | Typical Origin |
| Starting Materials | p-Cresol | Incomplete initial reaction. |
| Synthetic Intermediates | 2,6-dibromo-p-cresol, 3,5-dibromo-4-methoxytoluene (DBMT), 3-Bromo-4,5-Dimethoxy Toluene | Incomplete bromination or methoxylation steps during synthesis.[1][3][4] |
| Isomeric Impurities | 3,4,5-Trimethoxytoluene, 2,4,6-Trimethoxytoluene | Non-selective reactions or use of impure starting materials. Isomers can be particularly challenging to separate due to similar physical properties.[1][5] |
| Oxidation Products | 2,4,5-Trimethoxybenzaldehyde | Oxidation of the toluene methyl group during synthesis or improper storage.[6] |
| Residual Solvents | Toluene, Methanol, Dichloroethane, Dimethylformamide (DMF) | Solvents used during the synthesis, extraction, or purification stages.[3][7] |
FAQ 2: Analytical Methods for Purity Assessment
Q: How can I definitively identify and quantify the impurities in my sample?
A: A multi-faceted analytical approach is recommended for comprehensive purity assessment. No single technique can provide a complete picture, so combining methods is crucial for a robust analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and commonly used technique for analyzing TMT. It separates volatile and semi-volatile compounds in the gas phase and provides mass spectra for definitive identification.[8] It is ideal for detecting starting materials, intermediates, isomers, and many residual solvents.
-
High-Performance Liquid Chromatography (HPLC): HPLC is complementary to GC-MS and is particularly useful for separating less volatile or thermally sensitive impurities, such as higher molecular weight byproducts or certain oxidation products.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and can be used to identify and quantify impurities if their signals are resolved from the main compound. It is especially useful for identifying isomers.[10]
Below is a general workflow for assessing the purity of a crude TMT sample and selecting a purification method.
Caption: General workflow for impurity analysis and purification.
Troubleshooting Guides & Purification Protocols
Guide 1: Purification by Recrystallization
Q: When should I choose recrystallization, and what is the best way to perform it?
A: Recrystallization is an effective technique for purifying solids when the desired compound and its impurities have significantly different solubilities in a chosen solvent.[11] It is particularly good at removing small amounts of impurities from a large amount of product. Since 2,4,5-TMT is a low-melting solid, care must be taken to prevent it from "oiling out."[11][12]
Causality Behind Experimental Choices: The goal is to find a solvent (or solvent pair) that dissolves the TMT completely at a high temperature but poorly at a low temperature, while impurities remain in solution upon cooling.[13] Slow cooling is critical because it allows for the formation of a pure crystal lattice, which inherently excludes impurity molecules.
Experimental Protocol: Recrystallization
-
Solvent Screening: In parallel test tubes, test the solubility of small amounts of crude TMT in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate) at room temperature and with gentle heating. A good single solvent will show low solubility when cold and high solubility when hot. Alternatively, identify a solvent pair: one in which TMT is highly soluble (e.g., acetone, ethyl acetate) and one in which it is poorly soluble (e.g., hexane, water).[14]
-
Dissolution: Place the crude TMT in an Erlenmeyer flask. Add the minimum amount of the hot chosen solvent (or the "good" solvent of a pair) to just dissolve the solid. Use a boiling stick or magnetic stirring.
-
Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[11]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
-
Validation: Confirm the purity of the recrystallized product using GC-MS.
Caption: Step-by-step workflow for the recrystallization protocol.
Troubleshooting Recrystallization
-
Q: My product "oiled out" instead of crystallizing. What should I do?
-
A: This happens when the melting point of the solid is lower than the boiling point of the solvent, or the solution is too concentrated. Try reheating the solution to redissolve the oil, add slightly more solvent, and allow it to cool even more slowly. Using a solvent pair or a lower-boiling point solvent can also solve this issue.[11]
-
-
Q: No crystals are forming, even after cooling in ice.
-
A: The solution may be too dilute, or nucleation is slow. Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, a small "seed" crystal of pure TMT can be added. As a last resort, slowly evaporate some of the solvent to increase the concentration.[15]
-
Guide 2: Purification by Column Chromatography
Q: My sample contains several closely related impurities, like isomers. Is chromatography a good choice?
A: Yes. Column chromatography is the ideal method for separating complex mixtures of compounds with different polarities.[9] It is highly effective at removing synthetic intermediates and isomeric impurities that are often difficult to separate by other means.
Causality Behind Experimental Choices: The principle is differential partitioning. Compounds in the mixture are passed through a column containing a solid stationary phase (usually silica gel).[16] A liquid mobile phase (eluent) flows through the column. Less polar compounds have a weaker interaction with the polar silica gel and travel down the column faster with the eluent. More polar compounds interact more strongly, move slower, and are eluted later, thus achieving separation.[17]
Experimental Protocol: Column Chromatography
-
TLC Analysis: First, analyze your crude mixture using Thin-Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase). A good system will show clear separation of the TMT spot from impurity spots, with the TMT having an Rf value of approximately 0.3-0.4.[17] A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare the column by packing it with silica gel using a slurry method (mixing the silica with the initial eluent and pouring it into the column). This prevents air bubbles and channels, which would ruin the separation.[17]
-
Sample Loading: Dissolve the crude TMT in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions as the solvent flows through. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be used.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure TMT.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Validation: Confirm the purity of the final product with GC-MS and/or NMR.
Caption: Workflow for purification by column chromatography.
Troubleshooting Column Chromatography
-
Q: The separation is poor, and the spots on my TLC plate are streaking or overlapping.
-
A: This can be due to several factors. The sample may have been overloaded on the column. The mobile phase may be too polar (causing everything to elute too quickly) or not polar enough (causing streaking). Try adjusting the solvent system to a less polar composition. Streaking can also indicate that the compound is acidic or basic; adding a small amount of acetic acid or triethylamine to the eluent can sometimes resolve this.
-
-
Q: I see cracks in my silica gel bed.
-
A: This is often caused by letting the column run dry. The top of the silica bed must always be covered with solvent.[17] Cracks create channels that allow the sample to bypass the stationary phase, leading to a complete loss of separation. The column must be repacked.
-
Guide 3: Purification by Vacuum Distillation
Q: When is distillation the right choice for purification?
A: Fractional distillation under vacuum is highly effective for purifying liquids or low-melting solids that are thermally stable.[18] It is best suited for separating compounds with significantly different boiling points. For TMT, it is an excellent method to remove non-volatile residues (like salts or polymerization products) or highly volatile impurities (like residual solvents).[1][19]
Causality Behind Experimental Choices: The principle relies on Raoult's Law and Dalton's Law. When a mixture is heated, the component with the lower boiling point will vaporize more readily.[19] By applying a vacuum, the boiling points of all components are lowered, which allows distillation to occur at a temperature below the compound's decomposition point. A fractionating column provides a large surface area (through glass beads or rings) for repeated vaporization-condensation cycles, which greatly enhances the separation efficiency between liquids with close boiling points.[18][20]
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Charging the Flask: Add the crude TMT to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply the vacuum to the system.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Collecting Fractions: As the mixture heats, vapor will rise through the fractionating column. The temperature at the distillation head will stabilize at the boiling point of the first fraction (the most volatile component). Collect this "forerun" fraction separately.
-
Main Fraction: As the temperature begins to rise again, it will stabilize at the boiling point of the desired product (TMT). Switch to a new receiving flask and collect this main fraction.
-
Shutdown: Once the main fraction is collected and the temperature either drops or rises sharply, stop the distillation. Allow the apparatus to cool completely before slowly releasing the vacuum.
-
Validation: Analyze the purified main fraction for purity.
References
- BenchChem (2025).
- BenchChem (2025).
- University of California, Davis.
- University of Alberta.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- University of Colorado Boulder, Department of Chemistry.
- University of Rochester, Department of Chemistry.
- University of Rochester, Department of Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Pathway of 3,4,5-Trimethoxytoluene Explained.
- Amrita Vishwa Vidyapeetham Virtual Lab.
- Google Patents.
- ResearchGate. Process Development of the Synthesis of 3,4,5-Trimethoxytoluene | Request PDF.
- Organic Syntheses. Aldehydes from acid chlorides by modified rosenmund reduction.
- University of Rochester, Department of Chemistry.
- Longdom Publishing.
- Baig, M. (2023). Distillation used to Purify Chemicals, Separate Mixtures & Recover Solvents in Chemical Processes. Oil Gas Res 9: 307.
- Santa Cruz Biotechnology.
- PubChem. 2,4,6-Trimethoxytoluene.
- PubChem. 2,4,5-Trimethoxybenzaldehyde.
- Scimplify. 3,4,5-Trimethoxytoluene (CAS NO : 6443-69-2).
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Challenges in the synthesis of Coenzyme Q10 from 2,4,5-Trimethoxytoluene.
Topic: Challenges in the Synthesis of Coenzyme Q10 from Substituted Trimethoxytoluenes Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist
Welcome to the technical support guide for the synthesis of Coenzyme Q10 (CoQ10). This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the complex chemical synthesis of CoQ10, with a particular focus on pathways originating from methoxylated toluene precursors such as 2,4,5-trimethoxytoluene and the more commonly utilized 3,4,5-trimethoxytoluene.[1][2] Our goal is to equip you with the scientific rationale and practical solutions needed to overcome common experimental hurdles.
The chemical synthesis of CoQ10 is a multi-step process fraught with challenges, from achieving selective oxidation to controlling the complex coupling reactions for side-chain attachment.[3] This guide is structured as a series of questions you might encounter in the lab, followed by detailed, evidence-based answers and protocols.
General Synthesis Workflow Overview
The synthesis of CoQ10 from a trimethoxytoluene precursor generally follows two major stages: the formation of the benzoquinone core (Coenzyme Q0) and the attachment of the decaprenyl (10-isoprenoid unit) side chain.
Caption: General workflow for CoQ10 synthesis from a trimethoxytoluene precursor.
Troubleshooting & FAQs
Part 1: Synthesis of the Benzoquinone Core (Coenzyme Q0)
Question 1: I am experiencing low yields and significant byproduct formation during the oxidation of 3,4,5-trimethoxytoluene to Coenzyme Q0. What are the likely causes and how can I optimize this step?
This is a critical and often challenging step. The goal is to selectively oxidize the aromatic ring to a benzoquinone structure without over-oxidizing the methyl group or other sensitive moieties.[4][5] Low yields are typically traced back to suboptimal oxidant choice, reaction conditions, or catalyst performance.
Causality and Troubleshooting:
-
Harsh Oxidizing Agents: Strong, non-selective oxidants can lead to degradation of the aromatic ring or unwanted side reactions. While potassium permanganate can be used, it often requires careful control to avoid forming difficult-to-filter manganese dioxide (MnO₂) precipitates.[6]
-
Solution: Employ a milder, more selective oxidizing system. A well-documented approach is using hydrogen peroxide (H₂O₂) as a green oxidant in the presence of a suitable catalyst.[4][5][7] Divanadium-substituted phosphotungstate catalysts, for instance, have shown high selectivity for this transformation.[4][5][7]
-
-
Incorrect Reaction Conditions: Temperature and pH play a crucial role. Many oxidation reactions are highly exothermic, and poor temperature control can lead to runaway reactions and product degradation.
-
Poor Solubility of Reactants: If the trimethoxytoluene has poor solubility in the reaction medium (often aqueous), the reaction rate will be slow and incomplete.
Optimized Protocol: Divanadium-Catalyzed Oxidation
This protocol is based on a highly selective method for oxidizing 3,4,5-trimethoxytoluene.[5][7]
| Parameter | Recommended Value | Rationale |
| Starting Material | 3,4,5-Trimethoxytoluene | More efficient precursor with higher reported yields.[1] |
| Oxidant | 30% Aqueous Hydrogen Peroxide (H₂O₂) | Green and effective oxidant. |
| Catalyst | Divanadium-substituted phosphotungstate | Provides high selectivity (e.g., 73%) at good conversion (e.g., 76%).[5][7] |
| Solvent | Acetonitrile (MeCN) | Ensures a homogenous reaction mixture. |
| Temperature | 60°C | Optimal for catalyst activity. |
| Co-catalyst | Mineral Acid (e.g., H₂SO₄) | Required for efficient catalytic turnover. |
Step-by-Step Methodology:
-
In a suitable reaction vessel, dissolve 3,4,5-trimethoxytoluene and the divanadium catalyst in acetonitrile.
-
Add the acid co-catalyst to the mixture.
-
While stirring vigorously, slowly add the 30% H₂O₂ solution, maintaining the temperature at 60°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction and proceed with standard workup and extraction procedures to isolate the Coenzyme Q0 product.
Part 2: Side-Chain Attachment and Coupling Reactions
Question 2: During the Friedel-Crafts reaction to couple the benzoquinone core with the decaprenyl side chain, I'm observing a mixture of products, including isomers and polysubstituted compounds. How can I improve the regioselectivity and yield?
The Friedel-Crafts reaction is a powerful tool for forming C-C bonds, but it is notoriously prone to several issues when used in complex syntheses.[9]
Causality and Troubleshooting:
-
Carbocation Rearrangement: In Friedel-Crafts alkylation, the alkyl halide and Lewis acid catalyst form a carbocation.[9][10] This carbocation can rearrange to a more stable form before it attacks the aromatic ring, leading to isomeric products. The long, flexible isoprenoid chain is particularly susceptible to such rearrangements.
-
Polysubstitution: The newly attached alkyl group activates the aromatic ring, making it more susceptible to further alkylation than the starting material. This leads to the formation of di- or tri-substituted byproducts.
-
Catalyst Deactivation/Sensitivity: Strong Lewis acids like aluminum chloride (AlCl₃) are highly sensitive to moisture and can be deactivated by the oxygen atoms in the methoxy groups of the quinone ring.
Caption: Comparison of challenges in Friedel-Crafts Alkylation vs. Acylation.
Solutions and Alternative Strategies:
-
Switch to Friedel-Crafts Acylation: This is often the preferred method. The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement.[9] Furthermore, the resulting ketone product is deactivating, which prevents polysubstitution. The attached acyl group can then be reduced to the required alkyl chain in a subsequent step (e.g., Clemmensen or Wolff-Kishner reduction).
-
Use Milder Lewis Acids: Instead of AlCl₃, consider using catalysts like ZnCl₂ or BF₃·OEt₂, which can offer better control and reduce side reactions.
-
Optimize Reaction Temperature: Friedel-Crafts reactions are often temperature-sensitive. Running the reaction at lower temperatures (e.g., 0°C) can suppress side reactions and favor the thermodynamically controlled product.[11][12]
-
Side-Chain Extension Strategy: A more advanced approach involves first coupling a shorter, more manageable isoprene unit to the quinone core.[3][13] This initial product is easier to purify. The side chain is then extended to the full decaprenyl length in subsequent steps. This method improves stereoselectivity and overall coupling efficiency.[3]
Part 3: Purification and Analysis
Question 3: My final CoQ10 product is an oily, viscous substance that is difficult to purify. HPLC analysis shows multiple closely-eluting impurities. What are the best practices for purification and quality control?
Purification is a major bottleneck in CoQ10 synthesis, as the final product is a highly lipophilic, non-polar molecule.[14] Impurities are often structurally similar isomers or compounds with slightly different side-chain lengths, making separation challenging.[15]
Troubleshooting and Best Practices:
-
Multi-Step Purification Strategy: A single purification method is rarely sufficient. A combination of techniques is required to achieve the high purity (≥98%) needed for pharmaceutical applications.[16]
-
Step 1: Adsorbent Resin Chromatography: Use a polymeric adsorbent resin to perform an initial cleanup of the crude extract. This is effective for removing major impurities and concentrating the CoQ10.[16]
-
Step 2: Crystallization/Recrystallization: CoQ10 can be crystallized from solvents like ethanol or hexane. This step is excellent for removing less-ordered, amorphous impurities. Multiple recrystallizations may be necessary.
-
Step 3: Silica Gel Column Chromatography: This is essential for separating closely related isomers. A non-polar mobile phase system, such as petroleum ether/diethyl ether or n-hexane/ethyl acetate, is typically used.[16]
-
-
Analytical Quality Control: Proper analysis is key to guiding the purification process.
-
HPLC with UV Detection: High-Performance Liquid Chromatography is the standard method for assessing purity. A C18 column is typically used with a mobile phase like methanol/ethanol. Detection is usually performed at 275 nm for the oxidized ubiquinone form.[17]
-
Handling Reduced Form (Ubiquinol): CoQ10 can be sensitive to light and air, leading to the formation of the reduced ubiquinol form.[17] For an accurate total CoQ10 potency assay, it is standard practice to add a mild oxidizing agent (e.g., ferric chloride) to the sample before HPLC analysis. This converts all ubiquinol to ubiquinone, allowing for quantification against a single standard.[17]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is invaluable for identifying unknown impurities by their mass-to-charge ratio, which helps in tracing the source of byproducts from the synthesis.[15]
-
Recommended Purification and QC Workflow
| Step | Method | Purpose | Key Parameters |
| 1. Initial Cleanup | Adsorbent Resin Column | Remove bulk, dissimilar impurities. | Elute with an organic solvent like ethanol. |
| 2. Bulk Purification | Crystallization from Ethanol/Hexane | Increase purity and obtain a solid product. | Slow cooling to promote large crystal growth. |
| 3. Final Polishing | Silica Gel Chromatography | Separate structural isomers. | Eluent: n-hexane/ethyl acetate gradient.[16] |
| 4. Purity Check | HPLC-UV (275 nm) | Quantify CoQ10 and impurities. | C18 column, methanol/ethanol mobile phase.[17] |
| 5. Impurity ID | LC-MS | Identify the structure of unknown peaks. | Use APCI-MS in positive ion mode.[15] |
By systematically addressing these common challenges in oxidation, coupling, and purification, researchers can significantly improve the yield, purity, and reproducibility of their Coenzyme Q10 synthesis.
References
-
Khora, S. S. (2018). CoQ10 a super-vitamin: review on application and biosynthesis. Journal of Basic and Applied Sciences, 14, 1-11. [Link]
-
Zheng, Z. Y., et al. (2012). Improvement of Coenzyme Q10 Production: Mutagenesis Induced by High Hydrostatic Pressure Treatment and Optimization of Fermentation Conditions. BioMed Research International, 2012, 890390. [Link]
-
Various Authors. (2021). The Synthesis of Coenzyme Q10. Request PDF on ResearchGate. [Link]
-
Naruta, Y., & Maruyama, K. (2012). Synthesis of Coenzyme Q10. Semantic Scholar. [Link]
-
Various Authors. (2010). Coenzyme Q10 Synthesis Mevalonate Pathway. Science Direct. [Link]
-
Various Authors. (2009). Synthesis of Coenzyme Q10. Request PDF on ResearchGate. [Link]
-
Megan, L., et al. (2021). Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors. MDPI. [Link]
-
Heider, S. A. E., et al. (2017). Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering. Frontiers in Microbiology. [Link]
-
Talsi, O. V., et al. (2017). Synthesis of coenzyme Q0 through divanadium-catalyzed oxidation of 3,4,5-trimethoxytoluene with hydrogen peroxide. Dalton Transactions. [Link]
-
Talsi, O. V., et al. (2017). Synthesis of coenzyme Q0 through divanadium-catalyzed oxidation of 3,4,5-trimethoxytoluene with hydrogen peroxide. RSC Publishing. [Link]
-
Ravada, S. R., et al. (2009). Synthesis of Coenzyme Q10. American Journal of Infectious Diseases. [Link]
-
Talsi, O. V., et al. (2017). Synthesis of coenzyme Q0 through divanadium-catalyzed oxidation of 3,4,5-trimethoxytoluene with hydrogen peroxide. ResearchGate. [Link]
-
Satyanarayana, P., et al. (2009). Determination of Ubiquinone Q10 (Coenzyme Q10) and its synthesis related impurities by High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). ResearchGate. [Link]
-
Wang, Y., et al. (2011). Optimization for Synthesis of Coenzyme Q 0 from Trimethoxy Toluene. Academax. [Link]
- Sun, Y., et al. (2011). Purification process for preparing high-purity coenzyme Q10.
-
Clark, J. (2015). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]
-
Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. Organic Chemistry Tutor. [Link]
-
Sridhar, M., et al. (2002). Process Development of the Synthesis of 3,4,5-Trimethoxytoluene. Request PDF on ResearchGate. [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]
-
LibreTexts Chemistry. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]
-
Nishikado, Y., et al. (2021). Selective Synthesis of Hydroquinone via the Liquid-phase Oxidation of Benzene over Cu(II). Kobe University. [Link]
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Stability issues of 2,4,5-Trimethoxytoluene under different reaction conditions
Technical Support Center: 2,4,5-Trimethoxytoluene
Welcome to the technical support center for 2,4,5-Trimethoxytoluene (2,4,5-TMT). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this versatile aromatic intermediate. Here, we move beyond simple data sheets to address the practical challenges and chemical nuances you may encounter during your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of 2,4,5-Trimethoxytoluene in chemical synthesis. The answers are structured to not only solve the immediate problem but also to provide a deeper understanding of the underlying chemical principles.
Q1: My reaction mixture containing 2,4,5-TMT unexpectedly turned dark brown or black upon addition of a reagent. What is the likely cause?
A1: This is a classic indicator of oxidative degradation. The aromatic ring of 2,4,5-TMT is exceptionally electron-rich due to the cumulative electron-donating effects of three methoxy groups and one methyl group. This high electron density makes the molecule highly susceptible to oxidation, which can lead to the formation of colored, polymeric, or tar-like byproducts.
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Causality: The primary incompatibility noted for this class of compounds is with strong oxidizing agents.[1][2][3] The reaction doesn't necessarily need a potent, explicit oxidizing agent like permanganate or dichromate. Under certain conditions (e.g., presence of trace metals, air in the presence of acid, or elevated temperatures), even milder reagents or reaction conditions can initiate oxidative coupling or ring-opening reactions. For instance, nitration attempts on highly activated trimethoxybenzene systems are known to be plagued by oxidative side reactions.[4][5]
-
Troubleshooting Steps:
-
Inert Atmosphere: Immediately repeat the experiment under a rigorously inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric oxygen.
-
Reagent Purity: Scrutinize the purity of all reagents and solvents. Peroxides in ether solvents or metallic impurities in reagents can catalyze oxidation.
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Temperature Control: Run the reaction at a lower temperature. Many oxidative processes have a higher activation energy than the desired reaction.
-
Degas Solvents: Use properly degassed solvents to minimize dissolved oxygen.
-
Q2: I am attempting a nitration on 2,4,5-TMT and my results are a complex mixture of products with a very low yield of the desired nitro-compound. Why is this happening?
A2: This is a common and challenging issue when performing electrophilic aromatic substitution on highly activated rings like 2,4,5-TMT. The problem stems from two main factors: over-activation and competing oxidation reactions.
-
Expertise & Causality: The toluene methyl group and the three methoxy groups are all activating, ortho-, para-directing groups. This makes the aromatic ring approximately 25 times more reactive than benzene towards electrophiles.[6] The high nucleophilicity of the ring can lead to multiple nitrations if conditions are not meticulously controlled. Furthermore, the standard nitrating mixture (HNO₃/H₂SO₄) is a potent oxidizing medium.[7] For highly activated systems, the energy barrier to oxidation can be comparable to that of nitration, leading to significant byproduct formation. Studies on the nitration of 1,3,5-trimethoxybenzene confirm that side reactions involving oxidation and coupling are significant and limit yields.[4][5]
-
Recommended Protocol Adjustments:
-
Milder Nitrating Agents: Avoid the harsh HNO₃/H₂SO₄ mixture. Consider using milder, non-oxidizing nitrating agents such as N₂O₅ in an organic solvent or acetyl nitrate.
-
Strict Temperature Control: Maintain the reaction temperature at or below 0 °C to disfavor the higher-energy oxidation pathways.
-
Controlled Stoichiometry: Use a precise stoichiometry of the nitrating agent, adding it slowly and dropwise to a solution of the 2,4,5-TMT to prevent localized high concentrations that can lead to over-nitration.
-
Q3: My NMR spectrum shows a loss of methoxy group signals after a reaction run under strong acidic conditions. Is this expected?
A3: Yes, the cleavage of aryl methyl ethers to phenols is a known reaction under strong protonic or Lewis acidic conditions, particularly with acids like HBr or HI. While 2,4,5-TMT is generally stable, prolonged exposure to harsh acidic conditions, especially at elevated temperatures, can lead to demethylation. The oxygen of the methoxy group can be protonated, turning it into a good leaving group (methanol), which is then displaced by a nucleophile (e.g., a halide from the acid). This would result in the formation of various methoxyphenols, complicating your product mixture.
-
Preventative Measures:
-
Acid Choice: If acidic conditions are necessary, opt for acids with non-nucleophilic counterions and use the minimum required catalytic amount.
-
Anhydrous Conditions: Ensure the reaction is strictly anhydrous, as water can participate in and facilitate demethylation.
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Reaction Time & Temperature: Minimize both the reaction time and temperature to the greatest extent possible to limit the extent of this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the standard storage and handling recommendations for 2,4,5-Trimethoxytoluene?
A1: 2,4,5-Trimethoxytoluene should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] It is a combustible liquid and should be kept away from heat, sparks, open flames, and other sources of ignition.[1][8] Standard laboratory personal protective equipment, including safety glasses and gloves, should be worn during handling.[3]
Q2: What are the primary chemical incompatibilities of 2,4,5-Trimethoxytoluene?
A2: The most significant chemical incompatibility is with strong oxidizing agents .[1][2][3] Due to its electron-rich aromatic ring, it can react vigorously with oxidants, leading to potentially hazardous decomposition and the formation of unwanted byproducts.
Q3: Is 2,4,5-TMT particularly sensitive to air or light?
A3: While it is generally stable under recommended storage conditions, its high susceptibility to oxidation implies that prolonged exposure to air (oxygen) is not advisable, especially in the presence of catalysts like light or trace metals. For long-term storage or for use in high-purity applications, storing under an inert atmosphere (like nitrogen or argon) and in an amber vial to protect from light is a prudent measure.
Q4: What are the likely degradation products of 2,4,5-TMT under oxidative stress?
A4: Under mild oxidative conditions, the primary product is typically the corresponding aldehyde, 2,4,5-trimethoxybenzaldehyde, from the oxidation of the benzylic methyl group.[9][10] Under more forceful oxidative conditions, further oxidation to 2,4,5-trimethoxybenzoic acid could occur. Severe oxidation can lead to ring-opening or the formation of complex, colored polymeric materials through oxidative coupling.
Data & Protocols
Data Presentation
Table 1: Physicochemical Properties of 2,4,5-Trimethoxytoluene Isomers
| Property | 2,4,5-Trimethoxytoluene | 3,4,5-Trimethoxytoluene |
| CAS Number | 14894-74-7[11] | 6443-69-2[12][13] |
| Molecular Formula | C₁₀H₁₄O₃[11] | C₁₀H₁₄O₃[12][13] |
| Molecular Weight | 182.22 g/mol [11] | 182.22 g/mol [12][13] |
| Melting Point | Not specified | 24-26 °C[13] |
| Boiling Point | Not specified | 117-118 °C @ 5 mmHg[13] |
| Density | Not specified | 1.082 g/mL at 25 °C[13] |
| Flash Point | Not specified | 74 °C (closed cup)[13] |
Table 2: Summary of Stability and Incompatibilities
| Condition | Stability | Notes |
| Storage | Stable under recommended conditions.[1] | Store in a cool, dry, well-ventilated area away from ignition sources.[2][8] |
| Oxidizing Agents | INCOMPATIBLE | Reacts vigorously. Avoid contact with nitrates, peroxides, etc.[3] |
| Strong Acids | Potential for demethylation. | Risk increases with temperature, reaction time, and acid strength (e.g., HBr, HI). |
| Heat/Flames | Combustible Liquid. | Thermal decomposition can release irritating gases and vapors.[2][3] |
Experimental Protocols
Protocol 1: General Handling and Dispensing of 2,4,5-TMT
-
Preparation: Before opening, ensure your workspace is clean and you are wearing appropriate PPE (safety glasses, lab coat, gloves). Have an inert gas line (Nitrogen or Argon) ready if high purity is required.
-
Inerting: For sensitive reactions, flush the storage bottle with inert gas before opening to create a positive pressure and prevent air ingress.
-
Dispensing: Use a clean, dry syringe or cannula to transfer the liquid under an inert atmosphere. If the compound is a low-melting solid, it may need to be gently warmed to liquefy for transfer.
-
Storage: After dispensing, re-flush the headspace of the storage bottle with inert gas, seal tightly, and wrap the cap junction with parafilm to ensure an airtight seal. Store in a designated cabinet for flammable liquids.
Visualizations
Diagrams
Caption: Troubleshooting workflow for experiments with 2,4,5-TMT.
Caption: Reactivity profile of the 2,4,5-Trimethoxytoluene molecule.
References
-
CDN Isotopes. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Yusrin, A. D., et al. (2022). Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Pharmacokinetic Prediction. Canadian Journal of Chemistry. Retrieved from [Link]
-
Rachlin, A. I., Gurien, H., & Wagner, D. P. (1971). ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION: 3,4,5-TRIMETHOXYBENZALDEHYDE. Organic Syntheses, 51, 8. doi:10.15227/orgsyn.051.0008. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]
- Teitel, S., & O'Brien, J. (1974). U.S. Patent No. 3,855,306. Washington, DC: U.S. Patent and Trademark Office.
-
Rhodium.ws. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. Retrieved from [Link]
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PubChem. (n.d.). 3,4,5-Trimethoxytoluene. Retrieved from [Link]
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ChemInform. (2010). An Alternative Route for the Synthesis of 2,3,4,5-Tetramethoxytoluene. ChemInform, 38(33). doi:10.1002/chin.200733075. Retrieved from [Link]
-
Bellamy, A. J., et al. (2002). Nitration of 1,3,5-Trimethoxybenzene. Journal of Chemical Research, (S), 412–413. Retrieved from [Link]
- CN1762949A. (2006). 3, 4, 5-trimethoxytoluene preparation process. Google Patents.
-
PubChem. (n.d.). 2,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]
-
Madyar, V. R., et al. (2001). Process Development of the Synthesis of 3,4,5-Trimethoxytoluene. Organic Process Research & Development, 5(5), 508-511. doi:10.1021/op010034q. Retrieved from [Link]
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PubChem. (n.d.). 2,4,5-Trimethoxyphenol. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 3,4,5-Trimethoxytoluene. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from [Link]
-
ResearchGate. (n.d.). Nitration of 1,3,5-Trimethoxybenzene. Retrieved from [Link]
-
Quora. (2017). In nitration of toluene, we get two products like 2, 4 dinitrotoluene and 2, 6 dinitrotoluene, and its ratio of production in nitration is 80:20. Why is this the case?. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]
- US5457239A. (1995). Process for formylation of aromatic compounds. Google Patents.
-
The Good Scents Company. (n.d.). 3,4,5-trimethoxytoluene. Retrieved from [Link]
-
Metaxhem. (2024). 1,3,5-Trimethoxybenzene: Role in Oxidation Reactions and its Biosynthesis Method. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4,5-Trimethoxypropiophenone. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of 2,4,5-Trimethoxytoluene Purity by HPLC and GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of robust and reproducible research. 2,4,5-Trimethoxytoluene, a key building block in various synthetic pathways, is no exception. Its isomeric purity, in particular, can significantly impact the yield, impurity profile, and ultimately the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of 2,4,5-Trimethoxytoluene purity. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide you in selecting the most appropriate methodology for your analytical needs.
The Analytical Challenge: Isomeric Purity of 2,4,5-Trimethoxytoluene
The synthesis of 2,4,5-Trimethoxytoluene can often result in the formation of positional isomers, such as 2,4,6-Trimethoxytoluene and 3,4,5-Trimethoxytoluene, as well as residual starting materials and other by-products. The structural similarity of these isomers presents a significant analytical challenge, requiring high-resolution separation techniques to ensure accurate quantification. The choice between HPLC and GC-MS for purity validation is not merely one of preference but is dictated by the specific requirements of the analysis, including the volatility of the impurities, the need for structural confirmation, and the desired sensitivity.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Impurity Profiling
HPLC is a powerful technique for the separation of non-volatile and thermally labile compounds, making it well-suited for the analysis of many aromatic compounds. For 2,4,5-Trimethoxytoluene, a reversed-phase HPLC method is the logical choice, leveraging the hydrophobicity of the analyte and its potential impurities.
Rationale for HPLC Method Design
The selection of a C18 stationary phase is based on its proven ability to resolve neutral aromatic compounds through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution strength to achieve optimal separation of the closely related trimethoxytoluene isomers. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar components are effectively separated and quantified within a reasonable analysis time. UV detection at 280 nm is selected based on the chromophoric nature of the benzene ring in the analyte and its expected impurities, providing a sensitive and universal detection method for this class of compounds.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 15 minutes, then hold at 70% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | 280 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 2,4,5-Trimethoxytoluene sample.
-
Dissolve in 50 mL of acetonitrile to prepare a stock solution of 0.5 mg/mL.
-
Further dilute with acetonitrile to a working concentration of 0.05 mg/mL for analysis.
HPLC Validation Workflow
The validation of the HPLC method must be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH)[1][2], to demonstrate its fitness for purpose.
Caption: Workflow for HPLC method validation.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities and Structural Elucidation
GC-MS combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[3] This makes it an invaluable tool for analyzing volatile and semi-volatile compounds, and for providing structural confirmation of impurities.
Rationale for GC-MS Method Design
Given that 2,4,5-Trimethoxytoluene and its likely isomers are sufficiently volatile, GC is a highly suitable technique. A mid-polar capillary column, such as a 5% phenyl-polysiloxane, is chosen to provide a good balance of separation based on boiling point and selectivity for aromatic compounds.[4] The temperature gradient is optimized to ensure adequate separation of the isomers while maintaining sharp peak shapes. Electron Ionization (EI) is the preferred ionization technique due to its ability to generate reproducible fragmentation patterns, which can be compared against spectral libraries for confident peak identification.
Detailed GC-MS Protocol
Instrumentation:
-
Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2,4,5-Trimethoxytoluene sample.
-
Dissolve in 10 mL of dichloromethane to prepare a stock solution of 1 mg/mL.
-
Further dilute with dichloromethane to a working concentration of 0.1 mg/mL for analysis.
GC-MS Validation Workflow
The validation of a GC-MS method for purity analysis follows similar principles to HPLC validation, with a strong emphasis on specificity through mass spectral confirmation.
Caption: Workflow for GC-MS method validation.
Comparative Performance Analysis
To provide a clear comparison, the following table summarizes the expected performance characteristics of the validated HPLC and GC-MS methods for the analysis of 2,4,5-Trimethoxytoluene purity. These values are based on typical performance for these techniques with this class of compounds.
| Validation Parameter | HPLC-DAD | GC-MS | Rationale for Performance |
| Specificity | High (with peak purity analysis) | Very High (retention time + mass spectrum) | GC-MS provides an extra dimension of confirmation through mass spectral data, making it superior for unambiguous peak identification. |
| Linearity (r²) | > 0.999 | > 0.998 | Both techniques offer excellent linearity over a defined concentration range, a prerequisite for accurate quantification.[5] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods are capable of high accuracy when properly validated. |
| Precision (%RSD) | < 2.0% | < 3.0% | HPLC generally offers slightly better precision due to the nature of liquid injections compared to the potential for variability in GC split injections. |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | GC-MS, particularly with Selected Ion Monitoring (SIM), can achieve lower detection limits, making it ideal for trace impurity analysis. |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | The higher sensitivity of GC-MS translates to lower quantification limits. |
| Analysis Time | ~20 minutes | ~15 minutes | The GC-MS method, with its rapid temperature ramp, can offer a slightly faster analysis time per sample. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and reliable techniques for the validation of 2,4,5-Trimethoxytoluene purity. The choice between them should be guided by the specific analytical objectives:
-
For routine quality control and quantification of known impurities, HPLC is an excellent choice. It is robust, precise, and widely available. Its ability to handle non-volatile compounds also makes it versatile for a broader range of potential impurities.
-
When unambiguous identification of unknown impurities or the highest sensitivity for trace contaminants is required, GC-MS is the superior technique. The structural information provided by the mass spectrum is invaluable for impurity profiling and for confirming the identity of positional isomers.
In a comprehensive drug development program, the use of both techniques is often complementary. HPLC can be used for routine purity testing, while GC-MS can be employed for initial characterization, investigation of out-of-specification results, and for the definitive identification of any new or unknown impurities that may arise. This orthogonal approach provides the highest level of confidence in the quality and purity of 2,4,5-Trimethoxytoluene, ensuring the integrity of subsequent synthetic steps and the final product.
References
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International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
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U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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AAPS. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link]
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Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]
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Separation Science. Reversed-Phase of Neutral Analytes. [Link]
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MDPI. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. [Link]
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MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]
-
Royal Society of Chemistry. (2020). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. [Link]
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NIH. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. [Link]
-
NIH. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
NIH. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]
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Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
ChromSolutions. (2023). Analytical Validation Quick Reference Guide. [Link]
- Google Patents.
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Organic Syntheses. Aldehydes from acid chlorides by modified rosenmund reduction. [Link]
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Royal Society of Chemistry. 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts. [Link]
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NIH. (2021). An Advanced Gas Chromatography–Mass Spectrometry Workflow for High-Confidence Non-Targeted Screening of Non-Intentionally Added Substances in Recycled Plastics. [Link]
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A Comparative Analysis of Trimethoxytoluene Isomers as Precursors for Coenzyme Q10 Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Precursors in Coenzyme Q10 Synthesis
Coenzyme Q10 (CoQ10), a vital component of the mitochondrial electron transport chain, is a benzoquinone with a 10-unit isoprenoid tail. Its therapeutic and nutraceutical applications have spurred extensive research into efficient and scalable synthetic production methods. A key focal point in CoQ10 synthesis is the construction of its core, 2,3-dimethoxy-5-methyl-1,4-benzoquinone, also known as Coenzyme Q0 (CoQ0). The selection of an appropriate aromatic precursor is a critical determinant of the overall efficiency, cost-effectiveness, and scalability of CoQ10 production.
This guide provides an in-depth comparison of various methoxylated toluene derivatives as starting materials for CoQ0 synthesis. While 3,4,5-trimethoxytoluene has emerged as a prominent and efficient precursor, this document will also evaluate other alternatives and address the viability of 2,4,5-trimethoxytoluene, a compound of specific interest.
Established Precursors for Coenzyme Q0 Synthesis: A Comparative Overview
The chemical synthesis of CoQ0 predominantly relies on the oxidation and functionalization of highly methoxylated toluene derivatives. The strategic placement of methoxy groups on the aromatic ring is crucial for directing the subsequent chemical transformations to achieve the desired benzoquinone structure. Two key precursors documented in scientific literature and patents are 3,4,5-trimethoxytoluene and 2,3,4,5-tetramethoxytoluene.
3,4,5-Trimethoxytoluene: The Precursor of Choice
Based on available data, 3,4,5-trimethoxytoluene is generally considered a more efficient and cost-effective precursor for the synthesis of the CoQ0 benzoquinone ring.[1] Synthetic routes starting from this isomer typically report higher overall yields in fewer steps compared to other alternatives.[1]
A prevalent synthetic strategy involves a two-step process: a Vilsmeier-Haack reaction followed by oxidation.[2] This method introduces an aldehyde group onto the benzene ring, which is then oxidized to a phenol. Subsequent oxidation of the phenol yields the target 2,3-dimethoxy-5-methyl-1,4-benzoquinone.[2] Another effective method is the direct oxidation of 3,4,5-trimethoxytoluene using hydrogen peroxide in the presence of a catalyst.[3]
2,3,4,5-Tetramethoxytoluene: A Viable Alternative
While generally less efficient than its trimethoxy counterpart, 2,3,4,5-tetramethoxytoluene is also a viable precursor for CoQ0 synthesis. The synthetic route from this starting material typically involves an oxidative demethylation to form the hydroquinone, which is then oxidized to the final benzoquinone product.
Quantitative Comparison of Synthetic Routes
The following table summarizes reported yields for the synthesis of CoQ0 or its immediate hydroquinone precursor from 3,4,5-trimethoxytoluene and 2,3,4,5-tetramethoxytoluene. It is important to note that this data is collated from various studies and patents, and direct comparisons may be influenced by variations in experimental conditions.
| Precursor | Method | Key Reagents | Overall Yield/Selectivity |
| 3,4,5-Trimethoxytoluene | Vilsmeier Reaction & Oxidation | POCl₃, DMF, H₂O₂, Dichromate | >80% |
| 3,4,5-Trimethoxytoluene | Divanadium-Catalyzed Oxidation | H₂O₂, Divanadium Phosphotungstate | 73% selectivity at 76% conversion |
| 2,3,4,5-Tetramethoxytoluene | Oxidative Demethylation | Ceric Ammonium Nitrate | Not explicitly stated in patents |
The Case of 2,4,5-Trimethoxytoluene: An Examination of its Suitability
A thorough review of the scientific and patent literature reveals a notable absence of 2,4,5-trimethoxytoluene as a precursor for the synthesis of Coenzyme Q0. This strongly suggests that it is not a viable or efficient starting material for this purpose. The rationale for its unsuitability lies in the principles of electrophilic aromatic substitution and the regioselectivity of oxidation reactions involving polysubstituted aromatic compounds.
The desired product, 2,3-dimethoxy-5-methyl-1,4-benzoquinone, requires a specific substitution pattern. The methoxy groups on the precursor direct the position of incoming electrophiles and influence the outcome of oxidation. In the case of 2,4,5-trimethoxytoluene, the arrangement of the methoxy groups would likely lead to the formation of a mixture of undesired oxidation products. The directing effects of the methoxy groups would not favor the specific regiochemistry required to efficiently form the CoQ0 structure. This would result in low yields and complex purification challenges, rendering it an economically and practically unfavorable choice for industrial-scale synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone from 3,4,5-Trimethoxytoluene (Vilsmeier-Haack and Oxidation)
This protocol is based on a patented two-step process.[2]
Step 1: Vilsmeier-Haack Reaction
-
In a suitable reaction vessel, dissolve 3,4,5-trimethoxytoluene in N,N-dimethylformamide (DMF).
-
Cool the solution and slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature between 25-40°C. The molar ratio of 3,4,5-trimethoxytoluene to POCl₃ to DMF should be approximately 1:1-1.8:1-1.8.
-
After the addition is complete, continue stirring for 1-2 hours at the same temperature.
-
Heat the reaction mixture to 80-90°C and stir for another 1-2 hours.
-
Cool the mixture and decompose the resulting complex by adding an inorganic base to neutralize the excess acid, yielding 2,3,4-trimethoxy-6-methyl-benzaldehyde.
Step 2: Oxidation
-
The crude 2,3,4-trimethoxy-6-methyl-benzaldehyde is oxidized at room temperature using hydrogen peroxide (H₂O₂) in the presence of a catalytic amount of an organic acid to form a phenol intermediate.
-
Without purification of the phenol intermediate, a reducing agent is added to remove any excess H₂O₂.
-
The resulting mixture is then further oxidized using a dichromate salt (e.g., K₂Cr₂O₇ or Na₂Cr₂O₇) in a methanol solvent to yield 2,3-dimethoxy-5-methyl-1,4-benzoquinone.
Protocol 2: Synthesis of 2,3-dimethoxy-5-methylhydroquinone from 2,3,4,5-Tetramethoxytoluene
This protocol is derived from a patent describing the synthesis of CoQ10.
-
Prepare a solution of 2,3,4,5-tetramethoxytoluene (17 g) in a mixture of acetonitrile and water (7:3, 400 ml).
-
To this solution, add 33.4 g of Pyridine-2,6 dicarboxylate.
-
Cool the mixture to 0°C.
-
Separately prepare a cold (0°C) solution of ceric ammonium nitrate (110 g) in a 1:1 mixture of acetonitrile and water (400 ml).
-
Slowly add the ceric ammonium nitrate solution to the tetramethoxytoluene solution over a period of 20 minutes, while maintaining the temperature at 0°C.
-
Stir the reaction mixture for 20 minutes at 0°C and then for an additional 10 minutes at room temperature.
-
Pour the reaction mixture into 400 ml of water and extract with methyl chloride.
-
Dry the organic layer over magnesium sulfate, evaporate the solvent, and chromatograph the residue on silica gel (hexane/ethyl acetate 20:1) to yield 14 g of 2,3-dimethoxy-5-methylhydroquinone as red crystals.
Visualizing the Synthetic Pathways
Caption: Synthetic pathways to CoQ0 from different methoxytoluene precursors.
Conclusion
The efficient synthesis of Coenzyme Q0 is paramount for the production of Coenzyme Q10. A comparative analysis of potential precursors indicates that 3,4,5-trimethoxytoluene stands out as the most effective and widely documented starting material, offering high yields through established synthetic routes like the Vilsmeier-Haack reaction followed by oxidation. While 2,3,4,5-tetramethoxytoluene represents a viable, albeit less efficient, alternative, 2,4,5-trimethoxytoluene is not a reported precursor for CoQ0 synthesis. Chemical principles suggest that the substitution pattern of 2,4,5-trimethoxytoluene would lead to poor regioselectivity in the necessary chemical transformations, making it an unsuitable candidate for the efficient and scalable production of Coenzyme Q0. Researchers and drug development professionals should, therefore, focus on optimizing synthetic methodologies based on 3,4,5-trimethoxytoluene for the most promising outcomes in CoQ10 production.
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A Comparative Guide to the Antioxidant Activity of 2,4,5-Trimethoxytoluene Derivatives
This guide provides an in-depth comparison of the antioxidant activity of derivatives based on the 2,4,5-trimethoxytoluene scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, elucidates structure-activity relationships, and offers detailed protocols for key antioxidant assays. Our objective is to furnish a scientifically rigorous resource that explains the causality behind experimental choices and provides a foundation for future research in antioxidant development.
Introduction: The Challenge of Oxidative Stress and the Promise of Substituted Phenols
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the progression of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1] Antioxidants are molecules capable of inhibiting the oxidation of other molecules, often by donating a hydrogen atom or an electron to stabilize free radicals.[2]
The phenolic scaffold is a cornerstone of many natural and synthetic antioxidants. The 2,4,5-trimethoxytoluene moiety, a substituted phenol, presents a versatile platform for developing novel antioxidant agents. Its parent aldehyde, 2,4,5-trimethoxybenzaldehyde, is a crucial building block for a wide range of bioactive natural products.[3] Understanding how structural modifications to this core affect its antioxidant potential is critical for the rational design of potent new therapeutics.
Structure-Activity Relationships: How Molecular Architecture Dictates Antioxidant Efficacy
The antioxidant capacity of a phenolic compound is not arbitrary; it is governed by its molecular structure. The key to the activity of compounds like 2,4,5-trimethoxytoluene derivatives lies in the ease with which they can donate a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is paramount.
Several structural features influence this process:
-
Phenolic Hydroxyl Groups (-OH): The primary site of action for most phenolic antioxidants. The O-H bond dissociation enthalpy is a critical parameter; a lower value facilitates hydrogen donation.
-
Electron-Donating Groups (EDGs): Methoxy groups (-OCH₃), like those in 2,4,5-trimethoxytoluene, are powerful EDGs. They donate electron density to the aromatic ring, which helps to stabilize the phenoxyl radical formed after hydrogen donation. This stabilizing effect enhances the antioxidant activity.[4][5]
-
Steric Hindrance: Bulky groups near the hydroxyl group can sometimes hinder its interaction with free radicals. However, they can also increase the stability of the resulting radical.
-
Extended Conjugation: The presence of features like an α,β-unsaturated ketone system in chalcone derivatives can increase radical stability through delocalization, often boosting antioxidant activity.[6]
The interplay of these factors determines the overall antioxidant potential. For instance, the number and position of methoxy and hydroxyl groups on a benzene ring can dramatically alter its radical-scavenging ability.[4][5][7]
Caption: Key structural factors influencing the antioxidant activity of derivatives.
Comparative Analysis of Antioxidant Activity
| Derivative Class | Key Structural Feature | Assay | Observed Activity & Insights | Reference |
| Trimethoxy Chalcones | α,β-Unsaturated ketone linkage | DPPH, ABTS | Often exhibit potent antioxidant activities. The presence of additional hydroxyl groups on the second aromatic ring typically enhances radical scavenging capacity significantly. | [6] |
| Dimethoxyphenyl-Triazoles | Heterocyclic triazole ring | In vitro (non-enzymatic initiation) | Showed moderate to good antioxidant activity. The specific positioning of the methoxy groups (2,4- vs. 3,4-) influences the potency. | [8][9][10] |
| General Phenolic Acids | Carboxylic acid group and its linkage | DPPH, FRAP | The number and position of methoxy and hydroxyl groups are critical. More hydroxyl and methoxy groups generally lead to higher activity. The nature of the linker between the ring and the carboxylic acid also plays a role. | [4][5] |
This table illustrates a consistent theme: the antioxidant capacity of these derivatives is highly tunable. The 2,4,5-trimethoxy substitution pattern provides a strong baseline of activity due to its electron-donating properties, which can be further enhanced with additional functionalization, particularly the strategic addition of free hydroxyl groups.
Methodologies for Assessing Antioxidant Capacity
To ensure trustworthiness and reproducibility, standardized assays are employed. Each assay probes a slightly different aspect of antioxidant behavior.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical.[2][11] The reduction of the deep purple DPPH radical to the pale yellow hydrazine is measured spectrophotometrically, typically at 517 nm.[12] The degree of discoloration is proportional to the scavenging potential of the antioxidant.
Caption: Simplified workflow and principle of the DPPH antioxidant assay.
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Dilute with methanol to obtain a working solution with an absorbance of approximately 1.0 ± 0.1 at 517 nm.[11]
-
Sample Preparation: Dissolve the test compounds (2,4,5-trimethoxytoluene derivatives) and a positive control (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol) to create a series of concentrations.
-
Reaction: In a 96-well plate, add 20 µL of each sample or standard concentration to respective wells. Add 200 µL of the DPPH working solution to all wells except the blank.[11]
-
Incubation: Gently mix and incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100.[11] The IC₅₀ value (the concentration required to inhibit 50% of the DPPH radical) can then be determined by plotting inhibition percentage against concentration.[12]
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This method measures the reduction of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The antioxidant donates an electron or hydrogen atom to the ABTS•+, causing the color to fade. The change in absorbance is typically measured at 734 nm.[13] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol: ABTS Assay
-
Reagent Preparation: Prepare the ABTS•+ radical cation by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13][14]
-
Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Reaction: In a 96-well plate, add 200 µL of the ABTS•+ working solution to wells containing 5 µL of the sample, standard (e.g., Trolox), or control.
-
Incubation: Mix and incubate for approximately 5 minutes at room temperature.[13]
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.[15]
The FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[16] The absorbance increase is measured at 593 nm.[17] This assay directly measures the electron-donating capacity of the antioxidants.
Experimental Protocol: FRAP Assay
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[16] Warm the reagent to 37°C before use.[16]
-
Reaction: Add 150-220 µL of the prepared FRAP reagent to each well of a 96-well plate.[16]
-
Sample Addition: Add 10-20 µL of the sample, standard (e.g., FeSO₄), or blank to the wells.[16]
-
Incubation: Mix well and incubate at 37°C for a precise time, typically 4 to 6 minutes.[16]
-
Measurement: Read the absorbance at 593 nm.
-
Calculation: The FRAP value of the sample is determined by comparing its absorbance change to a standard curve prepared with known concentrations of Fe²⁺.[17]
Conclusion and Future Directions
Derivatives of 2,4,5-trimethoxytoluene represent a promising class of antioxidants. The inherent electron-donating nature of the three methoxy groups provides a strong foundation for antioxidant activity, which can be strategically enhanced through further chemical modifications. The choice of synthetic route and derivatization strategy should be guided by established structure-activity relationships to maximize potency.
Future research should focus on synthesizing a systematic library of 2,4,5-trimethoxytoluene derivatives and performing direct comparative analysis using the standardized assays detailed in this guide. This will allow for the development of robust Quantitative Structure-Activity Relationship (QSAR) models, accelerating the discovery of novel and highly potent antioxidant agents for therapeutic applications.
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The Pivotal Role of 2,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Natural Products: Application Notes and Protocols. Benchchem. [Link]
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A Senior Application Scientist's Guide to Validating the Bioactivity of 2,4,5-Trimethoxytoluene and its Analogs
Introduction: Unveiling the Potential of Methoxylated Aromatics
2,4,5-Trimethoxytoluene is a substituted aromatic compound belonging to the methoxytoluene class. While direct, extensive research on this specific molecule is emerging, its structural analogs, such as 3,4,5-Trimethoxytoluene, are recognized for their roles as crucial intermediates in the synthesis of pharmacologically significant compounds like Coenzyme Q10 and the neuroprotective agent Idebenone.[1][2] The presence of methoxy groups on a toluene backbone suggests a high potential for a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, which are common among phenolic and methoxylated natural products.[3]
This guide provides a robust, multi-assay framework for the initial in vitro validation of 2,4,5-Trimethoxytoluene's bioactivity. The selection of assays is designed to provide a comprehensive preliminary profile, guiding further, more specialized research. We will proceed with the foundational principle of drug discovery: first, determine the compound's intrinsic toxicity, then explore its specific therapeutic potential. This structured approach ensures that subsequent, resource-intensive investigations are built upon a solid, trustworthy foundation.
Part 1: Foundational Cytotoxicity Profiling via MTT Assay
Before exploring any therapeutic bioactivity, it is imperative to determine the cytotoxic profile of 2,4,5-Trimethoxytoluene. This establishes a therapeutic window—a concentration range where the compound is non-toxic to healthy cells but may exert a desired pharmacological effect. The MTT assay is a gold-standard, colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and proliferation.[4][5]
Causality Behind the Method: The assay's principle lies in the ability of NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells, to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[4][6][7] The quantity of these crystals, which are subsequently solubilized, is directly proportional to the number of viable cells.[4] A decrease in formazan production in treated cells compared to untreated controls indicates cytotoxicity.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line like HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[4]
-
Compound Preparation: Prepare a stock solution of 2,4,5-Trimethoxytoluene in DMSO. Create a series of dilutions in serum-free culture medium. The final DMSO concentration in the wells should be <0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line's doubling time.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[8]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C.[8] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Data Acquisition: Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[4][7]
Comparative Data: Cytotoxicity (IC₅₀)
The results are typically expressed as the IC₅₀ value, the concentration of a compound that inhibits 50% of cell viability.
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) [Hypothetical Data] |
| 2,4,5-Trimethoxytoluene | HEK293 | 48 | > 100 |
| 2,4,5-Trimethoxytoluene | HeLa | 48 | 45.2 |
| Doxorubicin (Positive Control) | HeLa | 48 | 0.8 |
| Vehicle (0.5% DMSO) | HeLa | 48 | No significant effect |
Part 2: Screening for Anti-Inflammatory Potential with the Griess Assay
Inflammation is a key pathological process in many diseases. A common hallmark of inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in cells like macrophages. The Griess assay is a simple, rapid, and widely used colorimetric method to quantify nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[9][10] This assay is an excellent first-line screen for potential anti-inflammatory activity.[11]
Causality Behind the Method: The Griess reaction involves a two-step diazotization process. In an acidic medium, sulfanilamide converts nitrite into a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a stable, purple-colored azo compound.[10] The intensity of the color, measured at ~540 nm, is directly proportional to the nitrite concentration in the sample. A reduction in nitrite in compound-treated, lipopolysaccharide (LPS)-stimulated macrophages indicates inhibition of the NO production pathway.
Signaling Pathway: LPS-Induced Nitric Oxide Production
Caption: LPS stimulation of TLR4 triggers a cascade leading to NF-κB activation and iNOS-mediated NO production.
Detailed Protocol: Griess Assay for NO Inhibition
-
Cell Culture: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of 2,4,5-Trimethoxytoluene (determined from the MTT assay) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Include a positive control with a known iNOS inhibitor (e.g., L-NAME).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well, followed by 50 µL of Griess Reagent II (0.1% NED in water).[9][12]
-
Incubation & Measurement: Incubate for 10 minutes at room temperature, protected from light.[9][12] Measure the absorbance at 540 nm.
-
Calculation: Quantify the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Comparative Data: Nitric Oxide Inhibition (IC₅₀)
| Compound | Cell Line | Stimulant | IC₅₀ (µM) [Hypothetical Data] |
| 2,4,5-Trimethoxytoluene | RAW 264.7 | LPS (1 µg/mL) | 22.5 |
| L-NAME (Positive Control) | RAW 264.7 | LPS (1 µg/mL) | 18.7 |
| Unstimulated Control | RAW 264.7 | None | Baseline NO production |
Part 3: Quantifying Antioxidant Capacity with the DPPH Assay
Many phenolic compounds exert their therapeutic effects by scavenging free radicals, thus mitigating oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely adopted method for evaluating the free radical scavenging ability of a compound.[13][14][15] It provides a quick measure of a compound's ability to donate a hydrogen atom or an electron.[16]
Causality Behind the Method: DPPH is a stable free radical that has a deep violet color and a strong absorbance maximum around 517 nm.[16] When an antioxidant molecule donates a hydrogen atom to DPPH, it is reduced to the pale yellow, non-radical form, DPPH-H.[16][17] This color change leads to a decrease in absorbance, which is directly proportional to the radical-scavenging activity of the compound.[16]
Experimental Workflow: DPPH Assay
Caption: A streamlined workflow for the DPPH radical scavenging assay.
Detailed Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark as it is light-sensitive.[16]
-
Test Compound: Prepare a stock solution of 2,4,5-Trimethoxytoluene in methanol and create serial dilutions.
-
Positive Control: Prepare serial dilutions of a known antioxidant like Ascorbic Acid or Trolox.[18]
-
-
Assay Procedure (96-well plate format):
-
Incubation: Shake the plate gently and incubate for 30 minutes at room temperature in the dark.
-
Measurement: Read the absorbance of all wells at 517 nm using a microplate reader.[17]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100.[16][17] Plot the % inhibition against the compound concentration to determine the EC₅₀ (Efficient Concentration 50%), the concentration required to scavenge 50% of DPPH radicals.[18]
Comparative Data: Antioxidant Activity (EC₅₀)
| Compound | Assay | EC₅₀ (µg/mL) [Hypothetical Data] |
| 2,4,5-Trimethoxytoluene | DPPH Scavenging | 85.3 |
| Ascorbic Acid (Positive Control) | DPPH Scavenging | 9.8 |
| Trolox (Positive Control) | DPPH Scavenging | 15.1 |
Conclusion and Forward Outlook
This guide outlines a logical, tiered approach to the initial in vitro characterization of 2,4,5-Trimethoxytoluene. By systematically evaluating cytotoxicity, anti-inflammatory, and antioxidant activities, researchers can build a comprehensive and reliable preliminary dataset. The hypothetical data presented suggests that 2,4,5-Trimethoxytoluene exhibits moderate anti-inflammatory and antioxidant properties with low cytotoxicity to non-cancerous cells, making it a candidate for further investigation.
Future studies should expand upon these findings. For instance, if neuroprotective potential is suspected based on its relation to Idebenone, assays using neuronal cell lines (e.g., SH-SY5Y) and inducing specific insults like oxidative stress (H₂O₂) or amyloid-β toxicity could be employed.[19][20][21] The assays described herein provide the critical go/no-go decision points and foundational data necessary to justify advancing 2,4,5-Trimethoxytoluene into more complex and disease-specific biological models.
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An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. (2022). MDPI. [Link]
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A Spectroscopic Investigation of Synthetic versus Natural 2,4,5-Trimethoxytoluene: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the unequivocal identification and characterization of chemical compounds are paramount. The origin of a compound, whether derived from a natural source or synthesized in a laboratory, can have significant implications for its purity profile, potential biological activity, and suitability for various applications. This guide provides an in-depth spectroscopic comparison of 2,4,5-Trimethoxytoluene from both synthetic and putative natural origins, offering a framework for its analysis and characterization.
Introduction to 2,4,5-Trimethoxytoluene
2,4,5-Trimethoxytoluene is an aromatic organic compound with a toluene backbone substituted with three methoxy groups. Its isomers and related compounds are of interest in various fields, including the synthesis of pharmacologically active molecules. While the closely related 2,4,5-trimethoxybenzaldehyde and α-asarone (2,4,5-trimethoxy-1-propenylbenzene) are known to occur naturally in plants such as Acorus calamus (Sweet Flag), the definitive isolation of 2,4,5-Trimethoxytoluene from natural sources is less documented[1][2]. However, its presence as a minor constituent in essential oils containing these related compounds is plausible.
Conversely, synthetic routes to 2,4,5-Trimethoxytoluene offer a reliable and scalable source of the material. The synthetic process, however, can introduce specific impurities, including starting materials, reagents, and by-products, which may not be present in the natural counterpart. This guide will explore the spectroscopic nuances that can aid in distinguishing between these two sources.
Methodology: A Multi-faceted Spectroscopic Approach
To provide a comprehensive comparison, a suite of spectroscopic techniques is employed. Each technique offers a unique window into the molecular structure and purity of the sample. The rationale for selecting these methods lies in their ability to provide complementary information, leading to a more robust and definitive characterization.
Caption: Workflow for the spectroscopic comparison of synthetic vs. natural 2,4,5-Trimethoxytoluene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are unparalleled in their ability to provide detailed information about the carbon-hydrogen framework of a molecule. Discrepancies in chemical shifts (δ) or the presence of additional, low-intensity signals can indicate the presence of impurities or isomeric variations.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present. While the fundamental IR spectrum of 2,4,5-Trimethoxytoluene should be consistent regardless of its origin, subtle shifts or additional absorption bands can reveal the presence of impurities with different functional groups, such as carbonyls from starting aldehydes or hydroxyl groups from demethylated by-products.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that separates the components of a mixture before subjecting them to mass analysis. This is particularly useful for identifying and quantifying volatile impurities. The mass spectrum provides the molecular weight of the compound and a characteristic fragmentation pattern that aids in its identification.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for a pure sample of 2,4,5-Trimethoxytoluene. The data for the synthetic sample is based on typical values reported in the literature for synthesized material, while the data for the "natural" sample is inferred from the analysis of closely related natural products and is expected to be identical for the pure compound.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Assignment | Synthetic 2,4,5-Trimethoxytoluene (δ, ppm) | Putative Natural 2,4,5-Trimethoxytoluene (δ, ppm) | Multiplicity | Integration |
| Ar-H | ~6.5 - 7.0 | ~6.5 - 7.0 | s | 2H |
| OCH₃ | ~3.8 - 3.9 | ~3.8 - 3.9 | s | 9H |
| Ar-CH₃ | ~2.2 | ~2.2 | s | 3H |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Assignment | Synthetic 2,4,5-Trimethoxytoluene (δ, ppm) | Putative Natural 2,4,5-Trimethoxytoluene (δ, ppm) |
| Ar-C (quaternary) | ~140 - 155 | ~140 - 155 |
| Ar-CH | ~95 - 115 | ~95 - 115 |
| OCH₃ | ~56 | ~56 |
| Ar-CH₃ | ~16 | ~16 |
Table 3: Key FTIR and Mass Spectrometry Data
| Technique | Characteristic Features |
| FTIR (cm⁻¹) | ~2950-2800 (C-H stretch, alkyl), ~1600, ~1500 (C=C stretch, aromatic), ~1250-1000 (C-O stretch, ether) |
| Mass Spec (m/z) | Molecular Ion (M⁺): 182.22; Key Fragments: 167 (M-CH₃)⁺, 139 (M-CH₃-CO)⁺ |
Distinguishing Features and Impurity Profiling
The primary distinction between synthetic and natural 2,4,5-Trimethoxytoluene lies not in the spectroscopic signature of the pure compound itself, but in the profile of accompanying impurities.
Synthetic 2,4,5-Trimethoxytoluene
A common synthetic route to 2,4,5-Trimethoxytoluene involves the reduction of 2,4,5-trimethoxybenzaldehyde. This process can lead to several characteristic impurities:
-
Unreacted Starting Material: Residual 2,4,5-trimethoxybenzaldehyde can be detected by the presence of an aldehyde proton signal (~9.5-10.5 ppm) in the ¹H NMR spectrum and a carbonyl stretch (~1700 cm⁻¹) in the FTIR spectrum.
-
Over-reduction Products: Formation of the corresponding alcohol (2,4,5-trimethoxybenzyl alcohol) can occur. This would be indicated by a broad hydroxyl peak in the ¹H NMR and FTIR spectra.
-
Reagents and Solvents: Traces of solvents used in the synthesis and purification (e.g., toluene, ethanol, ethyl acetate) may be present and can be identified by their characteristic NMR signals.
Caption: Potential impurity profile in the synthesis of 2,4,5-Trimethoxytoluene.
Natural 2,4,5-Trimethoxytoluene
If 2,4,5-Trimethoxytoluene is isolated from a natural source like Acorus calamus, its impurity profile will be dictated by the plant's metabolome. Potential co-isolated compounds could include:
-
Structural Isomers: Other trimethoxytoluene isomers may be present.
-
Related Phenylpropanoids: Compounds such as α-asarone and β-asarone are known constituents of Acorus calamus and may be present as impurities[1][2]. These can be distinguished by the signals corresponding to the propenyl side chain in the NMR spectrum.
-
Other Essential Oil Components: A complex mixture of terpenes and other aromatic compounds characteristic of the plant's essential oil may be present. GC-MS is the ideal technique for identifying these co-constituents.
Experimental Protocols
Synthesis of 2,4,5-Trimethoxytoluene via Reduction of 2,4,5-Trimethoxybenzaldehyde
This protocol is a representative method for the synthesis of 2,4,5-Trimethoxytoluene.
-
Dissolution: Dissolve 2,4,5-trimethoxybenzaldehyde in a suitable solvent such as ethanol in a round-bottom flask.
-
Addition of Reducing Agent: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute acid.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.
General Protocol for Isolation from a Natural Source (Hypothetical)
This protocol outlines a general procedure for the isolation of 2,4,5-Trimethoxytoluene from a plant matrix like Acorus calamus rhizomes.
-
Extraction: Subject the dried and powdered plant material to steam distillation or solvent extraction with a non-polar solvent (e.g., hexane) to obtain the essential oil.
-
Fractionation: Fractionate the crude essential oil using column chromatography on silica gel with a gradient of solvents (e.g., hexane and ethyl acetate).
-
Isolation: Collect the fractions and analyze them by TLC or GC-MS to identify those containing the target compound.
-
Purification: Combine the relevant fractions and subject them to further purification by preparative TLC or HPLC to isolate pure 2,4,5-Trimethoxytoluene.
Conclusion
The spectroscopic profiles of pure synthetic and natural 2,4,5-Trimethoxytoluene are expected to be identical. However, the origin of the compound can be inferred through a careful analysis of the impurity profile using a combination of NMR, FTIR, and GC-MS. Synthetic samples are likely to contain residual starting materials or by-products from the chemical transformation, while natural isolates will be accompanied by other related phytochemicals from the source organism. This guide provides a foundational framework for researchers to approach the characterization of 2,4,5-Trimethoxytoluene, ensuring the quality and integrity of their scientific investigations.
References
-
PubChem. 2,4,5-Trimethoxybenzaldehyde. [Link]
- Pandey, V. K., et al. (2017). Phytochemicals of Acorus calamus (Sweet flag). Journal of Medicinal Plants Studies, 5(4), 279-282.
-
Organic Syntheses. Aldehydes from acid chlorides by modified rosenmund reduction. [Link]
- Google Patents. Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
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A Comparative Guide to the Neuroprotective Efficacy of 2,4,5-Trimethoxytoluene-Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic strategies against neurodegenerative diseases, the exploration of unique chemical scaffolds that can confer neuroprotection is of paramount importance. This guide provides a comprehensive comparison of the neuroprotective efficacy of compounds derived from 2,4,5-trimethoxytoluene, a versatile aromatic building block. We delve into the experimental data supporting their activity, compare their performance with established neuroprotective agents, and provide detailed methodologies for key neuroprotection assays.
The Emerging Potential of 2,4,5-Trimethoxytoluene Derivatives in Neuroprotection
The 2,4,5-trimethoxyphenyl moiety is a recurring structural motif in various biologically active molecules. Its presence often imparts favorable pharmacokinetic properties and the ability to interact with various biological targets. Recent research has highlighted the potential of compounds incorporating this scaffold to protect neurons from various insults, including oxidative stress and excitotoxicity, which are common pathological hallmarks of neurodegenerative disorders.
Mechanisms of Neuroprotection: A Multi-pronged Approach
The neuroprotective effects of 2,4,5-trimethoxytoluene-derived compounds are often attributed to their ability to modulate multiple signaling pathways involved in neuronal survival and death. Two key mechanisms that have been implicated are the activation of the Nrf2-ARE antioxidant response and the modulation of the BDNF/TrkB signaling cascade.
Oxidative Stress and the Nrf2-ARE Pathway
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms, is a major contributor to neuronal damage in neurodegenerative diseases. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a crucial cellular defense mechanism against oxidative stress.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription. This results in the production of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to neutralize ROS and restore cellular redox homeostasis.
Neurotrophic Support and the BDNF/TrkB Pathway
Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity. BDNF exerts its effects by binding to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). The binding of BDNF to TrkB triggers the dimerization and autophosphorylation of the receptor, leading to the activation of several downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.
These pathways ultimately lead to the activation of transcription factors, such as CREB (cAMP response element-binding protein), which promote the expression of genes involved in neuronal survival, differentiation, and synaptic function. Some 2,4,5-trimethoxytoluene derivatives may exert their neuroprotective effects by enhancing BDNF expression or by directly activating TrkB signaling.
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,4,5-Trimethoxytoluene Quantification
For: Researchers, scientists, and drug development professionals
Introduction: The Criticality of Precise 2,4,5-Trimethoxytoluene Quantification
2,4,5-Trimethoxytoluene is a key intermediate in the synthesis of various high-value compounds, including certain pharmaceuticals and fine chemicals. As with any component in a pharmaceutical manufacturing process, rigorous quality control is paramount. The accurate and precise quantification of 2,4,5-Trimethoxytoluene is essential for ensuring product purity, optimizing reaction yields, and meeting stringent regulatory standards. This guide provides a comprehensive comparison of common analytical techniques for the quantification of 2,4,5-Trimethoxytoluene and outlines a robust cross-validation protocol to ensure data integrity across different analytical platforms.
This document is structured to provide not just procedural steps, but also the underlying scientific rationale for the experimental choices, empowering researchers to make informed decisions in their analytical method development and validation.
Pillar 1: Understanding the Analytical Arsenal
The choice of an analytical method for quantifying a small aromatic molecule like 2,4,5-Trimethoxytoluene is dictated by factors such as the sample matrix, required sensitivity, and the intended application of the data. Here, we will explore three widely adopted techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, offering excellent resolution and reproducibility for a wide range of compounds. For 2,4,5-Trimethoxytoluene, a reversed-phase HPLC method with UV detection is a robust and widely accessible approach.
The "Why": Reversed-phase chromatography is ideal for separating moderately polar compounds like 2,4,5-Trimethoxytoluene from potential non-polar or highly polar impurities. The use of a C18 column, with its long alkyl chains, provides a hydrophobic stationary phase that interacts with the analyte. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is more polar. By adjusting the ratio of the organic solvent, we can modulate the retention time of 2,4,5-Trimethoxytoluene, achieving optimal separation from other components in the sample matrix. UV detection is suitable because the aromatic ring in the molecule absorbs UV light at a characteristic wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like 2,4,5-Trimethoxytoluene.
The "Why": GC separates compounds based on their boiling points and affinity for the stationary phase within the GC column. As 2,4,5-Trimethoxytoluene is thermally stable and has a relatively low boiling point, it can be readily vaporized and passed through the column. The mass spectrometer then bombards the eluted molecules with electrons, causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint," providing a high degree of certainty in the identification of the compound. For quantification, specific ions characteristic of 2,4,5-Trimethoxytoluene can be monitored, a technique known as Selected Ion Monitoring (SIM), which significantly enhances sensitivity and reduces interference from co-eluting compounds.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid technique that measures the absorbance of UV or visible light by a substance in solution. While it lacks the separative power of chromatographic methods, it can be a valuable tool for the rapid quantification of a known, pure compound.
The "Why": The Beer-Lambert Law forms the basis of this technique, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The aromatic ring system in 2,4,5-Trimethoxytoluene exhibits strong UV absorbance. By measuring the absorbance at a specific wavelength (λmax) where the compound absorbs maximally, we can determine its concentration using a calibration curve prepared with standards of known concentration. This method is most effective when the sample matrix is simple and does not contain other components that absorb at the same wavelength.
Pillar 2: The Cross-Validation Protocol: A Framework for Trustworthy Data
Cross-validation is the process of demonstrating that two or more analytical methods provide comparable results.[1] This is crucial when, for instance, a rapid in-process method (like UV-Vis) is used for routine monitoring, while a more comprehensive method (like HPLC or GC-MS) is employed for final product release. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for the validation of analytical procedures, which informs the principles of cross-validation.[2][3][4][5]
The Cross-Validation Workflow
The following workflow outlines the key stages in a cross-validation study for 2,4,5-Trimethoxytoluene quantification methods.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4,5-Trimethoxytoluene
Navigating the lifecycle of specialized chemicals like 2,4,5-Trimethoxytoluene requires a commitment to safety that extends beyond the benchtop to the final point of disposal. As a substituted aromatic ether, this compound demands rigorous handling and disposal protocols to safeguard laboratory personnel and protect the environment. This guide provides a procedural framework grounded in established safety principles, ensuring that every step, from waste collection to final disposal, is conducted with scientific integrity and regulatory compliance.
Foundational Safety: Hazard Assessment and Personal Protection
Before handling or disposing of 2,4,5-Trimethoxytoluene, a thorough understanding of its hazard profile is essential. This compound is considered a hazardous substance, primarily due to risks of skin and eye irritation, and potential for skin sensitization.[1] The causality behind our stringent protocols is rooted in mitigating these risks at every point of contact.
Core Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1]
-
Sensitization: May cause an allergic skin reaction in predisposed individuals.[1]
-
Combustibility: Presents a slight fire hazard when exposed to heat or flame and is incompatible with strong oxidizing agents.[1][2]
-
Inhalation: Vapors may cause respiratory discomfort, drowsiness, and dizziness.[1]
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical, preventing accidental exposure through contact, inhalation, or splash.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI-approved chemical safety goggles or a full-face shield.[1][3] Contact lenses should not be worn as they can absorb and concentrate irritants.[1] | Protects against splashes and vapors which can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene or PVC).[1] For prolonged contact, a glove with a high protection class (EN 374 Class 5 or higher) is recommended. For incidental contact, nitrile gloves are acceptable but must be replaced immediately upon splash.[1][4] | Prevents skin contact, which can lead to irritation and sensitization. The choice of material ensures resistance to chemical permeation. |
| Body Protection | A fully-buttoned laboratory coat. For larger quantities or significant splash risk, a PVC apron or a Tyvek-type disposable suit should be worn.[1][5] | Protects skin on the arms and body from contamination. |
| Respiratory | Work should be conducted in a certified chemical fume hood.[6][7] If a hood is unavailable or for major spills, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][8] | Minimizes inhalation of vapors, which is a primary route of exposure. Respirators are critical when engineering controls are insufficient. |
Waste Management: Collection and Storage Protocols
Proper segregation and containment of chemical waste are fundamental to laboratory safety and regulatory compliance. 2,4,5-Trimethoxytoluene waste must be treated as hazardous and must never be disposed of down the drain or in regular trash.[1][9]
Step-by-Step Waste Collection Procedure
-
Select a Compatible Container: Use a designated, sealable, and airtight waste container made of a material chemically compatible with aromatic ethers. Glass or specific solvent-safe plastic containers are appropriate.[6][9] The container must be in good condition and free from leaks.
-
Proper Labeling: The moment the first drop of waste is added, the container must be labeled. The label should clearly state:
-
Segregate Waste Streams: Do not mix 2,4,5-Trimethoxytoluene waste with incompatible materials, particularly strong oxidizing agents like nitrates or perchlorates, as this can create a fire or explosion hazard.[6] It is best practice to collect it as a non-halogenated organic solvent waste stream.
-
Secure Storage: Keep the sealed waste container in a cool, dry, and well-ventilated area, such as a flammable storage cabinet.[6][7] The container should be stored in secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks.[9]
-
Limit Volume: Do not fill waste containers beyond 90% of their capacity to allow for vapor expansion.[11]
Emergency Preparedness: Spill Management
In the event of a spill, a swift and correct response is critical to minimizing exposure and environmental impact. The procedure differs based on the volume and location of the spill.
Protocol for Minor Spills (<100 mL, contained within a fume hood)
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Ventilation: Confirm the chemical fume hood is operating correctly.
-
Contain and Absorb: Remove all ignition sources.[1] Contain the spill by covering it with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.[12]
-
Collect Residue: Carefully scoop the absorbent material and place it into a labeled hazardous waste container.[6]
-
Decontaminate: Wipe the spill area with a suitable solvent (such as acetone), followed by a thorough wash with soap and water.[5] All cleaning materials must also be disposed of as hazardous waste.[5]
Protocol for Major Spills (>100 mL or any spill outside a fume hood)
-
Evacuate and Alert: Immediately evacuate the area and alert all personnel.[1] If there is a fire risk, activate the nearest fire alarm.[13]
-
Isolate the Area: Close the doors to the affected area to contain vapors.
-
Contact Emergency Services: Notify your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[6] Provide them with the chemical name, quantity spilled, and location.
-
Seek Medical Attention: If anyone has been exposed, move them to fresh air, flush affected skin or eyes with water for at least 15 minutes, and seek immediate medical attention.[1][6]
-
Do Not Re-enter: Only trained emergency responders with appropriate respiratory protection and PPE should manage a major spill.[1][6]
Final Disposal Pathway: A Decision Framework
The ultimate disposal of 2,4,5-Trimethoxytoluene waste is strictly regulated. Under no circumstances should laboratory personnel attempt to treat or dispose of this chemical waste through evaporation or burial.[14][15]
Caption: Decision workflow for handling and disposing of 2,4,5-Trimethoxytoluene.
The only acceptable disposal methods are:
-
Licensed Waste Disposal: The collected hazardous waste must be handed over to a professional waste disposal company licensed by local, state, and federal authorities (e.g., EPA in the United States).[16] This is the most common and recommended pathway.
-
Incineration: The material may be incinerated in a suitable, approved chemical incinerator equipped with afterburners and scrubbers to manage emissions.[1][16] This process must be carried out by a certified facility.
References
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Washington State University. (n.d.). Standard Operating Procedure: Toluene. Environmental Health & Safety. Retrieved from [Link]
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OSHA. (2015). Safety Data Sheet according to 29CFR1910/1200 and GHS Rev. 3. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety. Retrieved from [Link]
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Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
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Chemistry For Everyone. (2025). How Do You Properly Dispose Of Toluene?. YouTube. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Hazardous Waste Characteristics. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved from [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
